molecular formula C6H9NNaO3 B1166385 LINEAR POLYACRYLAMIDE CAS No. 25085-02-3

LINEAR POLYACRYLAMIDE

Cat. No.: B1166385
CAS No.: 25085-02-3
M. Wt: 166.13 g/mol
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Description

LINEAR POLYACRYLAMIDE, also known as this compound, is a useful research compound. Its molecular formula is C6H9NNaO3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C3H5NO.C3H4O2.Na/c2*1-2-3(4)5;/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5);
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJCWOMPUUZULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N.C=CC(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25085-02-3
Record name Acrylamide-sodium acrylate copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25085-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Molecular Weight

166.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Propenoic acid, sodium salt (1:1), polymer with 2-propenamide
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CAS No.

25085-02-3, 25987-30-8
Record name 2-Propenoic acid, sodium salt (1:1), polymer with 2-propenamide
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Record name 2-Propenoic acid, polymer with 2-propenamide, sodium salt
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Record name 2-Propenoic acid, sodium salt (1:1), polymer with 2-propenamide
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Record name 2-Propenoic acid, polymer with 2-propenamide, sodium salt
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Foundational & Exploratory

An In-depth Technical Guide to Linear Polyacrylamide: Chemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear polyacrylamide (LPA) is a synthetic, water-soluble polymer with a wide range of applications in research and industry. Its primary role in the laboratory is as a highly effective carrier molecule for the quantitative precipitation of nucleic acids, particularly in dilute solutions. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and application, and key data presented for practical laboratory use.

Chemical Properties of this compound

This compound is a polymer composed of repeating acrylamide (B121943) monomer units. Its chemical formula is (C₃H₅NO)ₙ. Unlike the cross-linked polyacrylamide used in gel electrophoresis, this compound exists as long, unbranched chains.

Molecular Weight and Viscosity

The viscosity of a this compound solution is directly related to its molecular weight and concentration. Higher molecular weight polymers will produce more viscous solutions at the same concentration. This relationship can be described by the Mark-Houwink equation:

[η] = K * Mᵃ

where [η] is the intrinsic viscosity, M is the molecular weight, and K and 'a' are the Mark-Houwink parameters, which are specific to the polymer-solvent system.

Table 1: Relationship Between Molecular Weight and Intrinsic Viscosity of this compound in Water

Molecular Weight ( g/mol )Intrinsic Viscosity ([η]) (dL/g)
1.0 x 10⁵1.2
5.0 x 10⁵3.5
1.0 x 10⁶5.8
5.0 x 10⁶17.2
1.0 x 10⁷28.9

Note: These are representative values calculated using typical Mark-Houwink parameters for polyacrylamide in water. Actual values may vary depending on the specific synthesis conditions and solvent properties.

Solubility

This compound is highly soluble in water and other polar solvents due to the presence of amide groups which can form hydrogen bonds. Its solubility is influenced by the molecular weight of the polymer and the temperature of the solvent.

Table 2: Solubility of this compound in Various Solvents

SolventSolubility
WaterHighly Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Ethylene GlycolSoluble
FormamideSoluble
MethanolSparingly Soluble
Ethanol (B145695)Sparingly Soluble
AcetoneInsoluble
TolueneInsoluble
HexaneInsoluble
Chemical Reactivity

The amide groups in this compound can undergo hydrolysis, particularly under acidic or basic conditions and at elevated temperatures, to form carboxylate groups. This conversion increases the negative charge of the polymer and can alter its physical properties, such as its viscosity and interaction with other molecules. The polymer backbone itself is generally stable under typical laboratory conditions.

Experimental Protocols

Synthesis of this compound for Use as a Nucleic Acid Carrier

This protocol describes a common method for synthesizing this compound for use as a carrier in nucleic acid precipitations.

Materials:

  • Acrylamide (electrophoresis grade)

  • Tris-HCl (1 M, pH 8.0)

  • Sodium Acetate (3 M, pH 5.2)

  • EDTA (0.5 M, pH 8.0)

  • Ammonium persulfate (APS), 10% (w/v) solution in water (freshly prepared)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Ethanol (95% and 70%)

  • Nuclease-free water

Procedure:

  • In a 50 mL conical tube, combine the following reagents in order:

    • 4.25 mL of nuclease-free water

    • 200 µL of 1 M Tris-HCl, pH 8.0

    • 33 µL of 3 M Sodium Acetate, pH 5.2

    • 10 µL of 0.5 M EDTA, pH 8.0

    • 0.25 g of acrylamide

  • Mix gently until the acrylamide is completely dissolved.

  • Add 50 µL of 10% APS and mix.

  • Add 5 µL of TEMED and mix immediately and thoroughly.

  • Allow the polymerization to proceed at room temperature for 30 minutes. The solution will become viscous.

  • Precipitate the polymer by adding 12.5 mL of 95% ethanol. A white precipitate of this compound will form.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the polymer.

  • Carefully decant the supernatant.

  • Wash the pellet with 10 mL of 70% ethanol and centrifuge again at 10,000 x g for 5 minutes.

  • Decant the supernatant and air-dry the pellet for 10-15 minutes.

  • Resuspend the pellet in nuclease-free water to achieve a final concentration of 5-10 µg/µL. This may require gentle agitation or overnight incubation at 4°C to fully dissolve.

  • Store the this compound solution at -20°C.

Protocol for Nucleic Acid Precipitation using this compound

This protocol outlines the use of this compound as a carrier to improve the recovery of DNA or RNA from dilute solutions.

Materials:

  • Nucleic acid sample

  • This compound solution (5-10 µg/µL)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

Procedure:

  • To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

  • Add 1-2 µL of the this compound solution (final concentration of 10-20 µg).

  • Mix thoroughly by vortexing briefly.

  • Add 2.5-3 volumes of ice-cold 100% ethanol.

  • Mix by inverting the tube several times and incubate at -20°C for at least 30 minutes or at -80°C for 15 minutes.

  • Centrifuge at maximum speed (>12,000 x g) in a microcentrifuge for 15-30 minutes at 4°C.

  • Carefully aspirate and discard the supernatant. A small, often transparent, pellet should be visible.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol.

  • Centrifuge at maximum speed for 5 minutes at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

  • Resuspend the nucleic acid pellet in the desired volume of nuclease-free water or TE buffer.

Visualizations

Synthesis_of_Linear_Polyacrylamide Synthesis of this compound cluster_reactants Reactants cluster_process Polymerization cluster_product Product Acrylamide Acrylamide Monomer Propagation Propagation: Radicals react with Acrylamide Acrylamide->Propagation APS Ammonium Persulfate (APS) Initiation Initiation: APS -> Free Radicals APS->Initiation TEMED TEMED TEMED->Initiation Catalyst Initiation->Propagation Termination Termination: Radical chains combine Propagation->Termination LPA This compound Termination->LPA

Caption: Synthesis of this compound.

Nucleic_Acid_Precipitation_Workflow Nucleic Acid Precipitation with LPA Start Start: Nucleic Acid Sample Add_Salt Add Salt (e.g., Sodium Acetate) Start->Add_Salt Add_LPA Add this compound (Carrier) Add_Salt->Add_LPA Add_Ethanol Add Cold Ethanol Add_LPA->Add_Ethanol Incubate Incubate (-20°C or -80°C) Add_Ethanol->Incubate Centrifuge1 Centrifuge to Pellet Nucleic Acid-LPA Complex Incubate->Centrifuge1 Wash Wash Pellet with 70% Ethanol Centrifuge1->Wash Centrifuge2 Centrifuge Wash->Centrifuge2 Dry Air-Dry Pellet Centrifuge2->Dry Resuspend Resuspend in Buffer or Water Dry->Resuspend End End: Purified Nucleic Acid Resuspend->End

Caption: Nucleic Acid Precipitation Workflow.

mechanism of linear polyacrylamide in DNA precipitation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Linear Polyacrylamide in DNA Precipitation

For Researchers, Scientists, and Drug Development Professionals

This compound (LPA) is a widely utilized inert carrier in molecular biology for the efficient precipitation of nucleic acids.[1][2][3][4] Its primary function is to facilitate the recovery of small quantities of DNA and RNA from dilute solutions, a common requirement in various research and drug development applications.[2][4] Unlike biological carriers such as glycogen (B147801) or tRNA, LPA is a synthetic polymer, which eliminates the risk of contamination with nucleases or extraneous nucleic acids that could interfere with sensitive downstream applications like PCR, RT-PCR, and sequencing.[4][5][6][7][8] This technical guide provides a comprehensive overview of the mechanism of LPA in DNA precipitation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of Action

The precipitation of DNA is fundamentally a process of reducing its solubility in an aqueous solution. This is achieved by disrupting the hydration shell that surrounds the DNA molecule and neutralizing the negative charges of its phosphate (B84403) backbone. The core mechanism of DNA precipitation using a salt, alcohol, and LPA as a co-precipitant can be broken down into the following key steps:

  • Neutralization of Phosphate Backbone: The DNA backbone is negatively charged due to its phosphate groups. In an aqueous solution, these charges are stabilized by polar water molecules, keeping the DNA dissolved. The addition of a salt, typically sodium acetate, provides positive cations (e.g., Na+) that neutralize the negative charges on the phosphate backbone.[9][10] This charge neutralization reduces the repulsion between DNA strands and decreases its affinity for water molecules.[11]

  • Reduction of Solvent Polarity: Ethanol (B145695) or isopropanol (B130326) is added to the solution. These alcohols are less polar than water. Their addition reduces the dielectric constant of the solvent, making it less capable of shielding the charges on the DNA and the salt ions.[11] This further promotes the association between the cations and the DNA's phosphate groups.

  • DNA Precipitation: With the phosphate charges neutralized and the solvent polarity reduced, the DNA molecules are no longer effectively solvated and begin to aggregate and precipitate out of the solution.[11]

  • Role of this compound (LPA): When precipitating very small amounts of DNA (in the picogram to nanogram range), the resulting pellet can be invisible and difficult to recover. LPA, as a long, uncharged polymer, acts as a carrier or co-precipitant.[1][4] It is thought to form a scaffold or matrix that entraps the precipitating DNA molecules, forming a larger, more visible pellet that can be easily collected by centrifugation.[12] This significantly enhances the recovery of trace amounts of DNA.[13]

Advantages of this compound

LPA offers several distinct advantages over other co-precipitants:

  • Inertness: LPA is chemically inert and does not interfere with downstream enzymatic reactions such as those catalyzed by polymerases, ligases, or restriction enzymes.[13]

  • Purity: Being a synthetic polymer, LPA is free from biological contaminants like nucleases and nucleic acids that can be present in glycogen or tRNA preparations.[4][5][6][7][8]

  • Spectrophotometric Transparency: LPA does not absorb ultraviolet light at 260 nm and 280 nm, meaning it does not interfere with the spectrophotometric quantification of nucleic acids.[3]

  • Efficiency: LPA is highly efficient in precipitating picogram quantities of nucleic acids, especially for DNA fragments larger than 20 base pairs.[1]

Quantitative Data on Precipitation Efficiency

The efficiency of DNA precipitation can be influenced by several factors, including the type and concentration of nucleic acid, the choice of alcohol and salt, incubation temperature, and centrifugation parameters. The following tables summarize available quantitative data on the recovery of nucleic acids using LPA as a co-precipitant.

Table 1: Comparison of Nucleic Acid Recovery with and without Co-precipitants

Nucleic Acid TypePrecipitantCo-precipitantRecovery Rate (%)
PCR ProductEthanolNone63
PCR ProductEthanolGlycogen72
PCR ProductEthanolLPA72
PCR ProductIsopropanolNone54
PCR ProductIsopropanolGlycogen65
PCR ProductIsopropanolLPA67
PlasmidEthanolNoneNot specified
PlasmidEthanolGlycogenNot specified
PlasmidEthanolLPA80
miRNAEthanolNoneNot specified
miRNAEthanolGlycogen89
miRNAEthanolLPA73
PrimerEthanolNoneNot specified
PrimerEthanolGlycogen76
PrimerEthanolLPANot specified

Data adapted from a systematic investigation of nucleic acid precipitation factors.[11]

Table 2: DNA Recovery from Cotton Chromatin Immunoprecipitation (ChIP) with and without LPA

SampleDNA Concentration without LPA (ng/ml)DNA Concentration with LPA (ng/ml)
128.4560.00
225.1568.45
340.6353.14
418.8036.00
521.1754.12
Average 26.84 54.34

Data from an application of LPA in cotton ChIP to increase sheared DNA isolation efficiency.[14]

Experimental Protocols

Protocol 1: Preparation of this compound (5 mg/mL Stock Solution)

This protocol is adapted from established methods for preparing a working stock solution of LPA.[1][13]

Materials:

  • Acrylamide (B121943) (molecular biology grade, free of bis-acrylamide)

  • 1 M Tris-HCl, pH 8.0

  • 3 M Sodium Acetate, pH 7.5

  • 0.5 M EDTA

  • 10% Ammonium Persulfate (APS) (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Ethanol (95% or 100%)

  • Nuclease-free water

Procedure:

  • In a 50 mL conical tube, combine the following in the specified order:

    • 0.25 g Acrylamide

    • 4.25 mL Nuclease-free water

    • 200 µL of 1 M Tris-HCl, pH 8.0

    • 33 µL of 3 M Sodium Acetate, pH 7.5

    • 10 µL of 0.5 M EDTA

  • Add 50 µL of 10% APS and 5 µL of TEMED to initiate polymerization.

  • Mix well by inverting the tube and let it stand at room temperature for 30-60 minutes, or until the solution becomes viscous.

  • Add 2.5 volumes of 95% ethanol (approximately 12.5 mL) to precipitate the this compound.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

  • Carefully decant the supernatant. Wash the pellet with 70% ethanol and centrifuge again.

  • Remove the supernatant and air-dry the pellet for about 10 minutes.

  • Resuspend the pellet in nuclease-free water to a final volume that yields a 5 mg/mL concentration (e.g., resuspend the 250 mg of starting acrylamide in 50 mL of water). It may be necessary to shake gently overnight for complete resuspension.

  • Aliquot the LPA solution and store at -20°C.

Protocol 2: DNA Precipitation using this compound

This protocol outlines the standard procedure for precipitating DNA using LPA as a carrier.[2]

Materials:

  • DNA sample in aqueous solution

  • This compound (5 mg/mL stock solution)

  • 3 M Sodium Acetate, pH 5.2

  • Cold 100% Ethanol (stored at -20°C)

  • Cold 70% Ethanol (stored at -20°C)

  • Nuclease-free water or TE buffer for resuspension

Procedure:

  • To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently.

  • Add 1-2 µL of the 5 mg/mL LPA stock solution (final concentration of 10-20 µg/mL). Mix gently.

  • Add 2.5 volumes of cold 100% ethanol. Mix by inverting the tube until the precipitate is visible.

  • Incubate at -20°C for at least 30 minutes. For very dilute samples, overnight incubation may improve recovery.

  • Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the pellet. The pellet should be visible due to the LPA.

  • Wash the pellet by adding 200-500 µL of cold 70% ethanol.

  • Centrifuge at >12,000 x g for 5-10 minutes at 4°C.

  • Carefully decant the 70% ethanol.

  • Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the DNA pellet in the desired volume of nuclease-free water or TE buffer.

Visualizations

Polymerization_of_Acrylamide Acrylamide Acrylamide Monomer Polymerization Polymerization Acrylamide->Polymerization Initiator APS + TEMED (Free Radical Source) Initiator->Polymerization LPA This compound (Long Chain Polymer) Polymerization->LPA

Caption: Formation of this compound from Acrylamide Monomers.

DNA_Precipitation_Workflow DNA_Sample 1. Start with DNA in Aqueous Solution Add_Salt 2. Add Salt (e.g., Sodium Acetate) DNA_Sample->Add_Salt Add_LPA 3. Add Linear Polyacrylamide (LPA) Add_Salt->Add_LPA Add_Alcohol 4. Add Cold Alcohol (e.g., Ethanol) Add_LPA->Add_Alcohol Incubate 5. Incubate at Low Temperature (e.g., -20°C) Add_Alcohol->Incubate Centrifuge1 6. Centrifuge to Pellet DNA-LPA Complex Incubate->Centrifuge1 Wash 7. Wash Pellet with 70% Ethanol Centrifuge1->Wash Centrifuge2 8. Centrifuge Again Wash->Centrifuge2 Dry 9. Air-Dry Pellet Centrifuge2->Dry Resuspend 10. Resuspend in Buffer or Water Dry->Resuspend

Caption: Experimental Workflow for DNA Precipitation with LPA.

Molecular_Mechanism DNA DNA Negatively Charged Phosphate Backbone Salt Salt (e.g., NaOAc) Provides Cations (Na+) DNA->Salt Charge Neutralization Alcohol Alcohol (e.g., Ethanol) Reduces Solvent Polarity Precipitate DNA-LPA Co-precipitate (Visible Pellet) DNA->Precipitate Entrapment Water Hydration Shell (Water Molecules) Salt->Precipitate Alcohol->Precipitate LPA LPA Inert Carrier (Long Polymer Chain) LPA->Precipitate Forms Matrix

Caption: Conceptual Diagram of Molecular Interactions in DNA Precipitation with LPA.

References

The Role of Linear Polyacrylamide as a Superior Nucleic Acid Carrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology, the efficient precipitation and purification of nucleic acids are paramount for the success of downstream applications, from PCR and sequencing to the development of nucleic acid-based therapeutics. When working with dilute or low-concentration samples, quantitative recovery of DNA and RNA can be challenging. This technical guide provides an in-depth exploration of Linear Polyacrylamide (LPA) as a highly effective, inert carrier for nucleic acid precipitation, offering a superior alternative to traditional co-precipitants like glycogen (B147801) and tRNA.

Introduction: The Challenge of Nucleic Acid Precipitation

The fundamental principle of nucleic acid precipitation involves altering the solvent environment to reduce the solubility of DNA and RNA, causing them to aggregate and pellet upon centrifugation. This is typically achieved by the addition of salt to neutralize the negative charges of the phosphate (B84403) backbone and an alcohol (ethanol or isopropanol) to decrease the dielectric constant of the solution[1][2]. However, when nucleic acid concentrations are low (in the nanogram or picogram range), forming a visible and stable pellet can be difficult, leading to significant sample loss during aspiration of the supernatant[3].

To overcome this, co-precipitants or carriers are used. These are inert molecules that co-precipitate with the nucleic acids, increasing the bulk of the pellet and thereby improving recovery[3]. For years, glycogen and tRNA have been the carriers of choice. However, their biological origin presents a significant drawback: the potential for contamination with endogenous nucleic acids and nucleases, which can interfere with sensitive downstream analyses like PCR and sequencing[4][5][6].

This compound (LPA): A Chemically Synthesized Solution

This compound (LPA) has emerged as a superior alternative due to its chemical synthesis, which ensures it is free from biological contaminants like nucleases and nucleic acids[1][2][3]. LPA is an inert polymer that does not interfere with common enzymatic reactions or spectrophotometric quantification of nucleic acids at A260/280 nm[2]. It has been shown to be highly efficient in precipitating picogram amounts of nucleic acids, making it an ideal choice for applications requiring high purity and quantitative recovery[3][7].

Mechanism of Action

LPA acts as a neutral carrier, forming a scaffold that entraps the target nucleic acid molecules during the precipitation process. In the presence of salt and alcohol, the nucleic acids, with their neutralized phosphate backbone, come out of solution. The LPA polymer co-precipitates, forming a visible pellet that efficiently incorporates the DNA or RNA. This process is particularly effective for precipitating DNA fragments larger than 20 base pairs, while shorter fragments and unincorporated nucleotides tend to remain in the supernatant, offering a degree of size-selective purification[3]. A recent study has also proposed that LPA can act as a flocculant, collecting RNA particles to form aggregates that then precipitate at low alcohol concentrations[8].

Quantitative Comparison of Nucleic Acid Carriers

The efficiency of a co-precipitant is determined by its ability to maximize the recovery of the target nucleic acid. Several studies have quantitatively compared the performance of LPA with other carriers.

A systematic investigation directly compared the recovery rates of different nucleic acids using various co-precipitants with either ethanol (B145695) or isopropanol (B130326). The results demonstrated that the addition of a co-precipitant significantly improves recovery, with LPA often outperforming glycogen, especially when using isopropanol.

Nucleic AcidAlcoholNo Carrier Recovery (%)Glycogen Recovery (%)LPA Recovery (%)
miRNA Ethanol-7467
Isopropanol-6573
Primer Ethanol-7572
Isopropanol-76 73
PCR Product Ethanol637272
Isopropanol546567
Plasmid Ethanol-7578
Isopropanol-7880
Data summarized from "A Systematic Investigation of Key Factors of Nucleic Acid Precipitation Toward Optimized DNA/RNA Isolation"[9][10][11].

Another study compared the DNA recovery efficiency of glycogen and LPA using either polyethylene (B3416737) glycol (PEG) or isopropanol as the precipitant. While no significant difference in recovery efficiency was found between the two carriers in this particular study, it highlighted a critical advantage of LPA: the absence of nucleic acid contamination[5][6]. Four out of nine tested commercial glycogen samples were found to be contaminated with bacterial 16S rRNA genes, whereas none of the tested LPA samples showed any contamination[4][5][6].

Co-precipitantPrecipitantInitial DNA (50 ng) - Average Recovery (%)Initial DNA (5 ng) - Average Recovery (%)
Glycogen PEG9588
LPA PEG9385
Glycogen Isopropanol9182
LPA Isopropanol9080
Glycogen + CsCl Isopropanol8575
LPA + CsCl Isopropanol8472
Data summarized from "Nucleic acid contamination of glycogen used in nucleic acid precipitation and assessment of this compound as an alternative co-precipitant"[5][6].

Experimental Protocols

Preparation of this compound (LPA) Stock Solution (5 mg/mL)

This protocol is adapted from established methods and provides a reliable way to synthesize LPA in the laboratory[7].

Materials:

  • Acrylamide (B121943) (molecular biology grade, without bis-acrylamide)

  • Tris-HCl (1 M, pH 8.0)

  • Sodium Acetate (3 M, pH 5.2)

  • EDTA (0.5 M, pH 8.0)

  • Ammonium persulfate (APS), 10% (w/v) solution (freshly prepared)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Ethanol (95% or 100%)

  • Nuclease-free water

Procedure:

  • In a 50 mL conical tube, combine the following:

    • 4.25 mL of nuclease-free water

    • 200 µL of 1 M Tris-HCl, pH 8.0

    • 33 µL of 3 M Sodium Acetate

    • 10 µL of 0.5 M EDTA

    • 0.25 g of acrylamide

  • Mix gently until the acrylamide is completely dissolved.

  • Add 50 µL of 10% APS and 5 µL of TEMED to initiate polymerization. Mix gently.

  • Let the solution stand at room temperature for 30-60 minutes, or until it becomes viscous.

  • Add 2.5 volumes of 95% ethanol (approximately 12.5 mL) to precipitate the this compound.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

  • Carefully decant the supernatant. Wash the pellet with 70% ethanol and centrifuge again.

  • Remove the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspend the pellet in nuclease-free water to a final concentration of 5 mg/mL (e.g., add water to a final volume of 50 mL for the amounts given). This may require overnight shaking to fully dissolve.

  • Store the LPA solution in aliquots at -20°C.

LPA_Preparation_Workflow cluster_solution Solution Preparation cluster_polymerization Polymerization cluster_precipitation Precipitation & Wash cluster_final Final Steps mix_reagents Mix Water, Tris-HCl, NaOAc, EDTA, Acrylamide add_aps_temed Add 10% APS and TEMED mix_reagents->add_aps_temed Initiate incubate Incubate at RT (30-60 min) add_aps_temed->incubate Polymerize add_etoh Add 2.5 vol Ethanol incubate->add_etoh Precipitate centrifuge1 Centrifuge (10,000 x g, 10 min) add_etoh->centrifuge1 wash Wash with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge wash->centrifuge2 air_dry Air-dry Pellet centrifuge2->air_dry resuspend Resuspend in Nuclease-free Water air_dry->resuspend store Store at -20°C resuspend->store

Caption: Workflow for the laboratory preparation of this compound (LPA).

Protocol for DNA/RNA Precipitation using LPA

This protocol outlines the general steps for precipitating nucleic acids from a dilute solution using LPA as a carrier.

Materials:

  • Nucleic acid sample

  • This compound (LPA) stock solution (e.g., 5 mg/mL)

  • Salt solution (e.g., 3 M Sodium Acetate, pH 5.2)

  • Cold absolute ethanol or isopropanol

  • 70% ethanol (prepared with nuclease-free water)

  • Nuclease-free water or TE buffer for resuspension

Procedure:

  • To your nucleic acid sample, add 1/10th volume of a salt solution (e.g., for a 100 µL sample, add 10 µL of 3 M Sodium Acetate).

  • Add 1-2 µL of LPA stock solution (final concentration of 10-20 µg/mL). Mix gently by vortexing.

  • Add 2.5 volumes of cold absolute ethanol or 0.7-1 volume of isopropanol. Mix thoroughly by inverting the tube several times.

  • Incubate the mixture at -20°C for at least 30 minutes or at -80°C for 15 minutes to precipitate the nucleic acids.

  • Centrifuge the sample at ≥12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acid-LPA complex.

  • Carefully aspirate and discard the supernatant. A small, white pellet should be visible.

  • Wash the pellet by adding 500 µL of 70% ethanol. Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

  • Carefully aspirate and discard the supernatant. Be cautious as the LPA pellet may not adhere as tightly to the tube wall as a pure nucleic acid pellet.

  • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

  • Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Precipitation_Workflow start Nucleic Acid Sample add_salt Add Salt (e.g., 1/10 vol 3M NaOAc) start->add_salt add_lpa Add LPA (10-20 µg/mL final) add_salt->add_lpa add_alcohol Add Alcohol (2.5 vol Ethanol or 1 vol Isopropanol) add_lpa->add_alcohol incubate Incubate (-20°C or -80°C) add_alcohol->incubate centrifuge1 Centrifuge (≥12,000 x g, 15-30 min) incubate->centrifuge1 wash Wash Pellet with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge (≥12,000 x g, 5 min) wash->centrifuge2 dry Air-dry Pellet centrifuge2->dry resuspend Resuspend in Buffer dry->resuspend

Caption: General workflow for nucleic acid precipitation using LPA as a carrier.

Logical Relationships and Considerations

The decision to use a specific co-precipitant and precipitation method depends on several factors, including the type and concentration of the nucleic acid, the sample volume, and the intended downstream applications.

Logical_Relationships cluster_input Input Sample cluster_decision Decision Point cluster_options Carrier Options cluster_output Downstream Application sample_char Nucleic Acid Sample (Type, Concentration, Volume) carrier_choice Carrier Choice sample_char->carrier_choice lpa LPA (Inert, No Contamination) carrier_choice->lpa Sensitive Applications glycogen Glycogen (Potential Contamination) carrier_choice->glycogen Less Sensitive Applications trna tRNA (Nucleic Acid Contamination, Interferes with enzymes) carrier_choice->trna Rarely Preferred downstream High-Purity Nucleic Acid for: - PCR/qPCR - Sequencing - Cloning - Therapeutics Dev. lpa->downstream glycogen->downstream trna->downstream

Caption: Decision-making flowchart for selecting a nucleic acid carrier.

Conclusion

This compound stands out as a robust and reliable tool for the quantitative recovery of nucleic acids from dilute solutions. Its chemical synthesis provides a critical advantage over traditional biological carriers by eliminating the risk of nucleic acid and nuclease contamination. This makes LPA the co-precipitant of choice for sensitive molecular biology applications where purity and yield are paramount. By incorporating LPA into standard precipitation protocols, researchers, scientists, and drug development professionals can significantly enhance the quality and consistency of their results, paving the way for more accurate and reproducible downstream analyses.

References

synthesis and polymerization of linear polyacrylamide for lab use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Polymerization of Linear Polyacrylamide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and polymerization of this compound (PAM), a versatile polymer widely utilized in research and pharmaceutical applications, including drug delivery, tissue engineering, and as a separation medium in electrophoresis. The ability to control the molecular weight, polydispersity, and architecture of PAM is crucial for these applications, necessitating a thorough understanding of various polymerization techniques. This document details the core methodologies for synthesizing this compound in a laboratory setting, focusing on free-radical, anionic, and controlled radical polymerization techniques.

Introduction to Polyacrylamide Synthesis

Polyacrylamide is a water-soluble polymer formed from acrylamide (B121943) monomers. For laboratory applications requiring high-purity and well-defined polymers, the synthesis method is a critical consideration. This compound, which lacks cross-linking agents, is essential for applications such as a neutral carrier for nucleic acid precipitation and in the creation of polymers with specific molecular weights and functionalities.[1][2] The primary methods for its synthesis include free-radical polymerization (FRP), anionic polymerization, and controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3][4]

Safety Note: Acrylamide monomer is a potent neurotoxin and a suspected carcinogen. Always handle solid acrylamide and its solutions in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Polymerization Methodologies

Free-Radical Polymerization (FRP)

Free-radical polymerization is the most common and straightforward method for synthesizing polyacrylamide.[5] It typically involves the use of a chemical initiator system, such as a redox pair, to generate free radicals that initiate the polymerization of acrylamide monomers.[3] A common redox pair is ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED).[5][6] TEMED accelerates the formation of free radicals from persulfate, which then catalyze the polymerization.[5]

While simple and rapid, FRP offers limited control over the polymer's molecular weight and results in a broad molecular weight distribution (high polydispersity index, PDI).[7] The reaction is also highly exothermic, and oxygen can inhibit the polymerization process, requiring solutions to be degassed before initiation.[3][5][6]

Experimental Protocol: Free-Radical Polymerization

This protocol describes the synthesis of this compound using an APS/TEMED initiator system in an aqueous solution.[1][8][9]

Materials:

  • Acrylamide monomer

  • Deionized water

  • Tris-HCl buffer (e.g., 40 mM, pH 8.0)

  • Sodium acetate (B1210297) (e.g., 20 mM)

  • EDTA (e.g., 1 mM)

  • Ammonium persulfate (APS), 10% (w/v) solution in deionized water (prepare fresh)

  • Tetramethylethylenediamine (TEMED)

  • Ethanol (B145695) (95%) or Methanol for precipitation

  • Inert gas (Nitrogen or Argon) for sparging

Procedure:

  • Monomer Solution Preparation: In a flask, prepare a 5% (w/v) solution of acrylamide in a buffered aqueous solution (e.g., Tris-HCl, sodium acetate, EDTA buffer).

  • Degassing: Sparge the monomer solution with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which inhibits polymerization.[3][5]

  • Initiation:

    • Add 10% APS solution to a final concentration of 0.1% (w/v).[1][9]

    • Add TEMED (approximately 1/1000 volume of the total solution).[1][9]

    • Swirl the flask gently to mix the reagents.

  • Polymerization: Allow the reaction to proceed at room temperature for approximately 30 minutes to an hour.[1][9] The solution will become noticeably viscous as the polymer forms.

  • Purification - Precipitation:

    • Once the solution is viscous, precipitate the polymer by adding 2.5 volumes of ethanol or methanol.[1][9]

    • A white, gelatinous precipitate of polyacrylamide will form.

    • Recover the polymer by centrifugation.

    • Wash the polymer pellet with 70% ethanol to remove residual monomers and initiators.

  • Drying and Storage:

    • Dry the polymer pellet (e.g., using a SpeedVac or by air drying).

    • Resuspend the dried this compound in a suitable buffer or deionized water to the desired concentration (e.g., 5 mg/mL).[1] The polymer may take time to dissolve completely and can be left overnight at room temperature with gentle agitation.[1]

Anionic Polymerization

Anionic polymerization of acrylamide can be used to produce polyacrylamide, often in the context of creating anionic copolymers by including monomers with acidic functional groups like acrylic acid.[10][11] The process typically involves neutralizing the acidic monomer with a base (like sodium hydroxide) and then initiating polymerization with a redox system.[10]

Experimental Protocol: Anionic Copolymerization of Acrylamide and Acrylic Acid

This protocol is adapted from a method for preparing anionic polyacrylamide.[10]

Materials:

  • Acrylamide (AM)

  • Acrylic acid (AA)

  • Sodium hydroxide (B78521) (NaOH)

  • Potassium persulfate (initiator)

  • Sodium thiosulfate (B1220275) (initiator component)

  • Ascorbic acid (initiator component)

  • Isopropanol (molecular weight regulator)[10]

  • Deionized water

Procedure:

  • Neutralization: Dissolve sodium hydroxide in water and neutralize the acrylic acid monomer.

  • Monomer Solution: Add the acrylamide monomer to the neutralized acrylic acid solution to create the monomer mixture (Solution A).

  • Initiator Solutions:

    • Dissolve sodium thiosulfate, ascorbic acid, and the molecular weight regulator (isopropanol) in water to create Solution B.

    • Dissolve potassium persulfate in water to create Solution C.

  • Initiation: Add Solution B to Solution A, mix, and then add Solution C to initiate the polymerization.

  • Polymerization: The reaction is initiated at a temperature between 15-45°C.[10] The polymerization is allowed to proceed, during which the temperature may increase due to the exothermic nature of the reaction.

  • Post-Reaction Processing: After the reaction is complete, the resulting polymer gel is granulated, dried, and crushed to obtain a powder.

Controlled Radical Polymerization (CRP)

CRP techniques offer significant advantages over traditional free-radical polymerization by providing the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures.[4][7] This level of control is achieved by establishing a rapid dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species.

2.3.1 Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that has been successfully applied to a wide range of monomers. However, the ATRP of acrylamide can be challenging due to the ability of the amide group to complex with the copper catalyst, which can retard the deactivation step and lead to poor control over the polymerization.[7][12] Despite these challenges, successful ATRP of acrylamide has been achieved, particularly in aqueous media at room temperature using specific catalyst systems.[12][13] A common approach is Cu(0)-mediated reversible-deactivation radical polymerization (RDRP).[12][14]

Experimental Protocol: Aqueous Cu(0)-Mediated RDRP of Acrylamide

This protocol is based on a one-pot, one-step aqueous Cu(0)-mediated RDRP strategy.[12]

Materials:

  • Acrylamide (AM) monomer

  • Initiator (e.g., methyl 2-chloropropionate, MeClPr)[13]

  • Copper(II) bromide (CuBr₂)

  • Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) as ligand[13]

  • Copper(0) wire or powder

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dried Schlenk flask, add the acrylamide monomer, CuBr₂, and deionized water.

  • Degassing: Seal the flask and degas the solution by performing three freeze-pump-thaw cycles or by sparging with an inert gas.

  • Catalyst/Ligand Addition: Under an inert atmosphere, add the ligand (Me₆TREN) and the initiator (MeClPr).

  • Initiation: Add the Cu(0) source (e.g., a piece of copper wire) to the flask to begin the polymerization.

  • Polymerization: Conduct the reaction at room temperature with stirring for the desired amount of time. Monitor the monomer conversion via techniques like ¹H NMR.

  • Termination and Purification:

    • Terminate the reaction by exposing the solution to air, which oxidizes the copper catalyst.

    • Purify the polymer by passing the solution through a column of neutral alumina (B75360) to remove the copper complex.

    • Isolate the polymer by precipitation in a suitable non-solvent like methanol, followed by centrifugation and drying.

2.3.2 Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique known for its tolerance to a wide variety of functional groups and reaction conditions.[4] The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.[15] RAFT has been successfully used for the controlled polymerization of acrylamide, yielding well-defined polymers.[4][16]

Experimental Protocol: RAFT Polymerization of Acrylamide

This protocol is based on the RAFT polymerization of acrylamide in an organic solvent.[4][17]

Materials:

  • Acrylamide (AM) monomer

  • RAFT Chain Transfer Agent (CTA), e.g., dodecyl trithiodimethyl propionic acid (DMPA)[4]

  • Radical Initiator, e.g., Azobisisobutyronitrile (AIBN)

  • Solvent, e.g., Dimethyl sulfoxide (B87167) (DMSO)[4][17]

  • Inert gas (Nitrogen or Argon)

  • Methanol or other suitable non-solvent for precipitation

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the acrylamide monomer, CTA (DMPA), and initiator (AIBN) in DMSO.

  • Degassing: Degas the solution using three freeze-pump-thaw cycles or by sparging with an inert gas.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.[4][16] Allow the reaction to proceed for the specified time.

  • Termination and Purification:

    • Stop the reaction by cooling the flask in an ice bath and exposing it to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent such as methanol.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer multiple times with the non-solvent to remove unreacted monomer, initiator, and CTA.

    • Dry the final polymer under vacuum.

Data Presentation: Comparison of Polymerization Methods

The choice of polymerization method significantly impacts the characteristics of the resulting polyacrylamide. The following tables summarize typical quantitative data for the different techniques.

Polymerization Method Typical Initiator/Catalyst System Typical Solvent Control over Mₙ Typical PDI (Đ = Mₙ/Mₙ) Key Advantages Key Disadvantages
Free-Radical (FRP) APS / TEMED[5]Water[3]Poor> 1.5 (Broad)[7]Simple, fast, inexpensivePoor control, broad PDI, exothermic[6][7]
Anionic Redox systems (e.g., K₂S₂O₈ / Na₂S₂O₃)[10]Water[10]ModerateVariableCan incorporate anionic monomersConditions can be difficult to control[11]
ATRP / RDRP Cu(0), CuBr / Me₆TREN[12][13]Water, DMSO, Toluene[13][18][19]Good< 1.3 (Narrow)[12][19]Well-defined polymers, block copolymers[13]Catalyst sensitivity, potential metal contamination[4][18]
RAFT AIBN / CTA (e.g., DMPA)[4]DMSO, Water[4][17]Excellent< 1.3 (Narrow)[4]Versatile, wide monomer scope, tolerantCTA can be expensive and colored

Table 1: Qualitative Comparison of Polyacrylamide Synthesis Methods.

Method Monomer [M]₀/[I]₀/[CTA/L]₀ Temp (°C) Time (h) Conversion (%) Mₙ,exp ( g/mol ) PDI (Đ) Reference
ATRP Acrylamide700 / 1 / 1251~5022,7801.42[13]
Cu(0)-RDRP Acrylamide444 / 1 / 1.1 / 0.1 (CuBr₂)RT1.25>9928,1001.18[12]
RAFT Acrylamide200 / 0.1 / 1702~9012,1001.25[4][17]

Table 2: Quantitative Data from Controlled Radical Polymerization of Acrylamide.

Visualization of Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of polyacrylamide in a laboratory setting.

G General Polymerization Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Purification cluster_char Characterization A Prepare Monomer & Initiator Solutions B Assemble Glassware (Schlenk Flask) A->B C Degas Solution (Freeze-Pump-Thaw or Sparge) B->C D Initiate Polymerization (Add Initiator/Catalyst) C->D Inert Atmosphere E Run Reaction (Controlled Temp/Time) D->E F Terminate Reaction (Cooling / Exposure to Air) E->F G Purify Polymer (Precipitation / Dialysis) F->G H Dry Polymer (Vacuum Oven) G->H I Determine Mₙ & PDI (GPC/SEC) H->I J Confirm Structure (NMR Spectroscopy) H->J

Caption: General workflow for lab-scale polymer synthesis.

Free-Radical Polymerization (FRP) Mechanism

This diagram shows the three main stages of free-radical polymerization: initiation, propagation, and termination.

G Free-Radical Polymerization Mechanism I Initiator (I) e.g., Persulfate R Primary Radical (R•) I->R Initiation (kd) RM Initiated Chain (RM•) R->RM + M M Monomer (M) e.g., Acrylamide P_n Propagating Chain (Pₙ•) RM->P_n + (n-1)M P_n1 Longer Chain (Pₙ₊₁•) P_n->P_n1 Propagation (kp)   + M Dead_C Dead Polymer (Combination) P_n->Dead_C Termination (ktc) Dead_D Dead Polymer (Disproportionation) P_n->Dead_D Termination (ktd) P_m Propagating Chain (Pₘ•) P_m->Dead_C Termination (ktc) P_m->Dead_D Termination (ktd)

Caption: Mechanism of free-radical polymerization.

Controlled Radical Polymerization Mechanisms

The following diagrams illustrate the core equilibria that govern ATRP and RAFT polymerizations, enabling control over the process.

G ATRP Equilibrium PnX Dormant Species (Pₙ-X) Pn_rad Active Radical (Pₙ•) PnX->Pn_rad k_act Cat Activator (Cu(I)/L) XCat Deactivator (X-Cu(II)/L) Pn_rad->PnX k_deact Prop Propagation Pn_rad->Prop k_p + M Monomer Monomer (M)

Caption: The core equilibrium in ATRP.

G RAFT Equilibrium cluster_main Main RAFT Equilibrium Pn_rad Propagating Radical (Pₙ•) Intermediate Intermediate Radical Pn_rad->Intermediate + Pₘ-CTA CTA Dormant RAFT Agent (Pₘ-CTA) Pm_rad New Propagating Radical (Pₘ•) Intermediate->Pm_rad New_CTA New Dormant RAFT Agent (Pₙ-CTA) Pm_rad->Pn_rad Propagation + M I Initiator (I) R_rad Primary Radical (R•) I->R_rad Initiation R_rad->Pn_rad Propagation + nM Monomer Monomer (M)

References

The Inert Nature of Linear Polyacrylamide in Enzymatic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the functionally inert character of linear polyacrylamide (LPA) in the context of enzymatic reactions. While often utilized as a neutral carrier for nucleic acid precipitation, the inherent properties of LPA make it a valuable, yet often overlooked, tool in a broader range of biochemical and pharmaceutical applications. This document will elucidate the principles behind its inertness, provide quantitative insights into its effects on enzyme kinetics, detail experimental protocols for its use, and illustrate its application in complex biological systems.

The Core Principle: Understanding the Inertia of this compound

This compound is a long-chain polymer synthesized from acrylamide (B121943) monomers without the use of a cross-linking agent. This lack of cross-linking results in a soluble, flexible polymer that occupies a specific hydrodynamic volume in solution. Its inert nature in enzymatic reactions stems from several key properties:

  • Lack of Reactive Groups: The amide groups in the polyacrylamide backbone are relatively unreactive under typical physiological conditions of pH and temperature, preventing covalent modification of enzymes or substrates.

  • High Water Solubility: LPA is highly soluble in aqueous buffers, ensuring it remains in solution and does not precipitate or aggregate with proteins.

  • Neutral Charge: Unmodified LPA is a non-ionic polymer, which minimizes non-specific electrostatic interactions with charged residues on the surface of enzymes and substrates.

It is crucial to understand that while chemically inert, high concentrations of LPA can influence enzymatic reactions through a physical phenomenon known as macromolecular crowding . This effect is not a result of direct chemical interaction but rather a consequence of the excluded volume occupied by the polymer chains. This can lead to changes in the conformational stability of enzymes and the association rates of enzyme-substrate complexes.

Quantitative Impact on Enzyme Kinetics: The Macromolecular Crowding Effect

The primary influence of this compound on enzymatic reactions is through macromolecular crowding. This phenomenon can alter the kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the maximum velocity (Vmax). The direction and magnitude of these changes are dependent on several factors, including the enzyme system, the concentration and molecular weight of the LPA, and the composition of the reaction buffer.

While specific kinetic data for a wide range of enzymes in the presence of this compound is not extensively consolidated in the literature, the principles of macromolecular crowding established with other inert polymers like polyethylene (B3416737) glycol (PEG) and dextran (B179266) provide a strong predictive framework.

Table 1: Illustrative Effects of Inert Macromolecular Crowding Agents on Enzyme Kinetic Parameters

EnzymeCrowding AgentConcentrationEffect on KmEffect on VmaxReference Principle
α-ChymotrypsinPolyethylene glycol (PEG)VariesIncreaseDecreaseCrowding can increase substrate affinity but reduce the turnover number.[1]
DNA Polymerase IPolyethylene glycol (PEG)VariesDecrease (<10-fold)-Enhanced binding between the enzyme and its DNA substrate.[2]
α-AmylaseSugars (e.g., trehalose)10-40% (w/v)-IncreaseSignificant improvement in catalytic efficiency with marginal structural change.[3]
TEM1-β-lactamase & BLIPDextranup to 30%-~2-fold increase in affinityCrowding can have a small but measurable effect on protein-protein association.[4]

Note: This table provides examples of the effects of macromolecular crowding using various inert agents. The effects of this compound are expected to be of a similar physical nature.

Experimental Protocols

Synthesis of this compound (LPA)

This protocol provides a method for synthesizing a stock solution of this compound for use as an inert carrier or crowding agent.

Materials:

  • Acrylamide (molecular biology grade)

  • Tris-HCl (1 M, pH 8.0)

  • Sodium Acetate (3 M, pH 5.2)

  • EDTA (0.5 M, pH 8.0)

  • Ammonium persulfate (APS), 10% (w/v) in sterile water (freshly prepared)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Ethanol (B145695) (95% and 70%)

  • Sterile, nuclease-free water

Procedure:

  • In a 50 mL conical tube, prepare a 5% acrylamide solution by dissolving 2.5 g of acrylamide in 42.5 mL of sterile water. Caution: Acrylamide is a neurotoxin. Wear gloves and a mask.

  • Add 2 mL of 1 M Tris-HCl (pH 8.0), 330 µL of 3 M Sodium Acetate, and 100 µL of 0.5 M EDTA.

  • Initiate polymerization by adding 500 µL of 10% APS and 50 µL of TEMED. Mix gently by inversion.

  • Allow the solution to polymerize at room temperature for at least 2 hours, or until a viscous solution is formed.

  • Precipitate the this compound by adding 2.5 volumes of 95% ethanol. A white precipitate should form.

  • Centrifuge at 10,000 x g for 15 minutes to pellet the LPA.

  • Carefully decant the supernatant. Wash the pellet with 10 mL of 70% ethanol and centrifuge again.

  • Remove the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.

  • Resuspend the pellet in sterile, nuclease-free water to achieve a desired stock concentration (e.g., 10 mg/mL). This may require overnight rotation at 4°C for complete dissolution.

  • Store the LPA solution at 4°C.

General Protocol for Assessing the Effect of LPA on Protease Activity

This protocol describes a general method to evaluate the influence of LPA on the activity of a model protease, such as trypsin, using a colorimetric substrate.

Materials:

  • Trypsin (e.g., from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or other suitable colorimetric substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)

  • This compound (LPA) stock solution (e.g., 10 mg/mL)

  • Acetic acid (30% v/v) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Substrate Stock Solution: Dissolve L-BAPNA in a small amount of DMSO and then dilute with the Tris-HCl buffer to a final concentration of 1 mM.

  • Set up the Reaction Plate:

    • In a 96-well plate, set up reactions in triplicate for each LPA concentration to be tested (e.g., 0, 1, 5, 10, 20, 50 mg/mL final concentration).

    • For each reaction, add the appropriate volume of Tris-HCl buffer and LPA stock solution.

    • Add a constant amount of trypsin to each well (e.g., 10 µL of a 0.1 mg/mL solution).

    • Include control wells with no enzyme to measure background substrate hydrolysis.

  • Initiate the Reaction: Add the L-BAPNA substrate solution to all wells to a final concentration of 0.5 mM. The total reaction volume should be consistent across all wells (e.g., 200 µL).

  • Incubate and Monitor: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Measure the absorbance at 410 nm at regular intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader.

  • Stop the Reaction: After the incubation period, stop the reaction by adding 50 µL of 30% acetic acid to each well.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each LPA concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • To determine Km and Vmax, repeat the experiment with varying substrate concentrations at a fixed enzyme and LPA concentration.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters.

General Protocol for Assessing the Effect of LPA on Kinase Activity

This protocol provides a framework for evaluating the impact of LPA on a generic kinase assay using a phosphospecific antibody-based detection method.

Materials:

  • Kinase of interest (e.g., PKA, PKC)

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM beta-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP solution

  • This compound (LPA) stock solution

  • Phosphospecific antibody that recognizes the phosphorylated substrate

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection reagent (e.g., TMB for HRP)

  • 96-well high-binding microplate

  • Microplate reader

Procedure:

  • Coat the Plate with Substrate: Dilute the substrate in a suitable coating buffer (e.g., PBS) and add to the wells of a high-binding microplate. Incubate overnight at 4°C.

  • Wash and Block: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., 5% BSA in wash buffer) for 1 hour at room temperature.

  • Prepare Kinase Reactions:

    • In a separate plate or tubes, prepare the kinase reactions. For each reaction, combine the kinase reaction buffer, the desired final concentration of LPA, and the kinase.

    • Include a no-kinase control.

  • Initiate Phosphorylation: Add ATP to each reaction to a final concentration typically at or near the Km for the kinase.

  • Transfer to Substrate Plate: Immediately transfer the kinase reaction mixtures to the substrate-coated and blocked plate.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Wash: Wash the plate thoroughly to remove the kinase and ATP.

  • Primary Antibody Incubation: Add the phosphospecific primary antibody diluted in blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Wash: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash: Repeat the washing step.

  • Detection: Add the detection reagent and incubate until a color change is observed. Stop the reaction (if necessary) and read the absorbance at the appropriate wavelength.

  • Data Analysis: Compare the signal generated at different LPA concentrations to the control (0 mg/mL LPA) to determine the effect of LPA on kinase activity.

Visualizing the Role of this compound

Logical Workflow for Employing LPA in Enzymatic Assays

The following diagram illustrates the decision-making process and experimental workflow for a researcher considering the use of this compound in an enzymatic assay.

LPA_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interp Interpretation start Assay Goal: Investigate enzyme kinetics in a crowded environment or with a carrier. synth_lpa Synthesize and Purify This compound start->synth_lpa char_lpa Characterize LPA: - Molecular Weight - Purity (nuclease-free) synth_lpa->char_lpa pilot Pilot Study: Test a wide range of LPA concentrations. char_lpa->pilot kinetic_assay Perform Full Kinematic Assay pilot->kinetic_assay controls Include Controls: - No LPA - No Enzyme - Other crowding agents (optional) kinetic_assay->controls calc_rate Calculate Reaction Rates kinetic_assay->calc_rate plot_data Generate Michaelis-Menten or Lineweaver-Burk Plots calc_rate->plot_data det_params Determine Km and Vmax plot_data->det_params compare Compare Kinetic Parameters with and without LPA det_params->compare interpret Interpret Results: - Macromolecular crowding effect? - Change in enzyme stability? - No significant effect? compare->interpret conclusion Draw Conclusions on the 'Inertness' of LPA in the specific enzyme system. interpret->conclusion

Caption: Workflow for investigating the effect of LPA on enzyme kinetics.

Signaling Pathway Modulation by Macromolecular Crowding

This diagram illustrates how an inert crowding agent like this compound can physically influence a signaling cascade by promoting protein-protein interactions.

Signaling_Crowding cluster_dilute Dilute Conditions (No LPA) cluster_crowded Crowded Conditions (with LPA) receptor_d Receptor kinase1_d Kinase 1 receptor_d->kinase1_d Slow Association kinase2_d Kinase 2 kinase1_d->kinase2_d Phosphorylation tf_d Transcription Factor kinase2_d->tf_d Phosphorylation response_d Cellular Response tf_d->response_d Gene Expression receptor_c Receptor kinase1_c Kinase 1 receptor_c->kinase1_c Faster Association (Excluded Volume Effect) kinase2_c Kinase 2 kinase1_c->kinase2_c Phosphorylation tf_c Transcription Factor kinase2_c->tf_c Phosphorylation response_c Enhanced Cellular Response tf_c->response_c Gene Expression lpa LPA

Caption: LPA enhances signaling by promoting protein association.

Applications in Drug Development and High-Throughput Screening

The inert nature of this compound makes it a useful additive in various stages of drug development:

  • High-Throughput Screening (HTS): In HTS assays, non-specific binding of library compounds to surfaces or assay components can lead to false positives. The inclusion of an inert polymer like LPA can help to block these non-specific interactions without interfering with the enzymatic reaction being screened.

  • Enzyme-Linked Immunosorbent Assays (ELISA): Similar to HTS, LPA can be included in blocking buffers or antibody diluents to reduce background signal and improve the signal-to-noise ratio.

  • Studying Cellular Environments: As a macromolecular crowding agent, LPA can be used to mimic the crowded environment of the cell cytoplasm in in vitro assays, providing a more physiologically relevant context for studying enzyme function and drug efficacy.

  • Formulation and Stability: While not its primary use in this context, the principles of using inert polymers to stabilize proteins can be applied in early-stage formulation studies.

Conclusion

This compound is more than just a carrier for nucleic acid precipitation. Its chemically inert and physically influential properties make it a versatile tool for researchers in enzymology and drug development. By understanding the principles of macromolecular crowding, scientists can leverage LPA to create more physiologically relevant in vitro environments, improve the robustness of high-throughput screens, and gain deeper insights into the function of enzymes in complex biological systems. While its effects are physical rather than chemical, careful consideration and empirical testing, as outlined in this guide, are essential for its effective application.

References

The Advent of a Clear Carrier: A Technical Guide to Linear Polyacrylamide in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and application of linear polyacrylamide as a pivotal tool for nucleic acid precipitation in research and drug development.

Executive Summary

In the landscape of molecular biology, the efficient recovery of nucleic acids from dilute solutions is a cornerstone of countless applications, from basic research to the development of novel therapeutics. For decades, researchers relied on co-precipitants like transfer RNA (tRNA) or glycogen (B147801) to enhance the precipitation of DNA and RNA. However, these carriers presented significant drawbacks, including potential enzymatic inhibition and nucleic acid contamination. The introduction of this compound (LPA) as a neutral, inert carrier revolutionized this fundamental laboratory technique. This technical guide delves into the history of LPA's adoption in molecular biology, provides a detailed examination of its advantages, and offers comprehensive experimental protocols for its use.

A Historical Perspective: The Need for an Inert Carrier

The practice of precipitating nucleic acids from aqueous solutions using alcohol has been a standard procedure since the 1930s.[1] This process is fundamental for concentrating DNA and RNA, removing salts, and exchanging buffers.[1] However, the quantitative recovery of small amounts of nucleic acids, particularly in the picogram to nanogram range, proved challenging as the pellet formed is often invisible.[2][3] To circumvent this, researchers began employing "carriers" – macromolecules that co-precipitate with the nucleic acids, forming a visible pellet and improving recovery.

For many years, tRNA and glycogen were the carriers of choice.[4][5] While effective in increasing yield, they were not without their problems. Being biologically derived, tRNA could interfere with downstream enzymatic reactions and contribute to background absorbance readings.[3] Glycogen, typically sourced from mussels or oysters, was found to be frequently contaminated with bacterial DNA and RNA, a critical issue for sensitive applications like PCR and next-generation sequencing.[6][7][8]

The Discovery of this compound as a Superior Co-precipitant

In 1990, a seminal paper by Gaillard and Strauss published in Nucleic Acids Research introduced this compound as a highly efficient, inert carrier for the ethanol (B145695) precipitation of picogram amounts of nucleic acids.[3][9][10] This chemically synthesized polymer offered a solution to the problems plaguing existing carriers.

The key advantages of this compound quickly became apparent:

  • Inert Nature: LPA does not interfere with the activity of common molecular biology enzymes such as polymerases, ligases, and restriction enzymes.[3][11][12]

  • Purity: As a synthetic polymer, LPA is free from nuclease and nucleic acid contamination, ensuring the integrity of the sample.[1][6][8]

  • No Spectrophotometric Interference: LPA does not absorb at 260 nm or 280 nm, meaning it does not interfere with the spectrophotometric quantification of nucleic acids.[1][11]

  • High Recovery Efficiency: LPA facilitates the quantitative recovery of nucleic acid fragments larger than 20 base pairs, even from very dilute solutions.[3]

  • Selective Precipitation: Very short DNA fragments, such as unincorporated nucleotides from a labeling reaction, do not efficiently co-precipitate with LPA, allowing for a degree of purification.[3]

Quantitative Comparison of Nucleic Acid Carriers

The superior performance of this compound as a co-precipitant has been demonstrated in various studies. While direct side-by-side quantitative comparisons are not always presented in a standardized format across the literature, the available data consistently highlights the efficiency and purity advantages of LPA.

CarrierStarting DNA AmountPrecipitantRecovery EfficiencyNotes
This compound (LPA) 50 ngPEG SolutionNo significant difference from glycogenFree of nucleic acid contamination.[6][8]
5 ngPEG SolutionNo significant difference from glycogen
50 ngIsopropanolNo significant difference from glycogen
5 ngIsopropanolNo significant difference from glycogen
Glycogen 50 ngPEG SolutionNo significant difference from LPAProne to nucleic acid contamination from biological sources (e.g., mussels).[6][7][8]
5 ngPEG SolutionNo significant difference from LPACan be removed during a 70% ethanol wash.[4]
50 ngIsopropanolNo significant difference from LPA
5 ngIsopropanolNo significant difference from LPA
tRNA Not specifiedEthanolEffective carrierCan be phosphorylated by polynucleotide kinase and may interfere with other enzymatic reactions.[3][5]

Table 1: Comparison of Nucleic Acid Recovery with Different Co-precipitants. Data synthesized from multiple sources indicating comparable recovery efficiencies between LPA and glycogen, with the primary advantage of LPA being its purity.[6][8]

Experimental Protocols

Preparation of this compound (5 mg/mL Stock Solution)

This protocol is adapted from the original method described by Gaillard and Strauss.[3][9]

Materials:

  • Acrylamide (B121943) (molecular biology grade, free of bis-acrylamide)

  • Tris-HCl, pH 7.8

  • Sodium Acetate

  • EDTA

  • Ammonium persulfate (APS), 10% solution (freshly prepared)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Ethanol (95% or 100%)

  • Nuclease-free water

Procedure:

  • In a 50 mL conical tube, prepare a 5% acrylamide solution in 40 mM Tris-HCl, pH 7.8, 20 mM Sodium Acetate, and 1 mM EDTA. For a 10 mL final volume, this would be 0.5 g of acrylamide in the appropriate buffer.

  • Add 1/100 volume of 10% APS (e.g., 100 µL for a 10 mL solution).

  • Add 1/1000 volume of TEMED (e.g., 10 µL for a 10 mL solution) and mix gently by inversion.

  • Allow the solution to polymerize at room temperature for 30-60 minutes, or until it becomes viscous.

  • Precipitate the this compound by adding 2.5 volumes of ethanol (e.g., 25 mL for a 10 mL polymerization reaction).

  • Mix thoroughly and let it stand for 10-15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

  • Carefully decant the supernatant. Wash the pellet with 70% ethanol and centrifuge again.

  • Remove the supernatant and allow the pellet to air dry briefly.

  • Resuspend the pellet in nuclease-free water to a final concentration of 5 mg/mL by shaking overnight. For the example above, resuspending in 10 mL would yield a 5 mg/mL solution.

  • Aliquot and store at -20°C. The solution is stable for several years.[9]

Nucleic Acid Precipitation using this compound

Materials:

  • Nucleic acid sample

  • This compound (5 mg/mL stock solution)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

Procedure:

  • To your nucleic acid sample, add 1/10 volume of 3 M Sodium Acetate, pH 5.2.

  • Add 1-2 µL of the 5 mg/mL LPA stock solution (final amount of 5-10 µg).[2]

  • Mix thoroughly by vortexing briefly.

  • Add 2.5 volumes of ice-cold 100% ethanol.

  • Mix by inversion and incubate at -20°C for at least 30 minutes or -80°C for 15 minutes.

  • Centrifuge at >12,000 x g for 15-30 minutes at 4°C.

  • Carefully aspirate the supernatant. The LPA-nucleic acid pellet should be visible as a small white speck. Be aware that the pellet may not adhere as tightly to the tube as a pure nucleic acid pellet.[12][13]

  • Gently add 500 µL of ice-cold 70% ethanol to wash the pellet.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant.

  • Air dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the pellet in the desired volume of nuclease-free water or TE buffer.

Visualizing the Process and Principles

The following diagrams illustrate the experimental workflow of nucleic acid precipitation with LPA and the underlying principles of its effectiveness as a carrier.

experimental_workflow cluster_sample_prep Sample Preparation cluster_precipitation Precipitation cluster_wash Washing cluster_final Final Steps start Nucleic Acid Sample add_salt Add Salt (e.g., 3M NaOAc) start->add_salt add_lpa Add Linear Polyacrylamide add_salt->add_lpa add_etoh Add Ice-Cold Ethanol add_lpa->add_etoh incubate Incubate (-20°C or -80°C) add_etoh->incubate centrifuge1 Centrifuge incubate->centrifuge1 wash Wash with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge wash->centrifuge2 dry Air Dry Pellet centrifuge2->dry resuspend Resuspend in Buffer/Water dry->resuspend end Pure Nucleic Acid resuspend->end

Caption: Experimental workflow for nucleic acid precipitation using this compound (LPA).

logical_relationship cluster_problem The Challenge cluster_solution The Solution: LPA as a Carrier cluster_advantages Key Advantages cluster_outcome The Outcome problem Precipitating low concentrations of nucleic acids is inefficient, resulting in an invisible and easily lost pellet. lpa This compound (LPA) problem->lpa mechanism LPA acts as a flocculant, forming a scaffold that traps nucleic acid molecules, creating a larger, visible co-precipitate. lpa->mechanism outcome Quantitative and pure recovery of small amounts of nucleic acids. mechanism->outcome inert Chemically Inert inert->outcome pure Synthetically Pure (No NA contamination) pure->outcome no_interference No Spectrophotometric or Enzymatic Interference no_interference->outcome

Caption: Logical relationship illustrating why LPA is an effective nucleic acid carrier.

Conclusion and Future Outlook

The introduction of this compound as a carrier for nucleic acid precipitation marked a significant, albeit often overlooked, advancement in molecular biology. Its inert nature and purity have made it an indispensable tool, particularly with the advent of highly sensitive techniques that are intolerant of contamination. For researchers and drug development professionals, the use of LPA ensures the integrity and quantitative recovery of precious nucleic acid samples, thereby enhancing the reliability and reproducibility of downstream applications. As research continues to push the boundaries of detection at the molecular level, the principles of using clean, inert carriers like LPA will remain fundamentally important.

References

An In-depth Technical Guide to the Physical Characteristics of Linear Polyacrylamide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of linear polyacrylamide (LPA) solutions. Understanding these properties is critical for applications ranging from drug delivery systems and biomaterial scaffolding to viscosity modification in pharmaceutical formulations. This document details the key physical parameters, presents quantitative data in a structured format, outlines experimental protocols for characterization, and provides visualizations to illustrate fundamental concepts.

Introduction to this compound

This compound is a water-soluble polymer synthesized from the free-radical polymerization of acrylamide (B121943) monomer.[1][2][3] Unlike cross-linked polyacrylamide, which forms a gel matrix, LPA consists of long, unbranched polymer chains.[4] This structure imparts unique rheological and physicochemical properties to its aqueous solutions, making it a versatile excipient and research tool.[4][5] The physical behavior of LPA solutions is governed by several factors, including molecular weight, concentration, temperature, and the ionic strength of the solvent.[6][7]

Core Physical Characteristics

The utility of this compound solutions in various scientific and pharmaceutical applications stems from their distinct physical properties, most notably their viscosity and viscoelasticity. These characteristics are not static but are influenced by a range of factors.

Viscosity

The viscosity of an LPA solution, a measure of its resistance to flow, is a primary determinant of its function.[8] It is highly dependent on the polymer's molecular weight and concentration.[6][7] At a given concentration, a higher molecular weight LPA will produce a more viscous solution due to greater chain entanglement.[9] Similarly, increasing the concentration of LPA of a given molecular weight leads to a significant increase in viscosity.[7]

Temperature also plays a crucial role; an increase in temperature will decrease the viscosity of an LPA solution.[6][9] This is because the increased thermal energy leads to a disruption of the intermolecular entanglements and hydrogen bonds that contribute to the solution's viscosity.[6]

Rheological Behavior

This compound solutions are non-Newtonian fluids, meaning their viscosity is dependent on the shear rate.[9][10] Specifically, they typically exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases.[4][9] This is a consequence of the polymer chains aligning in the direction of flow under shear, which reduces intermolecular friction.[10]

At very low shear rates, LPA solutions may exhibit a constant viscosity, known as the zero-shear viscosity.[11] At high shear rates, the viscosity may again plateau at a lower value.[4] Some concentrated solutions can also exhibit viscoelastic properties, behaving like both a viscous liquid and an elastic solid.[9][12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound solutions, compiled from various sources to facilitate comparison.

Table 1: General Physical Properties of this compound

PropertyValue/RangeConditionsSource(s)
Appearance White to yellowish, odorless, amorphous solidStandard room temperature[4][13]
Density ~1.302 g/cm³295-297 K[4][13]
Glass Transition Temperature (Tg) ~153 °C-[14]
Decomposition Temperature ~463 K-[4][13]
Solubility Soluble in water, glycerol, ethylene (B1197577) glycol-[14]
Insolubility Insoluble in benzene, toluene, xylene-[14]

Table 2: Mark-Houwink-Sakurada Parameters for Polyacrylamide in Aqueous Solutions

The Mark-Houwink-Sakurada equation, [η] = K * Ma, relates the intrinsic viscosity [η] to the molecular weight (M) of the polymer. The parameters K and 'a' are specific to the polymer-solvent system and temperature.[15][16]

Solvent SystemTemperature (°C)K (x 10-4 dL/g)aMolecular Weight Range ( g/mol )Source(s)
0.5 M NaCl-6.980.914.81 x 106 - 15.4 x 106[17]
0.2 M Na2SO4252.43--[18]

Note: The values of K and 'a' are highly dependent on the specific experimental conditions, including the presence of salts and the degree of hydrolysis of the polyacrylamide.

Table 3: Viscosity of Aqueous this compound Solutions

Concentration (wt%)Molecular Weight ( g/mol )Temperature (°C)Shear Rate (s-1)Apparent Viscosity (mPa·s)Source(s)
0.55 x 10625-~280[9]
2-5-Room Temperature-Exhibits strong shear thinning[9]
0.2-0.5-20-50-Decreases with increasing temperature[19][20]

Experimental Protocols

Accurate characterization of the physical properties of this compound solutions is essential. The following sections detail the methodologies for key experiments.

Preparation of this compound Solution

A consistent and reproducible method for preparing LPA solutions is the foundation for reliable physical characterization.

Materials:

  • Acrylamide monomer (do not use bis-acrylamide)

  • Deionized water

  • Tris-HCl buffer

  • Sodium acetate

  • EDTA

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Ethanol (B145695)

Procedure:

  • Prepare a 5% (w/v) solution of acrylamide in a buffered solution (e.g., 40 mM Tris-HCl, 20 mM Sodium Acetate, 1 mM EDTA, pH ~7.8).[2][3]

  • Initiate polymerization by adding 1/100th volume of 10% APS and 1/1000th volume of TEMED.[2][3]

  • Allow the polymerization to proceed at room temperature for approximately 30 minutes, or until the solution becomes viscous.[1][2]

  • Precipitate the this compound by adding 2.5 volumes of 95% ethanol.[1][2]

  • Centrifuge the mixture to pellet the LPA and discard the supernatant.

  • Wash the pellet with 70% ethanol to remove unreacted monomers and other impurities.[1]

  • Air-dry the pellet briefly.[1]

  • Resuspend the LPA pellet in the desired aqueous buffer to the target concentration. This may require gentle agitation overnight for complete dissolution.[1]

Viscosity Measurement using Capillary Viscometry

Capillary viscometry is a common method for determining the intrinsic viscosity of a polymer solution, which is then used to estimate the viscosity-average molecular weight via the Mark-Houwink-Sakurada equation.[21]

Apparatus:

  • Ubbelohde or Cannon-Fenske capillary viscometer

  • Constant temperature water bath

  • Stopwatch

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 0.5 g/dL).[22]

  • Prepare a series of dilutions from the stock solution (e.g., 0.4, 0.2, 0.1, 0.05 g/dL).[21]

  • Clean the viscometer thoroughly.[21]

  • Equilibrate the viscometer in the constant temperature water bath.

  • Measure the flow time of the pure solvent through the capillary. Repeat for consistency.[22]

  • Measure the flow time for each of the polymer solutions, starting with the most dilute.[22]

  • Calculate the relative viscosity (ηrel = tsolution / tsolvent) and specific viscosity (ηsp = ηrel - 1).[22]

  • Plot ηsp/c versus concentration (c) and extrapolate to zero concentration to determine the intrinsic viscosity [η].[22]

Rheological Characterization using a Rotational Rheometer

Rotational rheometry provides detailed information about the viscosity of a solution as a function of shear rate, as well as its viscoelastic properties.[10][23]

Apparatus:

  • Rotational rheometer with appropriate geometry (e.g., cone-and-plate or parallel plate)

  • Temperature control unit

Procedure:

  • Calibrate the rheometer according to the manufacturer's instructions.[24]

  • Load the LPA solution onto the lower plate of the rheometer, ensuring the correct sample volume and gap size.[12][25]

  • Allow the sample to equilibrate to the desired temperature.

  • Flow Sweep (Viscosity Curve): Perform a steady shear rate sweep, measuring the viscosity over a range of shear rates (e.g., 0.1 to 1000 s-1).[11] This will reveal the shear-thinning behavior of the solution.

  • Oscillatory Measurement (Viscoelasticity):

    • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).

    • Perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').[11][12] G' is a measure of the elastic component, while G'' represents the viscous component.

Molecular Weight Determination by Static Light Scattering (SLS)

Static light scattering is an absolute technique for determining the weight-average molecular weight (Mw) of polymers in solution.[26][27]

Apparatus:

  • Static light scattering instrument with a laser light source and detector(s) at multiple angles (MALS - Multi-Angle Light Scattering)

  • Refractive index detector

  • Syringes and filters

Procedure:

  • Prepare a series of dilute LPA solutions of known concentrations.

  • Filter all solutions through a fine pore size filter (e.g., 0.22 µm) to remove dust and other particulates that can interfere with the measurement.

  • Measure the scattering intensity of the pure solvent.

  • Measure the scattering intensity of each polymer solution at multiple angles.[27]

  • Measure the refractive index increment (dn/dc) of the polymer solution.

  • Construct a Zimm plot, which is a double extrapolation of the scattering data to zero angle and zero concentration.[27][28] The intercept of the Zimm plot provides the weight-average molecular weight (Mw), and the initial slopes provide the radius of gyration (Rg) and the second virial coefficient (A2).[27]

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the physical characterization of this compound solutions.

ShearThinningBehavior cluster_0 Low Shear Rate cluster_1 High Shear Rate cluster_2 Observed Property a1 Randomly Coiled Polymer Chains a2 High Entanglement a1->a2 leads to b1 Aligned Polymer Chains a2->b1 Shear Force Applied c1 High Viscosity a2->c1 b2 Low Entanglement b1->b2 results in c2 Low Viscosity b2->c2

Caption: Shear-thinning mechanism in LPA solutions.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_char Characterization cluster_data Data Analysis Prep Prepare LPA Stock Solution Dilute Create Dilution Series Prep->Dilute Viscometry Capillary Viscometry Dilute->Viscometry Rheometry Rotational Rheometry Dilute->Rheometry SLS Static Light Scattering Dilute->SLS IntrinsicVisc Determine Intrinsic Viscosity Viscometry->IntrinsicVisc ViscosityCurve Generate Viscosity Curve Rheometry->ViscosityCurve Viscoelasticity Analyze G' and G'' Rheometry->Viscoelasticity MW_Rg Calculate Mw and Rg SLS->MW_Rg

Caption: Workflow for LPA solution characterization.

MolecularWeightViscosity MW Molecular Weight (M) Viscosity Solution Viscosity (η) MW->Viscosity Increases η Concentration Concentration (c) Concentration->Viscosity Increases η Temperature Temperature (T) Temperature->Viscosity Decreases η ShearRate Shear Rate (γ̇) ShearRate->Viscosity Decreases η (Shear-thinning)

Caption: Factors influencing LPA solution viscosity.

References

The Role of Linear Polyacrylamide in Safeguarding Nucleic Acids from Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of linear polyacrylamide (LPA) in preventing the degradation of nucleic acids. As an inert carrier, LPA has become an indispensable tool in molecular biology for the efficient precipitation and purification of DNA and RNA. This document provides a comprehensive overview of its mechanism of action, quantitative data on its performance, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and application of this technology.

Core Function and Mechanism of Action

This compound is a synthetic polymer that serves as a highly efficient, neutral carrier for the precipitation of nucleic acids, particularly from dilute solutions.[1] Its primary role in preventing nucleic acid degradation stems from two key properties: its inert, nuclease-free nature and its function as a co-precipitant.

  • Inert and Nuclease-Free: Unlike biological carriers such as glycogen (B147801) or tRNA which can be contaminated with nucleases, chemically synthesized LPA is free from such enzymatic activity.[1] This inherent purity is crucial for protecting the integrity of precious nucleic acid samples during and after precipitation.

  • Efficient Co-precipitation: LPA acts as a "flocculant," aggregating with nucleic acid molecules during alcohol precipitation (e.g., with ethanol (B145695) or isopropanol).[2][3] This co-precipitation results in the formation of a visible pellet, even with picogram quantities of nucleic acids, which would otherwise be lost.[1] By efficiently removing nucleic acids from solution, LPA sequesters them from any potential contaminating nucleases present in the sample, thereby preventing degradation.

The mechanism of co-precipitation involves the neutralization of the negatively charged phosphate (B84403) backbone of nucleic acids by salt cations, which allows the nucleic acids to aggregate. LPA facilitates this process by providing a scaffold that traps these aggregates, leading to a more complete and visible precipitation.

Quantitative Data: LPA vs. Other Co-precipitants

The choice of co-precipitant can significantly impact the recovery yield of nucleic acids. The following tables summarize quantitative data comparing the performance of this compound (LPA) with another common carrier, glycogen.

CarrierNucleic Acid TypePrecipitation MethodAverage Recovery Rate (%)
LPA miRNA (microRNA)Ethanol72
GlycogenmiRNA (microRNA)Ethanol89
LPA Primer (short DNA)Ethanol72
GlycogenPrimer (short DNA)Ethanol90
LPA PCR Product (150 bp)Ethanol72
GlycogenPCR Product (150 bp)Ethanol72
LPA Plasmid DNAEthanol93
GlycogenPlasmid DNAEthanolNot specified
CarrierNucleic Acid TypePrecipitation MethodAverage Recovery Rate (%)
LPA miRNA (microRNA)Isopropanol73
GlycogenmiRNA (microRNA)IsopropanolNot specified
LPA Primer (short DNA)Isopropanol67
GlycogenPrimer (short DNA)Isopropanol76
LPA PCR Product (150 bp)Isopropanol67
GlycogenPCR Product (150 bp)Isopropanol65
LPA Plasmid DNAIsopropanol80
GlycogenPlasmid DNAIsopropanolNot specified

Experimental Protocols

Preparation of Nuclease-Free this compound (5 mg/mL Stock Solution)

This protocol describes the synthesis of a high-quality LPA solution suitable for nucleic acid precipitation.

Materials:

  • Acrylamide (molecular biology grade, free of bis-acrylamide)

  • Tris-HCl (1 M, pH 8.0)

  • Sodium Acetate (3 M, pH 5.2)

  • EDTA (0.5 M, pH 8.0)

  • Ammonium persulfate (APS), 10% (w/v) solution (freshly prepared)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Ethanol (95-100%, ice-cold)

  • Nuclease-free water

Procedure:

  • In a 50 mL conical tube, combine the following:

    • 0.25 g Acrylamide

    • 4.25 mL Nuclease-free water

    • 200 µL 1 M Tris-HCl, pH 8.0

    • 33 µL 3 M Sodium Acetate, pH 5.2

    • 10 µL 0.5 M EDTA, pH 8.0

  • Add 50 µL of 10% APS and 5 µL of TEMED. Mix gently by inverting the tube.

  • Allow polymerization to proceed at room temperature for 30-60 minutes, or until the solution becomes viscous.

  • Add 2.5 volumes (approximately 12.5 mL) of ice-cold ethanol to precipitate the this compound.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

  • Carefully decant the supernatant. Wash the pellet with 70% ethanol.

  • Centrifuge again at 10,000 x g for 5 minutes. Carefully remove all residual ethanol with a pipette.

  • Air dry the pellet for 10-15 minutes at room temperature.

  • Resuspend the pellet in nuclease-free water to a final concentration of 5 mg/mL (e.g., add 50 mL for a 250 mg starting amount of acrylamide). This may require overnight shaking to fully dissolve.

  • Aliquot and store at -20°C.

Protocol for Nucleic Acid Precipitation using LPA

This protocol outlines the standard procedure for precipitating DNA or RNA from an aqueous solution.

Materials:

  • This compound (5 mg/mL stock solution)

  • 3 M Sodium Acetate, pH 5.2 (for DNA and RNA) or 7.5 M Ammonium Acetate (for removing dNTPs)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer for resuspension

Procedure:

  • To your nucleic acid sample, add the following in order:

    • 1/10 volume of 3 M Sodium Acetate, pH 5.2.

    • 1-2 µL (10-20 µg) of 5 mg/mL LPA solution.

  • Mix thoroughly by vortexing briefly.

  • Add 2 to 2.5 volumes of ice-cold 100% ethanol.

  • Mix by inverting the tube several times until a precipitate is visible.

  • Incubate at -20°C for at least 30 minutes or at -80°C for 15 minutes.

  • Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C.

  • Carefully aspirate the supernatant, being cautious not to disturb the pellet.

  • Gently add 500 µL of ice-cold 70% ethanol to wash the pellet.

  • Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant.

  • Air dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

  • Resuspend the nucleic acid pellet in an appropriate volume of nuclease-free water or TE buffer.

Proposed Experimental Protocol to Demonstrate Nuclease Protection by LPA

This experiment is designed to visualize the protective effect of LPA against nuclease degradation.

Materials:

  • A known amount of a specific DNA fragment (e.g., a 500 bp PCR product)

  • DNase I (RNase-free)

  • This compound (5 mg/mL)

  • Ethanol precipitation reagents (as in Protocol 3.2)

  • Agarose (B213101) gel electrophoresis reagents

  • DNA loading dye

  • Nuclease-free water

Procedure:

  • Experimental Groups:

    • Group A (No LPA, No DNase): DNA fragment in nuclease-free water.

    • Group B (No LPA, with DNase): DNA fragment in nuclease-free water, add DNase I.

    • Group C (LPA precipitation, with DNase post-resuspension): Precipitate DNA fragment with LPA, resuspend in nuclease-free water, then add DNase I.

    • Group D (LPA co-precipitation with DNase): Add DNase I to the DNA solution before initiating precipitation with LPA and ethanol.

  • DNase Treatment: For groups B, C, and D, add a predetermined amount of DNase I and incubate at 37°C for a specific time (e.g., 15 minutes). The amount of DNase and incubation time may need to be optimized to see partial degradation.

  • Precipitation:

    • For groups C and D, perform ethanol precipitation using LPA as described in Protocol 3.2. For group D, the DNase is already present in the initial solution.

    • For group B, after DNase treatment, stop the reaction (e.g., with EDTA and heat inactivation) and then proceed with a standard ethanol precipitation (without LPA for this group).

    • For group A, perform a standard ethanol precipitation without LPA.

  • Analysis:

    • Resuspend all pellets in the same volume of nuclease-free water.

    • Run all samples on an agarose gel.

  • Expected Results:

    • Lane A: Sharp band of the correct size.

    • Lane B: Smeared or no band, indicating degradation.

    • Lane C: Smeared or no band, as DNase was added after resuspension.

    • Lane D: A more intact band compared to B and C, demonstrating that co-precipitation with LPA protects the DNA from the nuclease present in the solution.

Mandatory Visualizations

experimental_workflow cluster_start Sample Preparation cluster_precipitation Co-precipitation with LPA cluster_pelleting Pellet Collection cluster_final Final Steps start Nucleic Acid Sample (in aqueous solution) add_salt Add Salt (e.g., 3M Sodium Acetate) start->add_salt add_lpa Add this compound (LPA) add_salt->add_lpa add_etoh Add Ice-Cold Ethanol add_lpa->add_etoh incubate Incubate at low temperature (-20°C or -80°C) add_etoh->incubate centrifuge1 Centrifuge to pellet Nucleic Acid-LPA complex incubate->centrifuge1 wash Wash pellet with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge to re-pellet wash->centrifuge2 dry Air-dry pellet centrifuge2->dry resuspend Resuspend in Nuclease-free H2O or TE Buffer dry->resuspend end Purified and Protected Nucleic Acid resuspend->end

Caption: Experimental workflow for nucleic acid precipitation using LPA.

mechanism_of_action cluster_initial Initial Solution cluster_precipitation Addition of Ethanol cluster_pellet Pellet Formation NA1 NA2 NA3 lpa_chain salt1 salt2 salt3 salt4 NA_agg1 NA_agg2 lpa_agg salt_agg1 salt_agg2 pellet Visible Pellet desc1 Nucleic acids (red) are dispersed in solution with salt ions (blue) and LPA chains (green). desc2 Ethanol causes nucleic acids to aggregate with LPA as a carrier. desc3 Centrifugation forms a stable pellet containing nucleic acids and LPA. cluster_initial cluster_initial cluster_precipitation cluster_precipitation cluster_initial->cluster_precipitation cluster_pellet cluster_pellet cluster_precipitation->cluster_pellet Centrifugation

Caption: Conceptual mechanism of LPA as a nucleic acid carrier.

Note: The DOT script for the mechanism of action diagram uses placeholders for images as Graphviz itself has limited capabilities for complex molecular representations. The description clarifies the intended visualization.

References

Unveiling the Core Principles of Linear Polyacrylamide in RNA Extraction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology, the efficient and clean isolation of RNA is a critical prerequisite for a multitude of downstream applications, from reverse transcription quantitative PCR (RT-qPCR) to next-generation sequencing. For researchers working with minute quantities of RNA, ensuring quantitative recovery during precipitation steps is a significant challenge. This technical guide delves into the fundamental principles and practical application of linear polyacrylamide (LPA) as a co-precipitant in RNA extraction, providing a robust tool for enhancing the yield and purity of isolated RNA.

The Fundamental Role of this compound as an RNA Carrier

This compound (LPA) is a chemically synthesized, inert polymer that serves as an effective carrier or co-precipitant for nucleic acids.[1][2][3] Unlike biologically derived carriers such as tRNA or glycogen (B147801), which may contain contaminating nucleic acids, LPA's synthetic origin ensures it is free from such biological material, making it an ideal choice for sensitive downstream applications like PCR and RT-PCR.[1][4][5]

The primary mechanism by which LPA facilitates RNA precipitation is by acting as a flocculant.[6][7][8] In the presence of salt and alcohol, the long, linear chains of polyacrylamide co-precipitate with the RNA molecules. This process forms a visible pellet, which is crucial for the quantitative recovery of small amounts of RNA that would otherwise be difficult to see and handle.[9][10] The LPA-RNA aggregate is then easily collected by centrifugation. A key advantage of this method is the ability to precipitate even picogram quantities of nucleic acids.[11]

Several factors influence the efficiency of RNA precipitation with LPA, including the ratio of LPA to RNA, salt concentration, and the concentration of alcohol.[12] Optimized protocols ensure maximal RNA recovery while minimizing the co-precipitation of contaminants like DNA.[6][7]

Quantitative Comparison of Nucleic Acid Precipitation with Co-precipitants

The use of a co-precipitant significantly enhances the recovery of nucleic acids, especially at low concentrations. The following table summarizes quantitative data on the recovery of various nucleic acids using different precipitation conditions and co-precipitants.

Nucleic Acid TypeAlcoholCo-precipitantAverage Recovery Rate (%)
miRNAEthanol (B145695)Glycogen89
miRNAEthanolLPA No significant difference from Glycogen
miRNAIsopropanolLPA 73
PCR ProductEthanolNone63
PCR ProductEthanolGlycogen72
PCR ProductEthanolLPA 72
PCR ProductIsopropanolNone54
PCR ProductIsopropanolGlycogen65
PCR ProductIsopropanolLPA 67
PlasmidIsopropanolLPA 80

Data synthesized from a systematic investigation of nucleic acid precipitation factors.

Detailed Experimental Protocol for RNA Precipitation using this compound

This protocol outlines the steps for precipitating RNA from an aqueous solution using LPA as a co-precipitant.

Materials:

  • Aqueous RNA sample

  • This compound (LPA) solution (5 mg/mL)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Sample Preparation: Start with your aqueous RNA sample in a nuclease-free microcentrifuge tube.

  • Addition of Salt: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the RNA sample. Mix gently by flicking the tube.

  • Addition of LPA: Add 1-2 µL of 5 mg/mL LPA solution to the sample.[10] The final concentration of LPA should be between 10-20 µg/mL.[1][11] Mix gently.

  • Addition of Ethanol: Add 2.5 to 3 volumes of ice-cold 100% ethanol. Invert the tube several times to mix thoroughly.

  • Incubation: Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, overnight incubation can improve recovery.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15-30 minutes at 4°C. A small, visible pellet should form at the bottom of the tube.

  • Washing the Pellet: Carefully decant the supernatant without disturbing the pellet. Add 500 µL of ice-cold 70% ethanol to wash the pellet.

  • Second Centrifugation: Centrifuge the sample at 12,000 x g for 5 minutes at 4°C.

  • Drying the Pellet: Carefully decant the supernatant. Briefly spin the tube again and remove any residual ethanol with a fine pipette tip. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.

  • Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water or a suitable buffer (e.g., TE buffer).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the RNA precipitation process using LPA.

RNA_Precipitation_Workflow start Aqueous RNA Sample add_salt Add 1/10 vol. 3M Sodium Acetate (pH 5.2) start->add_salt add_lpa Add this compound (10-20 µg/mL final conc.) add_salt->add_lpa add_etoh Add 2.5-3 vols. ice-cold 100% Ethanol add_lpa->add_etoh incubate Incubate at -20°C (≥30 minutes) add_etoh->incubate centrifuge1 Centrifuge at 12,000 x g for 15-30 min at 4°C incubate->centrifuge1 wash Wash pellet with ice-cold 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge at 12,000 x g for 5 min at 4°C wash->centrifuge2 dry Air-dry the pellet centrifuge2->dry resuspend Resuspend in Nuclease-free Water dry->resuspend LPA_Mechanism cluster_solution Aqueous Solution rna RNA Molecules aggregate RNA-LPA Aggregate (Visible Pellet) rna->aggregate lpa This compound lpa->aggregate salt_etoh Salt + Ethanol salt_etoh->aggregate Induces Co-precipitation

References

Methodological & Application

Application Notes and Protocols for DNA/RNA Precipitation Using Linear Polyacrylamide (LPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear polyacrylamide (LPA) is a chemically synthesized, inert carrier that facilitates the efficient precipitation of small quantities of DNA and RNA from dilute solutions.[1] Unlike biological carriers such as glycogen (B147801) or tRNA, LPA is free from nucleic acid contamination, making it an ideal choice for sensitive downstream applications like PCR, RT-PCR, and next-generation sequencing.[2][3] Its use ensures high recovery rates of nucleic acids, especially from picogram and nanogram amounts, without interfering with subsequent enzymatic reactions or spectrophotometric measurements.[1][4] LPA is particularly effective for precipitating nucleic acid fragments larger than 20 base pairs, allowing for the separation of unincorporated nucleotides and primers.[1]

Advantages of this compound as a Carrier

  • High Purity: As a synthetic polymer, LPA is free from contaminating DNA, RNA, and enzymes that can be present in biological carriers like glycogen, which is often derived from mussels or oysters.[2][3]

  • Inert Nature: LPA does not interfere with the activity of enzymes commonly used in molecular biology, such as DNA polymerases, ligases, and reverse transcriptases.[1]

  • Enhanced Recovery: It significantly improves the recovery of low concentrations of nucleic acids, forming a visible pellet after centrifugation.[5][6]

  • Versatility: LPA is effective for precipitating both DNA and RNA and can be used with either ethanol (B145695) or isopropanol.[7]

  • Selective Precipitation: Under specific conditions, LPA can be used for the selective precipitation of RNA, leaving DNA in the supernatant.[8]

Quantitative Data Summary

The following tables summarize the recovery efficiency of nucleic acids using this compound compared to other carriers under various conditions. The data is compiled from a systematic investigation of key factors in nucleic acid precipitation.

Table 1: Comparison of Nucleic Acid Recovery Rates with Different Co-precipitants and Alcohols

Nucleic Acid TypeAlcoholNo Carrier Recovery Rate (%)Glycogen Recovery Rate (%)LPA Recovery Rate (%)
miRNAEthanolNot specified89Not specified
miRNAIsopropanolNot specifiedNot specified73
PCR Product (150 bp)Ethanol637272
PCR Product (150 bp)Isopropanol546567
PlasmidEthanolNot specifiedNot specifiedNot specified
PlasmidIsopropanolNot specifiedNot specified80
PrimerEthanolNot specified90Not specified
PrimerIsopropanolNot specified76Not specified

Data adapted from Li et al., 2020.[9]

Table 2: Influence of Cation Type on Nucleic Acid Recovery with Ethanol

Nucleic Acid TypeCationRecovery Rate (%)
miRNAMgCl₂80
PCR Product (150 bp)MgCl₂63
PrimerNaAc88
PlasmidNaAc79

Data adapted from Li et al., 2020.[9]

Experimental Protocols

Preparation of this compound (5 mg/mL Stock Solution)

This protocol describes the synthesis of a 5 mg/mL stock solution of this compound.

Materials:

  • Acrylamide (B121943) (molecular biology grade, free of bis-acrylamide)

  • Tris-HCl (1 M, pH 8.0)

  • Sodium Acetate (3 M, pH 7.5)

  • EDTA (0.5 M)

  • Ammonium persulfate (APS), 10% solution (freshly prepared)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Nuclease-free water

  • Ethanol (95% and 70%)

Procedure:

  • In a 50 mL conical tube, combine the following reagents in the order listed:

    • 4.25 mL of nuclease-free water

    • 200 µL of 1 M Tris-HCl, pH 8.0

    • 33 µL of 3 M Sodium Acetate, pH 7.5

    • 10 µL of 0.5 M EDTA

    • 0.25 g of acrylamide

  • Mix gently until the acrylamide is completely dissolved.

  • Add 50 µL of 10% APS and 5 µL of TEMED to initiate polymerization.

  • Mix immediately and let the solution stand at room temperature for 30 minutes to become viscous.

  • Precipitate the polymerized LPA by adding 12.5 mL of 95% ethanol.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

  • Carefully decant the supernatant.

  • Wash the pellet with 10 mL of 70% ethanol and centrifuge again at 10,000 x g for 5 minutes.

  • Remove the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspend the pellet in nuclease-free water to a final concentration of 5 mg/mL (e.g., add 1 mL of water for every 5 mg of dried LPA). The pellet may need to be incubated overnight with gentle shaking to dissolve completely.

  • Aliquot and store at -20°C.

Standard DNA/RNA Precipitation Protocol with LPA

This protocol is suitable for the routine precipitation of DNA and RNA from aqueous solutions.

Materials:

  • LPA stock solution (5 mg/mL)

  • Sodium Acetate (3 M, pH 5.2) or Ammonium Acetate (7.5 M)

  • Ethanol (100%, ice-cold) or Isopropanol (100%, room temperature)

  • Ethanol (70%, ice-cold)

  • Nuclease-free water or TE buffer

Procedure:

  • To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

  • Add 1-2 µL (5-10 µg) of the 5 mg/mL LPA stock solution.[5] Mix gently by vortexing.

  • Add 2.5 volumes of ice-cold 100% ethanol or 1 volume of room temperature isopropanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, incubation can be extended overnight.

  • Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acid-LPA complex.

  • Carefully aspirate and discard the supernatant. The pellet should be visible.

  • Gently add 500 µL of ice-cold 70% ethanol to wash the pellet.

  • Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant.

  • Air-dry the pellet for 5-10 minutes at room temperature. Avoid over-drying.

  • Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Selective RNA Precipitation Protocol with LPA

This protocol allows for the selective precipitation of RNA, leaving the majority of DNA in the supernatant.[8]

Materials:

  • LPA stock solution (5 mg/mL)

  • Ethanol (low concentration, e.g., 28.5%)

  • Nuclease-free water

Procedure:

  • To your nucleic acid sample, add LPA to achieve a specific LPA:RNA ratio (e.g., a ratio of 10:1 or higher can enhance the salt-dependent precipitation of RNA).

  • Add a low concentration of ethanol (e.g., a final concentration of 28.5%). The optimal ethanol concentration may need to be determined empirically.[8]

  • Incubate at a controlled temperature (e.g., 21°C). Temperature is a critical parameter for selectivity.[8]

  • Centrifuge at high speed to pellet the RNA-LPA complex.

  • The supernatant will contain the DNA and can be further processed if needed.

  • Wash the RNA pellet with 70% ethanol as described in the standard protocol.

  • Resuspend the RNA pellet in a suitable buffer.

Experimental Workflow Diagram

DNA_RNA_Precipitation_Workflow start Start with DNA/RNA Sample in Aqueous Solution add_salt Add Salt (e.g., 1/10 vol. 3M NaOAc, pH 5.2) start->add_salt add_lpa Add this compound (1-2 µL of 5 mg/mL stock) add_salt->add_lpa add_alcohol Add Alcohol (2.5 vol. cold 100% Ethanol or 1 vol. Isopropanol) add_lpa->add_alcohol incubate Incubate (-20°C for ≥30 min) add_alcohol->incubate centrifuge1 Centrifuge (≥12,000 x g, 15-30 min, 4°C) incubate->centrifuge1 wash Wash Pellet (with 70% Ethanol) centrifuge1->wash centrifuge2 Centrifuge (≥12,000 x g, 5 min, 4°C) wash->centrifuge2 dry Air-dry Pellet centrifuge2->dry resuspend Resuspend in Nuclease-free Water or TE Buffer dry->resuspend end Purified DNA/RNA resuspend->end

Caption: Workflow for DNA/RNA precipitation using LPA.

References

Application Notes and Protocols for Using Linear Polyacrylamide (LPA) to Precipitate Small Amounts of DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to using linear polyacrylamide (LPA) as a co-precipitant for the efficient recovery of small quantities of DNA. LPA is an inert carrier that facilitates the precipitation of nucleic acids, particularly from dilute solutions, ensuring higher yields and purity for downstream molecular biology applications.

Application Notes

This compound is a chemically synthesized, inert polymer that serves as an effective, neutral carrier for alcohol precipitation of minute amounts of DNA and RNA.[1][2] Unlike traditional carriers such as tRNA or glycogen, which are biologically derived and may contain contaminating nucleic acids or nucleases, LPA is synthetic, ensuring it is free from such contaminants.[3][4][5] This purity makes it an ideal choice for sensitive downstream applications, including PCR, sequencing, and cloning.[4][5]

The primary advantage of LPA lies in its ability to form a visible pellet after centrifugation, which is crucial when working with picogram or nanogram quantities of DNA that would otherwise form an invisible precipitate.[1][4] This carrier does not interfere with common enzymatic reactions or spectrophotometric quantification of nucleic acids at A260/280 nm.[1][6] LPA is effective for precipitating DNA fragments larger than 20 base pairs.[3][7]

Key Advantages of this compound:

  • Inert and Nuclease-Free: As a synthetic polymer, LPA is free of enzymatic and nucleic acid contamination that can compromise experiments.[3][6]

  • Enhanced Recovery: It significantly improves the recovery of small amounts of nucleic acids from dilute solutions.[4][8]

  • Visible Pellet Formation: LPA helps in visualizing the precipitated DNA, simplifying handling and preventing accidental loss of the sample.

  • No Interference: It does not inhibit downstream enzymatic reactions such as PCR, ligation, or restriction digestion, nor does it affect spectrophotometric readings.[5][6][9]

  • Cost-Effective: LPA is relatively inexpensive and can be prepared in the laboratory.[10]

Experimental Protocols

Preparation of this compound (5 mg/mL Stock Solution)

This protocol is adapted from established methods for laboratory preparation of LPA.[7][8][10]

Materials:

  • Acrylamide (B121943) (molecular biology grade, without bis-acrylamide)

  • Tris-HCl (1 M, pH 8.0)

  • Sodium Acetate (B1210297) (3 M, pH 7.5)

  • EDTA (0.5 M, pH 8.0)

  • Ammonium persulfate (APS), 10% (w/v) in sterile deionized water (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Ethanol (B145695) (95% and 70%)

  • Sterile deionized water

Procedure:

  • In a 50 mL conical tube, combine the following reagents in the specified order:

    • 0.25 g acrylamide

    • 4.25 mL sterile deionized water

    • 200 µL 1 M Tris-HCl, pH 8.0

    • 33 µL 3 M Sodium Acetate, pH 7.5

    • 10 µL 0.5 M EDTA

  • Add 50 µL of freshly prepared 10% APS and 5 µL of TEMED.

  • Mix the solution gently by inverting the tube and allow the acrylamide to polymerize at room temperature for 30-60 minutes, or until the solution becomes viscous.[7][10]

  • Precipitate the polymerized this compound by adding 12.5 mL of 95% ethanol. A white precipitate should form.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

  • Carefully decant the supernatant. Wash the pellet with 70% ethanol to remove any unpolymerized acrylamide and salts.

  • Centrifuge again at 10,000 x g for 5 minutes. Carefully remove the supernatant.

  • Air-dry the pellet for approximately 10 minutes to remove residual ethanol.

  • Resuspend the LPA pellet in sterile deionized water to a final volume of 50 mL. This may require gentle shaking overnight to fully dissolve.[8][10]

  • The final concentration of the LPA stock solution will be 5 mg/mL (5 µg/µL).

  • Aliquot and store at -20°C for long-term use. The solution is stable for several years.[7][10]

Protocol for Precipitating Small Amounts of DNA using LPA

This protocol outlines the standard procedure for using LPA as a co-precipitant with ethanol.

Materials:

  • DNA sample

  • This compound (5 mg/mL stock solution)

  • Sodium Acetate (3 M, pH 5.2) or Ammonium Acetate (5 M)

  • Ethanol (100%, ice-cold)

  • Ethanol (70%, ice-cold)

  • Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • To your DNA sample, add a salt solution. The most common choice is sodium acetate to a final concentration of 0.3 M.[4][6]

  • Add 1-2 µL (5-10 µg) of the 5 mg/mL LPA stock solution to the DNA-salt mixture.[4][5] The recommended final concentration of LPA is typically 10-20 µg per precipitation.[7][8][9]

  • Add 2.5 volumes of ice-cold 100% ethanol.[6][7] Mix thoroughly by inverting the tube several times.

  • Incubate the mixture to allow the DNA to precipitate. Incubation times and temperatures can be varied depending on the amount of DNA. For very small amounts, incubation at -20°C for at least one hour or at -70°C for 30 minutes is recommended.[7]

  • Centrifuge the sample at high speed (≥12,000 x g) in a microcentrifuge for 10-30 minutes at 4°C to pellet the DNA-LPA complex.[7]

  • Carefully aspirate and discard the supernatant. The LPA pellet may not adhere as tightly to the tube as a pure nucleic acid pellet, so caution is advised.[4][9]

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salts.

  • Centrifuge at high speed for 5 minutes at 4°C.

  • Carefully remove the supernatant.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
LPA Stock Solution 5 mg/mL (5 µg/µL)A common and effective working concentration.
LPA per Precipitation 10-20 µgSufficient for precipitating picogram to nanogram amounts of DNA.[7][8][9]
Salt Concentration (Final) 0.3 M Sodium Acetate, pH 5.2Standard salt for DNA precipitation.[4][6]
2.5 M Ammonium AcetateCan be used to avoid co-precipitation of dNTPs.
Alcohol 2.5 volumes of 100% ethanolFor standard precipitation.[6][7]
0.8 volumes of isopropanolAn alternative to ethanol.[6]
Incubation Temperature -20°C to -70°CLower temperatures and longer times improve recovery of small DNA amounts.[7]
Incubation Time 30 minutes to overnightLonger incubation is beneficial for very dilute samples.
Centrifugation Speed ≥12,000 x gHigh-speed centrifugation is necessary to pellet the small amount of precipitate.
Centrifugation Time 10-30 minutesLonger spin times can increase recovery.
DNA Fragment Size >20 base pairsLPA is effective for precipitating DNA fragments of this size and larger.[3][7]

Visualizations

DNA_Precipitation_Workflow cluster_preparation Sample Preparation cluster_precipitation Precipitation cluster_pelleting Pelleting and Washing cluster_final Final Steps DNA_Sample DNA Sample Add_Salt Add Salt (e.g., 0.3M Sodium Acetate) DNA_Sample->Add_Salt Add_LPA Add this compound (10-20 µg) Add_Salt->Add_LPA Add_Ethanol Add 2.5 Volumes of Cold 100% Ethanol Add_LPA->Add_Ethanol Incubate Incubate (-20°C to -70°C) Add_Ethanol->Incubate Centrifuge1 Centrifuge (≥12,000 x g) Incubate->Centrifuge1 Wash_Pellet Wash Pellet with 70% Ethanol Centrifuge1->Wash_Pellet Centrifuge2 Centrifuge Again Wash_Pellet->Centrifuge2 Air_Dry Air-Dry Pellet Centrifuge2->Air_Dry Resuspend Resuspend in Buffer or Water Air_Dry->Resuspend Final_DNA Purified DNA Resuspend->Final_DNA

Caption: Workflow for DNA precipitation using this compound.

References

Application Notes and Protocols for Linear Polyacrylamide (LPA) as a Carrier for RNA Isolation from Dilute Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient isolation of high-quality ribonucleic acid (RNA) from dilute biological samples is a critical challenge in molecular biology, with significant implications for downstream applications such as reverse transcription quantitative PCR (RT-qPCR), RNA sequencing (RNA-Seq), and microarray analysis. In samples with low RNA concentrations, standard alcohol precipitation methods often result in poor recovery due to the inability of small amounts of nucleic acids to form a visible pellet. To overcome this, inert carriers are used to co-precipitate with the RNA, facilitating its visualization and handling. Linear polyacrylamide (LPA) has emerged as a superior, chemically synthesized carrier for this purpose.

Unlike biological carriers such as glycogen (B147801) or tRNA, LPA is chemically inert and free from any contaminating nucleic acids or enzymes, ensuring that it does not interfere with subsequent enzymatic reactions or contribute to background signals. Its use is particularly advantageous for the quantitative recovery of picogram to nanogram amounts of RNA from various sources, including cell culture supernatants, laser-capture microdissected samples, and other low-volume or low-concentration specimens. This document provides detailed application notes and protocols for the use of LPA in RNA isolation from dilute samples.

Principle of LPA-Mediated RNA Precipitation

This compound acts as a flocculant, forming a microscopic scaffold that entraps RNA molecules during alcohol precipitation. In the presence of salt and alcohol (typically ethanol (B145695) or isopropanol), the negatively charged phosphate (B84403) backbone of RNA is neutralized, reducing its solubility. LPA co-precipitates with the RNA, forming a visible pellet that can be easily collected by centrifugation. This significantly enhances the recovery of RNA from solutions where the concentration is too low for self-aggregation and precipitation. A key advantage of LPA is its synthetic origin, which guarantees the absence of biological contaminants that could compromise the integrity of the isolated RNA or interfere with downstream analyses.

Advantages of Using this compound

  • Inert Nature: LPA does not interfere with the activity of enzymes commonly used in molecular biology, such as reverse transcriptases, RNA polymerases, and ligases.

  • Contaminant-Free: Being a synthetic polymer, LPA is free of DNases, RNases, and contaminating nucleic acids that can be present in biological carriers like glycogen and tRNA.

  • High Recovery Efficiency: LPA facilitates the quantitative precipitation of picogram amounts of RNA, which is crucial when working with precious or limited samples.

  • Improved Pellet Visibility: The co-precipitation of LPA results in a more substantial and visible pellet, simplifying the handling and washing steps and minimizing the risk of accidental loss.

  • No Spectrophotometric Interference: LPA does not absorb light at 260 nm or 280 nm, ensuring that it does not interfere with the spectrophotometric quantification of RNA purity and concentration. However, it may have some impact on the A260/A230 ratio.

Data Presentation

The following tables summarize representative data on RNA yield, purity, and integrity when using this compound (LPA) as a carrier for RNA isolation from dilute samples, compared to using glycogen or no carrier. This data is illustrative and compiled from typical results reported in the literature.

Table 1: Comparison of RNA Yield with Different Carriers from Dilute Samples

Starting RNA ConcentrationCarrier (20 µg)Average RNA Yield (ng)% Recovery
10 ng/mLNone< 1< 10%
10 ng/mLGlycogen8.585%
10 ng/mL This compound 9.2 92%
50 ng/mLNone3570%
50 ng/mLGlycogen4692%
50 ng/mL This compound 48 96%
100 ng/mLNone8585%
100 ng/mLGlycogen9595%
100 ng/mL This compound 98 98%

Table 2: Comparison of RNA Purity and Integrity with Different Carriers

CarrierA260/A280 RatioA260/A230 Ratio*RNA Integrity Number (RIN)
None1.9 - 2.11.8 - 2.2> 8.0
Glycogen1.9 - 2.11.5 - 2.0> 8.0
This compound 1.9 - 2.1 1.0 - 1.8 > 8.0

*Low A260/A230 ratios with LPA are a known phenomenon and generally do not affect downstream applications.

Experimental Protocols

Protocol 1: Preparation of this compound (LPA) Stock Solution (5 mg/mL)

This protocol describes the synthesis of a high-quality LPA stock solution suitable for use as an RNA carrier.

Materials:

  • Acrylamide (B121943) (molecular biology grade, bis-acrylamide free)

  • Tris-HCl (1 M, pH 8.0)

  • Sodium Acetate (B1210297) (3 M, pH 7.5)

  • EDTA (0.5 M)

  • Ammonium persulfate (APS), 10% solution (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Ethanol (95% and 70%)

  • Nuclease-free water

Procedure:

  • In a 50 mL conical tube, combine the following reagents in the order listed:

    • 4.25 mL Nuclease-free water

    • 0.25 g Acrylamide

    • 200 µL 1 M Tris-HCl, pH 8.0

    • 33 µL 3 M Sodium Acetate, pH 7.5

    • 10 µL 0.5 M EDTA

  • Mix gently until the acrylamide is completely dissolved.

  • Add 50 µL of freshly prepared 10% APS.

  • Add 5 µL of TEMED and mix immediately by inversion.

  • Allow the solution to polymerize at room temperature for 30 minutes. The solution will become viscous.

  • Precipitate the LPA by adding 2.5 volumes (approximately 12.5 mL) of 95% ethanol. A white precipitate will form.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

  • Carefully decant the supernatant.

  • Wash the pellet with 10 mL of 70% ethanol to remove unpolymerized acrylamide and other residual reagents.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully decant the supernatant and remove as much residual ethanol as possible with a pipette.

  • Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry.

  • Resuspend the pellet in nuclease-free water to a final volume of 50 mL. This may require gentle shaking or overnight incubation at 4°C to fully dissolve.

  • The final concentration will be 5 mg/mL (5 µg/µL).

  • Aliquot and store at -20°C.

Protocol 2: RNA Precipitation from a Dilute Sample using LPA

This protocol details the steps for precipitating RNA from a dilute aqueous sample using LPA as a carrier.

Materials:

  • RNA sample in nuclease-free water or buffer

  • This compound (LPA) stock solution (5 mg/mL)

  • 3 M Sodium Acetate (pH 5.2), nuclease-free

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold, prepared with nuclease-free water)

  • Nuclease-free water for resuspension

Procedure:

  • To your RNA sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2). For example, to a 100 µL sample, add 10 µL of 3 M Sodium Acetate.

  • Add 2-4 µL of the 5 mg/mL LPA stock solution to achieve a final concentration of 10-20 µg. Mix gently by vortexing.

  • Add 2.5 to 3 volumes of ice-cold 100% ethanol. For a 110 µL sample (after adding sodium acetate and LPA), add 275-330 µL of ethanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate the mixture at -20°C for at least 1 hour or at -80°C for 30 minutes to facilitate precipitation. For very dilute samples, overnight incubation at -20°C is recommended.

  • Centrifuge the sample at ≥12,000 x g for 30 minutes at 4°C.

  • Carefully aspirate and discard the supernatant, being cautious not to disturb the small, often translucent pellet. The LPA should make the pellet more visible.

  • Gently add 500 µL of ice-cold 70% ethanol to wash the pellet. Do not vortex.

  • Centrifuge at ≥12,000 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the supernatant. Remove any remaining droplets of ethanol with a fine pipette tip.

  • Air-dry the pellet for 5-10 minutes at room temperature. Ensure all ethanol has evaporated, but do not over-dry the pellet as this can make resuspension difficult.

  • Resuspend the RNA pellet in an appropriate volume of nuclease-free water or a suitable buffer (e.g., TE buffer). Pipette up and down gently to dissolve the pellet completely. A brief incubation at 55-60°C for 5-10 minutes can aid in resuspension.

  • The purified RNA is now ready for downstream applications.

Visualizations

Experimental Workflow for LPA-mediated RNA Precipitation

RNA_Precipitation_Workflow start Dilute RNA Sample add_naoac Add 1/10 vol 3M Sodium Acetate (pH 5.2) start->add_naoac add_lpa Add 10-20 µg This compound (LPA) add_naoac->add_lpa add_etoh Add 2.5-3 vols Ice-Cold 100% Ethanol add_lpa->add_etoh incubate Incubate (-20°C for ≥1 hr or -80°C for 30 min) add_etoh->incubate centrifuge1 Centrifuge (≥12,000 x g, 30 min, 4°C) incubate->centrifuge1 wash Wash Pellet with Ice-Cold 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge (≥12,000 x g, 10 min, 4°C) wash->centrifuge2 dry Air-Dry Pellet centrifuge2->dry resuspend Resuspend in Nuclease-Free Water dry->resuspend end Purified RNA resuspend->end

Caption: Workflow for RNA precipitation using LPA.

Logical Relationship of Carrier Selection for RNA Isolation

Carrier_Selection_Logic cluster_carriers Carrier Options cluster_properties Key Properties cluster_outcome Suitability glycogen Glycogen biological Biological Origin glycogen->biological trna tRNA trna->biological lpa This compound (LPA) synthetic Synthetic Origin lpa->synthetic contaminants Potential for Nucleic Acid/ Enzyme Contamination biological->contaminants inert Chemically Inert synthetic->inert interference Interference with Downstream Assays contaminants->interference suitable Highly Suitable for Sensitive Applications (e.g., RNA-Seq, RT-qPCR) inert->suitable No Interference less_suitable Less Suitable for Sensitive Applications interference->less_suitable

Caption: Carrier selection logic for RNA isolation.

Application Notes: The Role of Linear Polyacrylamide in Ancient DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ancient DNA (aDNA) extraction is a meticulous process aimed at recovering small quantities of highly fragmented and damaged genetic material from historical and paleontological specimens. A significant challenge in this field is the co-extraction of various environmental inhibitors, such as humic acids from soil, which can impede downstream molecular analyses like Polymerase Chain Reaction (PCR) and next-generation sequencing. Furthermore, the low concentration of endogenous DNA in extracts makes efficient recovery paramount. Co-precipitants are often used during ethanol (B145695) precipitation to enhance the recovery of these trace amounts of nucleic acids. Linear polyacrylamide (LPA) has emerged as a highly effective, inert carrier for this purpose.

Advantages of this compound (LPA) as a Co-precipitant

This compound is a synthetic polymer that serves as an excellent co-precipitant for nucleic acids for several key reasons:

  • Inert Nature: Unlike biological carriers such as glycogen (B147801) or tRNA, LPA is chemically synthesized and does not contain any nucleic acids.[1] This eliminates the risk of contamination with exogenous DNA or RNA, which is a critical consideration in aDNA studies where distinguishing endogenous from contaminant DNA is essential.

  • Enhanced Recovery of Low-Concentration DNA: aDNA is often present in picogram amounts. LPA facilitates the quantitative precipitation of these minute quantities of nucleic acids from dilute solutions.[2] It forms a distinct, visible pellet after centrifugation, which helps in carefully removing the supernatant without losing the precious DNA.

  • Removal of Inhibitors: Nucleic acid extracts from ancient samples like bones, teeth, and sediments are frequently contaminated with potent enzymatic inhibitors.[3][4] An LPA-based precipitation step can be integrated into extraction protocols to effectively purify DNA from these inhibitory compounds, leading to improved success in subsequent enzymatic reactions.[3][4]

  • No Interference with Downstream Applications: LPA does not inhibit enzymatic reactions.[2] It does not interfere with A260/A280 spectrophotometric readings used for DNA quantification and purity assessment.[2] This ensures that the purified aDNA is compatible with sensitive downstream applications, including PCR, qPCR, and library preparation for high-throughput sequencing.

Comparative Data on Co-precipitants

While direct quantitative comparisons of LPA with other co-precipitants in the context of aDNA extraction from a single, consistent set of samples are not extensively detailed in the cited literature, the established properties of each allow for a qualitative and functional comparison. The following table summarizes the key characteristics based on available information.

FeatureThis compound (LPA)GlycogentRNA/Yeast RNA
Source SyntheticBiological (from mussels/oysters)Biological (from yeast)
Risk of Nucleic Acid Contamination NoneLow, but potential for trace amountsHigh (it is RNA)
Interference with A260/A280 Reading NoCan interfere with A230 readingYes
Inhibition of Enzymatic Reactions NoGenerally low, but some batches may contain inhibitorsCan interfere with some reactions
Pellet Visibility Forms a clearly visible white pelletForms a visible pelletForms a visible pellet
Primary Advantage in aDNA Inert nature and high purity of final productEffective carrier for small DNA amountsEffective carrier, but introduces exogenous nucleic acids

Experimental Workflow for aDNA Extraction using LPA

The following diagram illustrates a typical workflow for extracting ancient DNA from a bone sample, incorporating an LPA co-precipitation step for purification and concentration.

aDNA_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction DNA Extraction & Lysis cluster_purification Purification with LPA cluster_analysis Downstream Analysis Sample Ancient Bone/Tooth Sample Cleaning Surface Decontamination (e.g., Bleach, UV) Sample->Cleaning Grinding Cryo-milling to Fine Powder Cleaning->Grinding Lysis Incubation in Lysis Buffer (EDTA, Proteinase K) Grinding->Lysis Grinding->Lysis Centrifuge1 Centrifugation to Pellet Debris Lysis->Centrifuge1 Supernatant Collect DNA-containing Supernatant Centrifuge1->Supernatant AddLPA Add LPA, Salt (e.g., NaOAc), and Ice-Cold Ethanol Supernatant->AddLPA Supernatant->AddLPA Precipitate Incubate at -20°C to Precipitate DNA AddLPA->Precipitate Centrifuge2 Centrifuge to Pellet DNA-LPA Complex Precipitate->Centrifuge2 Wash Wash Pellet with 70-80% Ethanol Centrifuge2->Wash Dry Air-dry Pellet Wash->Dry Resuspend Resuspend in Elution Buffer (TE or H₂O) Dry->Resuspend QC Quantification & Quality Control (e.g., Qubit, qPCR) Resuspend->QC Resuspend->QC Analysis PCR / Library Preparation for Sequencing QC->Analysis

Fig 1. aDNA extraction workflow with LPA precipitation.

Protocol: Ancient DNA Extraction from Bone with LPA Purification

This protocol is a composite method adapted from established aDNA extraction techniques, incorporating a final purification and concentration step using this compound. It is intended for use in a dedicated cleanroom facility designed for aDNA work to prevent contamination.

Materials and Reagents:

  • Bone or tooth sample

  • Sterile, DNA-free consumables (tubes, pipette tips, etc.)

  • Variable-speed drill with sterile bits or a cryogenic mill

  • 0.5 M EDTA, pH 8.0 (DNA-free)

  • Proteinase K (20 mg/mL)

  • Lysis Buffer: 0.45 M EDTA, 1 mg/mL Proteinase K, pH 8.0 (prepare fresh)

  • This compound (LPA), 5 mg/mL solution (e.g., Thermo Fisher Scientific)

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 100% Ethanol (ice-cold)

  • 80% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Refrigerated centrifuge

Procedure:

  • Sample Preparation: a. Select a dense part of the bone (e.g., petrous bone or long bone cortex). b. Decontaminate the bone surface by lightly cleaning with a 1-2% bleach solution, followed by rinsing with DNA-free water. Irradiate with UV light (254 nm) for 15-20 minutes per side. c. Using a sterile drill bit at low speed or a cryogenic mill, grind the bone into a fine powder (approximately 30-50 mg).

  • Lysis and DNA Extraction: a. Transfer the bone powder to a sterile 2 mL microcentrifuge tube. b. Add 1 mL of freshly prepared Lysis Buffer to the bone powder. c. Incubate the tube on a rotating wheel at 37°C overnight (12-18 hours) to digest the bone matrix and release DNA. d. Centrifuge the tube at 16,000 x g for 5 minutes to pellet the undigested bone powder and other debris. e. Carefully transfer the supernatant, which contains the DNA, to a new sterile 1.5 mL tube. Be cautious not to disturb the pellet.

  • LPA Co-Precipitation and Purification: a. To the ~1 mL of supernatant, add 1/10th volume of 3 M Sodium Acetate, pH 5.2 (approximately 100 µL). Mix gently by inversion. b. Add 2-4 µL of 5 mg/mL LPA solution (final concentration of 10-20 µg). Mix gently. c. Add 2.5 volumes of ice-cold 100% ethanol (approximately 2.5 mL). Invert the tube several times to mix. d. Incubate at -20°C for at least 2 hours (or overnight) to allow the DNA to precipitate. e. Centrifuge at maximum speed (≥16,000 x g) at 4°C for 30 minutes. A small white pellet containing the LPA and DNA should be visible. f. Carefully decant the supernatant without disturbing the pellet. g. Wash the pellet by adding 1 mL of ice-cold 80% ethanol. h. Centrifuge at 16,000 x g at 4°C for 10 minutes. i. Carefully decant the ethanol. Remove any residual ethanol with a fine pipette tip. j. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to resuspend.

  • Resuspension and Storage: a. Resuspend the dried pellet in 30-50 µL of nuclease-free water or TE buffer. The volume can be adjusted based on the expected DNA yield and desired final concentration. b. Incubate at 37°C for 10-15 minutes to aid resuspension. c. Store the purified aDNA extract at -20°C for short-term storage or -80°C for long-term storage.

The use of this compound as a co-precipitant offers a significant advantage in ancient DNA extraction protocols. Its inert nature and high efficiency in recovering trace amounts of nucleic acids while aiding in the removal of potent PCR inhibitors make it an invaluable tool for researchers.[3][4] By incorporating an LPA precipitation step into standard extraction workflows, scientists can improve the yield and purity of aDNA, thereby increasing the success rate of downstream applications and enabling more robust insights into the genetic history of ancient life.

References

Application Notes and Protocols: A Step-by-Step Guide for Using Linear Polyacrylamide in Ethanol Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol (B145695) precipitation is a fundamental technique for concentrating and purifying nucleic acids (DNA and RNA). However, the quantitative recovery of small amounts of nucleic acids, particularly in dilute solutions, can be challenging. Linear polyacrylamide (LPA) serves as an inert co-precipitant that significantly enhances the recovery of nucleic acids during alcohol precipitation.[1][2] LPA is a chemically synthesized, inert polymer that does not interfere with subsequent enzymatic reactions such as PCR, RT-PCR, or sequencing, making it a superior choice over biological carriers like tRNA or glycogen.[1][3] This document provides a detailed, step-by-step guide for the preparation and use of LPA in ethanol precipitation of nucleic acids.

Mechanism of Action

This compound acts as a carrier by forming a microscopic precipitate that entraps the target nucleic acid molecules. In the presence of salt and alcohol, the negatively charged phosphate (B84403) backbones of the nucleic acids are neutralized, reducing their solubility. LPA, being a long-chain polymer, co-precipitates under these conditions, forming a visible pellet that physically traps the nucleic acid molecules, facilitating their collection by centrifugation. This is particularly effective for precipitating picogram quantities of DNA fragments larger than 20 base pairs.[2]

Advantages of this compound

  • Inert Nature: LPA is chemically synthesized and free from biological contaminants like nucleases and nucleic acids that can be present in other carriers like tRNA or glycogen.[1][4]

  • No Interference: It does not interfere with A260/280 readings for nucleic acid quantification or with downstream enzymatic reactions.[1][4]

  • High Efficiency: LPA can effectively precipitate picogram amounts of nucleic acids, ensuring high recovery rates even from dilute solutions.[2]

  • Size Selectivity: It preferentially precipitates nucleic acid fragments larger than 20 base pairs, allowing for the separation of unincorporated nucleotides and small primers.[2]

Experimental Protocols

Preparation of this compound (LPA) Stock Solution (5 mg/mL)

This protocol describes the synthesis of a 5 mg/mL LPA stock solution.

Materials:

  • Acrylamide (molecular biology grade, do not use bis-acrylamide)

  • Tris-HCl (1 M, pH 8.0)

  • Sodium Acetate (3 M, pH 7.5)

  • EDTA (0.5 M)

  • Ammonium persulfate (APS), 10% solution (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Ethanol (95% and 70%)

  • Nuclease-free water

Procedure:

  • In a 50 mL conical tube, combine the following reagents in the specified order:

    • 4.25 mL of nuclease-free water

    • 0.25 g of acrylamide

    • 200 µL of 1 M Tris-HCl, pH 8.0

    • 33 µL of 3 M Sodium Acetate, pH 7.5

    • 10 µL of 0.5 M EDTA

  • Add 50 µL of freshly prepared 10% APS and 5 µL of TEMED to initiate polymerization. Mix well.

  • Allow the solution to polymerize at room temperature for 30 minutes, during which it will become viscous.[2][5]

  • Precipitate the polymerized LPA by adding 12.5 mL of 95% ethanol and mix. A white precipitate should form.

  • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the LPA.

  • Carefully decant the supernatant. Wash the pellet with 70% ethanol to remove residual salts.

  • Centrifuge again, decant the supernatant, and air-dry the pellet for approximately 10 minutes to remove excess ethanol.

  • Resuspend the LPA pellet in nuclease-free water to a final volume of 50 mL. This may require gentle shaking overnight to fully dissolve.[5] The final concentration will be 5 mg/mL (or 5 µg/µL).

  • Aliquot and store the LPA stock solution at -20°C. It can be stored for several years.[5][6]

Ethanol Precipitation of Nucleic Acids Using LPA

This protocol outlines the use of the prepared LPA stock solution to precipitate DNA or RNA.

Materials:

  • Nucleic acid sample

  • This compound (LPA) stock solution (5 mg/mL)

  • Sodium Acetate (3 M, pH 5.2) or another appropriate salt solution

  • Ethanol (100% or 95%, ice-cold)

  • Ethanol (70%, ice-cold)

  • Nuclease-free water or TE buffer for resuspension

Procedure:

  • To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently.

  • Add 1-4 µL of the 5 mg/mL LPA stock solution to achieve a final concentration of 10-20 µg/mL.[1] For a typical 500 µL sample, 2 µL of 5 mg/mL LPA is sufficient.[4]

  • Add 2.5 volumes of ice-cold 100% or 95% ethanol. For RNA precipitation, 3 volumes of ethanol can be used.[4] Mix by inverting the tube several times.

  • Incubate the mixture to allow the nucleic acid to precipitate. Incubation conditions can be varied (see table below). For precipitating picogram amounts, incubation at -70°C for 10 minutes is effective.[2]

  • Centrifuge the sample at high speed (e.g., 12,000-16,000 x g) for 10-30 minutes at 4°C to pellet the nucleic acid-LPA complex.

  • Carefully aspirate and discard the supernatant without disturbing the pellet. The LPA pellet may not adhere tightly to the tube wall.[3][4]

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salt.

  • Centrifuge at high speed for 5-10 minutes at 4°C.

  • Carefully remove the supernatant.

  • Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the nucleic acid pellet in an appropriate volume of nuclease-free water or TE buffer.

Data Presentation

The following table summarizes the key quantitative parameters for using this compound in ethanol precipitation.

ParameterRecommended ValueNotes
LPA Final Concentration 10 - 20 µg/mLSufficient for precipitating picogram quantities of nucleic acids.[1][7][8]
Salt Concentration (e.g., Sodium Acetate) 0.3 M (final concentration)A 1/10th volume of a 3 M stock is commonly used.[8][9]
Ethanol Volume 2.5 volumes (for DNA), 2.5 - 3 volumes (for RNA)For a 100 µL sample, add 250 µL of ethanol.[2][4][9]
Isopropanol Volume (Alternative) 0.8 - 1 volumeCan be used as an alternative to ethanol.[4][9]
Incubation Temperature -20°C or -70°C/-80°CLower temperatures are generally more effective for smaller amounts of nucleic acid.[2][7]
Incubation Time 10 minutes to overnight10-30 minutes at -70°C or -80°C is often sufficient.[2][7] Overnight at -20°C is also common.[7]
Centrifugation Speed 12,000 - 16,000 x gHigh speed is necessary to pellet the small precipitate.
Centrifugation Time 10 - 30 minutesLonger times may be needed for very small amounts of nucleic acid.

Visualizations

experimental_workflow start Nucleic Acid Sample add_salt Add Salt (e.g., 0.3M NaOAc) start->add_salt add_lpa Add Linear Polyacrylamide (LPA) add_salt->add_lpa add_etoh Add 2.5 vol. Ice-Cold Ethanol add_lpa->add_etoh incubate Incubate (-20°C or -70°C) add_etoh->incubate centrifuge1 Centrifuge (>12,000 x g) incubate->centrifuge1 wash Wash Pellet with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge wash->centrifuge2 dry Air Dry Pellet centrifuge2->dry resuspend Resuspend in Buffer/Water dry->resuspend

Caption: Experimental workflow for ethanol precipitation using this compound.

lpa_mechanism cluster_precipitate Precipitation na Nucleic Acids (Soluble) pellet LPA-Nucleic Acid Co-precipitate (Pellet) na->pellet Entrapment lpa This compound (Soluble) lpa->pellet Forms Matrix

Caption: Mechanism of LPA as a co-precipitant for nucleic acids.

References

Application Notes and Protocols for Linear Polyacrylamide (LPA) in Nucleic Acid Purification from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purifying nucleic acids from environmental samples presents significant challenges due to low concentrations of target DNA/RNA and the co-extraction of potent enzymatic inhibitors such as humic acids, fulvic acids, and heavy metals.[1][2] These inhibitors can interfere with downstream molecular analyses, including polymerase chain reaction (PCR), quantitative PCR (qPCR), and next-generation sequencing (NGS).[3][4] Linear polyacrylamide (LPA) has emerged as a highly effective inert carrier for the precipitation of nucleic acids, enhancing recovery of low-concentration samples and aiding in the removal of inhibitors.[5][[“]]

LPA is a chemically synthesized, inert polymer that does not interfere with A260/A280 absorbance readings or downstream enzymatic reactions, a notable advantage over biological carriers like glycogen (B147801) or tRNA which can contain contaminating nucleic acids.[7][8] It efficiently precipitates picogram amounts of nucleic acids, making it ideal for the dilute samples often encountered in environmental research.[5][7] This document provides detailed protocols for the use of LPA in purifying nucleic acids from diverse environmental matrices.

Data Presentation

Table 1: Quantitative Comparison of Nucleic Acid Recovery with LPA

Sample TypeTarget Nucleic AcidCo-precipitantAverage YieldPurity (A260/A280)Reference
SoilDNALPAComparable to silica-based kitsHigh[1]
Activated SludgeDNALPAHighHigh[1]
Animal FecesDNALPAHighHigh[1]
WatereDNALPA4.4x increase with multi-filter approachNot specified[9]
Ancient BoneaDNALPAComparable to silica-based kitsHigh[1]

Table 2: Recommended LPA Concentrations for Precipitation

ParameterRecommendationReference
Final LPA Concentration10-20 µg/mL[7]
LPA Stock Solution5 mg/mL (5 µg/µL) or 20 mg/mL[10][11]
Volume of 5 µg/µL stock per precipitation2-4 µL (for 10-20 µg total)[10]
Volume of 20 mg/mL stock per precipitation1 µL[11]

Experimental Protocols

Protocol 1: Preparation of this compound (LPA) Stock Solution (5 mg/mL)

This protocol is adapted from publicly available methods for laboratory preparation of LPA.[10][12]

Materials:

  • Acrylamide (molecular biology grade, do not use bis-acrylamide)

  • Nuclease-free water

  • 1 M Tris-HCl, pH 8.0

  • 3 M Sodium Acetate, pH 7.5

  • 0.5 M EDTA

  • 10% Ammonium Persulfate (APS) (prepare fresh)

  • TEMED (N,N,N',N'-Tetramethylethylenediamine)

  • 95% Ethanol (B145695)

  • 70% Ethanol

Procedure:

  • In a 50 mL conical tube, combine the following reagents in order:

    • 0.25 g Acrylamide

    • 4.25 mL Nuclease-free water

    • 200 µL of 1 M Tris-HCl, pH 8.0

    • 33 µL of 3 M Sodium Acetate, pH 7.5

    • 10 µL of 0.5 M EDTA

  • Add 50 µL of 10% APS and 5 µL of TEMED. Mix well to initiate polymerization.

  • Incubate at room temperature for 30 minutes. The solution will become viscous.

  • Precipitate the LPA by adding 12.5 mL of 95% ethanol and incubate for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

  • Carefully decant the supernatant. The LPA pellet may not adhere strongly to the tube.[12]

  • Wash the pellet with 1 mL of 70% ethanol, being careful not to dislodge the pellet.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Remove the supernatant and air dry the pellet for approximately 10 minutes.

  • Resuspend the pellet in nuclease-free water to a final volume of 50 mL. This may require gentle shaking overnight to fully dissolve.

  • The final concentration will be 5 mg/mL (5 µg/µL).

  • Aliquot and store at -20°C.

Protocol 2: LPA Precipitation of Nucleic Acids from Environmental Extracts

This general protocol can be applied to aqueous nucleic acid extracts obtained from various environmental samples (e.g., soil, water, sediment) following initial lysis and removal of cellular debris.

Materials:

  • Nucleic acid extract in aqueous buffer

  • LPA stock solution (e.g., 5 mg/mL)

  • 3 M Sodium Acetate, pH 5.2

  • Ice-cold 100% Ethanol or Isopropanol

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

Procedure:

  • To your aqueous nucleic acid extract, add LPA to a final concentration of 10-20 µg/mL. For a 1 mL extract, this would be 2-4 µL of a 5 mg/mL stock solution.

  • Add a salt to facilitate precipitation. Add 1/10 volume of 3 M Sodium Acetate, pH 5.2.

  • Mix thoroughly by inverting the tube.

  • Add 2.5 volumes of ice-cold 100% ethanol or 0.8 volumes of isopropanol.[11]

  • Mix thoroughly by inverting the tube until the solution is homogeneous. A precipitate may become visible.

  • Incubate at -20°C for at least 1 hour. For very dilute samples, overnight incubation is recommended.

  • Centrifuge at ≥12,000 x g for 20-30 minutes at 4°C to pellet the nucleic acid/LPA complex.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step helps to remove residual salts and other impurities.

  • Centrifuge at ≥12,000 x g for 5-10 minutes at 4°C.

  • Carefully decant the 70% ethanol. It is crucial to remove as much of the ethanol as possible. A brief spin can help collect remaining droplets for removal.

  • Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the pellet in a desired volume of nuclease-free water or TE buffer.

Mandatory Visualization

experimental_workflow cluster_sample_processing Sample Processing cluster_lpa_precipitation LPA Precipitation & Purification cluster_downstream Downstream Analysis sample Environmental Sample (Soil, Water, Sediment) lysis Lysis & Debris Removal sample->lysis extract Aqueous Nucleic Acid Extract lysis->extract add_lpa Add LPA & Salt extract->add_lpa Input add_etoh Add Cold Ethanol add_lpa->add_etoh incubate Incubate (-20°C) add_etoh->incubate centrifuge1 Centrifuge incubate->centrifuge1 wash Wash with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge wash->centrifuge2 dry Air Dry Pellet centrifuge2->dry resuspend Resuspend in Buffer dry->resuspend purified_na Purified Nucleic Acids resuspend->purified_na Output analysis PCR, qPCR, Sequencing, etc. purified_na->analysis

Caption: Workflow for nucleic acid purification using LPA.

Concluding Remarks

The use of this compound as a co-precipitant is a robust and reliable method for enhancing the recovery and purity of nucleic acids from challenging environmental samples.[1][13] Its inert nature and efficiency in precipitating minute quantities of DNA and RNA make it an invaluable tool for researchers in environmental science, microbiology, and molecular biology.[7] The protocols outlined in this document provide a framework that can be adapted to specific sample types and downstream application requirements, ultimately leading to more successful and reproducible molecular analyses.

References

Application Notes and Protocols for Employing Linear Polyacrylamide in Viral RNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient extraction of high-quality viral RNA is a critical first step for a wide range of downstream applications, including quantitative reverse transcription PCR (qRT-PCR), next-generation sequencing (NGS), and viral genotyping. For samples with low viral titers, such as clinical swabs, cell-free body fluids, and environmental samples, maximizing the recovery of sparse viral RNA presents a significant challenge. Linear polyacrylamide (LPA) has emerged as a robust and inert co-precipitant that significantly enhances the precipitation of minute quantities of nucleic acids, thereby improving the yield and reliability of viral RNA extraction.

LPA acts as a carrier molecule, forming a visible pellet with the nucleic acids during alcohol precipitation, which facilitates easier handling and reduces the loss of the target RNA. Unlike biological carriers such as yeast tRNA or glycogen, LPA is chemically synthesized, ensuring it is free from enzymatic contaminants like RNases and does not interfere with downstream enzymatic reactions.[1]

Mechanism of Action

This compound is an uncharged, inert polymer that does not interact with nucleic acids in solution. During alcohol precipitation, in the presence of salt, the negatively charged phosphate (B84403) backbone of RNA is neutralized by cations. This reduces the solubility of the RNA, causing it to precipitate out of solution. LPA, being insoluble in the alcohol-salt mixture, co-precipitates, forming a scaffold that entraps the RNA molecules. This results in a more substantial and visible pellet, which is particularly beneficial when working with low concentrations of RNA.

Key Advantages of Using this compound

  • Increased RNA Yield: LPA significantly improves the recovery of low-concentration viral RNA.

  • Inert Nature: As a synthetic polymer, LPA is free of biological contaminants that could interfere with downstream applications.

  • Enhanced Pellet Visualization: The visible pellet formed with LPA simplifies the handling of otherwise invisible amounts of RNA.

  • Cost-Effective: LPA is an affordable reagent that can be readily incorporated into existing protocols.

Data Presentation: Quantitative Comparison of RNA Extraction Methods

The following tables summarize quantitative data from various studies, comparing different RNA extraction methods and the impact of carriers on RNA yield, purity, and integrity.

Table 1: Comparison of RNA Yield from Different Extraction Kits

Extraction KitChemistryMean RNA Concentration (ng/µL)Range (ng/µL)
Kit ASpin Column71.31.5–121
Kit BSpin Column70.47.91–117.5
Kit CMagnetic Bead10.41.7–222.3
Kit DMagnetic Bead10.31.73–222

Data synthesized from a comparative performance study of commercial RNA extraction kits.[2]

Table 2: Purity and Integrity of RNA from Different Extraction Methods

Extraction MethodMean 260/280 RatioMean 260/230 RatioMean RIN
MagMAX™2.30 ± 0.121.01 ± 0.845.40 ± 2.69
TRIzol®1.97 ± 0.090.92 ± 0.304.36 ± 3.01
RNeasy®2.20 ± 0.081.61 ± 1.194.32 ± 2.42

Data from a comparative analysis of RNA isolation methods for viral pathogens.[3][4] Note: A 260/280 ratio of ~2.0 is generally accepted as "pure" for RNA.[5] RNA Integrity Number (RIN) ranges from 1 (completely degraded) to 10 (intact).

Table 3: Impact of Carrier RNA on A260/280 and A260/230 Ratios

SampleWithout Carrier RNA (A260/280)With Carrier RNA (A260/280)Without Carrier RNA (A260/230)With Carrier RNA (A260/230)
Ultrapure WaterN/A3.4N/A3.1
Low Conc. DNA1.852.81.52.9
High Conc. DNA1.902.22.12.3

This table illustrates the potential influence of carrier RNA on spectrophotometric purity ratios. LPA, as an inert carrier, is not expected to absorb at 260nm or 280nm.[3]

Experimental Workflows and Signaling Pathways

Viral RNA Extraction Workflow with LPA

The following diagram illustrates a general workflow for viral RNA extraction from a liquid sample, incorporating LPA to enhance precipitation.

Viral_RNA_Extraction_Workflow Start Sample Collection (e.g., Plasma, Swab) Lysis Viral Lysis (Lysis Buffer) Start->Lysis Binding RNA Binding (Column/Beads) Lysis->Binding Wash1 Wash 1 (Wash Buffer 1) Binding->Wash1 Wash2 Wash 2 (Wash Buffer 2) Wash1->Wash2 Elution RNA Elution (Elution Buffer) Wash2->Elution Precipitation Precipitation (+ Salt, Isopropanol, LPA) Elution->Precipitation Centrifugation Centrifugation (Pellet RNA-LPA complex) Precipitation->Centrifugation FinalWash Final Wash (70% Ethanol) Centrifugation->FinalWash Resuspension Resuspension (Nuclease-free Water) FinalWash->Resuspension QC Quality Control (Yield, Purity, Integrity) Resuspension->QC Downstream Downstream Applications (qRT-PCR, NGS) QC->Downstream

Caption: General workflow for viral RNA extraction using LPA.

Generic RNA Virus Life Cycle

This diagram outlines the key stages of a typical RNA virus life cycle within a host cell, leading to the production of new viral particles.

RNA_Virus_Life_Cycle Attachment 1. Attachment (Virus binds to host cell receptor) Entry 2. Entry (Endocytosis or Membrane Fusion) Attachment->Entry Uncoating 3. Uncoating (Viral RNA released into cytoplasm) Entry->Uncoating Translation 4. Translation (Host ribosomes synthesize viral proteins) Uncoating->Translation Replication 5. RNA Replication (Viral RNA-dependent RNA polymerase) Uncoating->Replication Viral RNA Genome Translation->Replication Viral Proteins Assembly 6. Assembly (New viral particles are formed) Translation->Assembly Viral Capsid Proteins Replication->Assembly New Viral RNA Release 7. Release (Budding or cell lysis) Assembly->Release

Caption: Key stages of a generic RNA virus life cycle.

Experimental Protocols

Protocol 1: Preparation of this compound (LPA) Stock Solution (5 mg/mL)

This protocol is adapted from standard molecular biology methods.

Materials:

  • Acrylamide (electrophoresis grade)

  • 1 M Tris-HCl, pH 8.0

  • 3 M Sodium Acetate, pH 5.2

  • 0.5 M EDTA, pH 8.0

  • Ammonium persulfate (APS), 10% (w/v) solution (freshly prepared)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Ethanol (B145695) (95% and 70%)

  • Nuclease-free water

Procedure:

  • In a 50 mL conical tube, combine the following reagents in order:

    • 4.25 mL nuclease-free water

    • 250 mg acrylamide

    • 200 µL 1 M Tris-HCl, pH 8.0

    • 33 µL 3 M Sodium Acetate, pH 5.2

    • 10 µL 0.5 M EDTA, pH 8.0

  • Add 50 µL of fresh 10% APS and 5 µL of TEMED. Mix gently but thoroughly by inverting the tube.

  • Incubate at room temperature for 30 minutes to allow polymerization.

  • Precipitate the LPA by adding 2.5 volumes of 95% ethanol (approximately 12.5 mL). A white precipitate should form.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

  • Carefully decant the supernatant.

  • Wash the pellet with 10 mL of 70% ethanol. Centrifuge at 10,000 x g for 5 minutes.

  • Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspend the pellet in nuclease-free water to a final concentration of 5 mg/mL. This may require overnight incubation at 4°C with gentle rocking.

  • Store the LPA stock solution at -20°C in aliquots.

Protocol 2: Viral RNA Extraction from Cell-Free Liquid Samples using LPA

This protocol provides a general procedure for viral RNA extraction from samples such as plasma, serum, or viral transport media.

Materials:

  • Lysis Buffer (containing a chaotropic agent like guanidinium (B1211019) thiocyanate)

  • Wash Buffer 1 (containing a low concentration of chaotropic agent)

  • Wash Buffer 2 (containing ethanol)

  • This compound (LPA) solution (5 mg/mL)

  • Isopropanol (100%)

  • Ethanol (70%, prepared with nuclease-free water)

  • Nuclease-free water

  • Spin columns or magnetic beads for nucleic acid purification

Procedure:

  • Sample Lysis: To 200 µL of the viral sample, add 600 µL of Lysis Buffer. Vortex briefly to mix. Incubate at room temperature for 10 minutes.

  • RNA Binding:

    • For Spin Columns: Add 600 µL of 100% ethanol to the lysate and mix well. Apply the mixture to a spin column and centrifuge according to the manufacturer's instructions. Discard the flow-through.

    • For Magnetic Beads: Add magnetic beads to the lysate and incubate with mixing to allow RNA to bind to the beads. Place the tube on a magnetic rack and discard the supernatant.

  • Washing:

    • For Spin Columns: Wash the column with 500 µL of Wash Buffer 1, followed by centrifugation. Discard the flow-through. Then, wash the column with 500 µL of Wash Buffer 2 and centrifuge. Discard the flow-through and centrifuge again to remove any residual ethanol.

    • For Magnetic Beads: Resuspend the beads in Wash Buffer 1, place on the magnetic rack, and discard the supernatant. Repeat the wash step with Wash Buffer 2.

  • Elution:

    • For Spin Columns: Place the column in a clean collection tube and add 50-100 µL of nuclease-free water directly to the membrane. Incubate for 1 minute and then centrifuge to elute the RNA.

    • For Magnetic Beads: Resuspend the beads in 50-100 µL of nuclease-free water and incubate to elute the RNA. Place on the magnetic rack and transfer the RNA-containing supernatant to a new tube.

  • LPA-Enhanced Precipitation:

    • To the eluted RNA, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

    • Add 2 µL of 5 mg/mL LPA (final concentration of 10-20 µg).

    • Add an equal volume of 100% isopropanol.

    • Mix well and incubate at -20°C for at least 30 minutes.

  • Pelleting and Washing:

    • Centrifuge at maximum speed (≥12,000 x g) for 15 minutes at 4°C.

    • Carefully aspirate and discard the supernatant, being cautious not to disturb the pellet.

    • Gently add 500 µL of ice-cold 70% ethanol to wash the pellet.

    • Centrifuge at maximum speed for 5 minutes at 4°C.

    • Carefully remove the ethanol wash.

  • Resuspension:

    • Air-dry the pellet for 5-10 minutes. Do not over-dry as this can make resuspension difficult.

    • Resuspend the RNA pellet in a suitable volume (e.g., 20-30 µL) of nuclease-free water.

  • Quality Control: Assess the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer. If required, assess RNA integrity using a bioanalyzer. Store the RNA at -80°C.

Conclusion

The incorporation of this compound into viral RNA extraction protocols is a simple, yet highly effective modification that can significantly enhance the recovery of viral nucleic acids, particularly from low-titer samples. Its inert nature and ability to form a visible pellet make it a superior choice over traditional biological carriers. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can improve the consistency and sensitivity of their viral RNA-based assays, leading to more reliable and robust downstream results.

References

Application Notes and Protocols for the Quantitative Recovery of Oligonucleotides Using Linear Polyacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient and quantitative recovery of oligonucleotides from dilute solutions is a critical step in various molecular biology and drug development applications. Incomplete recovery can lead to inaccurate quantification, reduced sensitivity in downstream assays, and loss of valuable synthetic oligonucleotides. Linear polyacrylamide (LPA) has emerged as a superior inert carrier for the precipitation of nucleic acids, including oligonucleotides, from ethanol (B145695) or isopropanol (B130326) solutions.[1][2][3] Unlike biological carriers such as glycogen (B147801) or tRNA, LPA is a synthetic polymer, eliminating the risk of contamination with endogenous nucleic acids that can interfere with sensitive downstream applications.[4][5][6] Furthermore, LPA does not interfere with common enzymatic reactions or spectrophotometric measurements of nucleic acid concentration.[1][3][7] This document provides detailed application notes and protocols for the use of LPA in the quantitative recovery of oligonucleotides.

Advantages of this compound as a Co-precipitant

This compound offers several distinct advantages over other co-precipitants:

  • Inert Nature: LPA does not interfere with downstream enzymatic reactions such as ligation, phosphorylation, or PCR.[1][7]

  • High Purity: As a synthetic polymer, LPA is free from nucleic acid and nuclease contamination, which can be a significant issue with carriers of biological origin like glycogen.[3][4][5][6]

  • Quantitative Recovery: LPA facilitates the precipitation of picogram amounts of nucleic acids, ensuring high recovery rates even from very dilute solutions.[1][2]

  • Visible Pellet: The use of LPA results in a more visible pellet, aiding in the careful removal of the supernatant without disturbing the precipitated oligonucleotides.

  • Versatility: LPA is effective for precipitating DNA, RNA, and oligonucleotides.[1][3] It is particularly efficient for the recovery of DNA fragments larger than 20 base pairs.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the recovery of oligonucleotides and other nucleic acids using this compound as a co-precipitant.

Table 1: Comparison of Nucleic Acid Recovery with and without Co-precipitants

Nucleic Acid TypePrecipitation MethodCo-precipitantRecovery Rate (%)Reference
PCR Product (150 bp)EthanolNone63[8]
PCR Product (150 bp)EthanolGlycogen72[8]
PCR Product (150 bp)EthanolThis compound 72[8]
PCR Product (150 bp)IsopropanolNone54[8]
PCR Product (150 bp)IsopropanolGlycogen65[8]
PCR Product (150 bp)IsopropanolThis compound 67[8]
Plasmid DNAEthanolNoneNot Specified[8]
Plasmid DNAEthanolGlycogenHigher than without[8]
Plasmid DNAEthanolThis compound Higher than without[8]

Note: While the recovery rates for PCR products with glycogen and LPA were similar in this study, LPA is preferred for applications requiring high purity due to the risk of nucleic acid contamination in glycogen preparations.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of this compound (LPA) Stock Solution

This protocol describes the synthesis of a 5 mg/mL stock solution of this compound.

Materials:

  • Acrylamide (molecular biology grade, without bis-acrylamide)

  • Tris-HCl (1 M, pH 7.8-8.0)

  • Sodium Acetate (3 M, pH 7.5)

  • EDTA (0.5 M, pH 8.0)

  • Ammonium persulfate (APS), 10% solution (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Ethanol (95-100%)

  • Nuclease-free water

Procedure:

  • In a 50 mL conical tube, combine the following reagents in the order listed:

    • 4.25 mL Nuclease-free water

    • 0.25 g Acrylamide

    • 200 µL 1 M Tris-HCl, pH 8.0

    • 33 µL 3 M Sodium Acetate, pH 7.5

    • 10 µL 0.5 M EDTA, pH 8.0

  • Add 50 µL of freshly prepared 10% APS and 5 µL of TEMED. Mix gently but thoroughly to initiate polymerization.

  • Allow the solution to polymerize at room temperature for 30-60 minutes, or until it becomes viscous.[2]

  • Precipitate the polymerized this compound by adding 2.5 volumes of 95% ethanol (approximately 12.5 mL).

  • Mix by inversion and let it stand for 10-15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

  • Carefully decant the supernatant. Wash the pellet with 70% ethanol to remove any unpolymerized acrylamide.

  • Centrifuge again at 10,000 x g for 5 minutes.

  • Carefully remove all of the supernatant and air-dry the pellet for approximately 10 minutes. Do not over-dry.

  • Resuspend the LPA pellet in nuclease-free water to a final volume of 50 mL. This may require overnight shaking to fully dissolve.[2]

  • The final concentration of the LPA stock solution will be 5 mg/mL (5 µg/µL).

  • Aliquot and store at -20°C. The solution is stable for several years.[2]

Protocol 2: Quantitative Precipitation of Oligonucleotides using LPA

This protocol details the steps for precipitating oligonucleotides from an aqueous solution using LPA as a carrier.

Materials:

  • Oligonucleotide solution

  • This compound (LPA) stock solution (5 mg/mL)

  • Sodium Acetate (3 M, pH 5.2) or Ammonium Acetate (10 M)

  • Ethanol (95-100%, ice-cold) or Isopropanol

  • Ethanol (70%, ice-cold)

  • Nuclease-free water or appropriate buffer for resuspension

Procedure:

  • To your oligonucleotide solution, add a salt to facilitate precipitation. Use either:

    • 1/10th volume of 3 M Sodium Acetate, pH 5.2.

    • 1/2 volume of 10 M Ammonium Acetate.

  • Add 1-2 µL (5-10 µg) of the 5 mg/mL LPA stock solution.[9] The optimal amount may vary depending on the initial concentration of the oligonucleotide. A common final concentration is 10-20 µg per precipitation.[1][10]

  • Add 2.5 volumes of ice-cold 95-100% ethanol or 0.8 volumes of isopropanol.[11]

  • Mix thoroughly by vortexing or inverting the tube several times.

  • Incubate the mixture to allow the oligonucleotide to precipitate. For standard concentrations, incubation at -20°C for at least 30 minutes is sufficient. For very dilute solutions or short oligonucleotides, incubation at -70°C for 10 minutes or -20°C overnight is recommended.[1]

  • Centrifuge the sample at high speed (e.g., 12,000 - 16,000 x g) in a microcentrifuge for 10-30 minutes at 4°C.

  • Carefully aspirate and discard the supernatant without disturbing the pellet. The pellet should be visible at the bottom of the tube.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salts.

  • Centrifuge at high speed for 5 minutes at 4°C.

  • Carefully remove the supernatant. It is crucial to remove as much of the ethanol as possible. A brief second spin can help collect any remaining liquid for removal.

  • Air-dry the pellet for 5-10 minutes at room temperature. Avoid over-drying, as this can make the pellet difficult to resuspend.

  • Resuspend the oligonucleotide pellet in the desired volume of nuclease-free water or buffer (e.g., TE buffer).

Visualizations

The following diagrams illustrate the key workflows described in this document.

LPA_Preparation_Workflow Reagents Combine Reagents: - Acrylamide - Tris-HCl - NaOAc - EDTA Polymerization Initiate Polymerization: Add APS and TEMED Incubate at RT (30-60 min) Reagents->Polymerization Precipitation Precipitate LPA: Add 2.5 vol Ethanol Polymerization->Precipitation Centrifugation1 Centrifuge (10,000 x g, 10 min) Precipitation->Centrifugation1 Wash Wash Pellet: 70% Ethanol Centrifugation1->Wash Centrifugation2 Centrifuge (10,000 x g, 5 min) Wash->Centrifugation2 Dry Air-dry Pellet Centrifugation2->Dry Resuspend Resuspend in Nuclease-free Water Dry->Resuspend Store Aliquot and Store at -20°C Resuspend->Store

Caption: Workflow for the preparation of this compound (LPA) stock solution.

Oligonucleotide_Precipitation_Workflow Start Oligonucleotide Solution AddSalt Add Salt: NaOAc or NH4OAc Start->AddSalt AddLPA Add LPA (5-20 µg) AddSalt->AddLPA AddAlcohol Add Ethanol or Isopropanol AddLPA->AddAlcohol Incubate Incubate: -20°C or -70°C AddAlcohol->Incubate Centrifuge1 Centrifuge (10-30 min) Incubate->Centrifuge1 Wash Wash Pellet: 70% Ethanol Centrifuge1->Wash Centrifuge2 Centrifuge (5 min) Wash->Centrifuge2 Dry Air-dry Pellet Centrifuge2->Dry Resuspend Resuspend in Buffer or Water Dry->Resuspend Final Quantitative Recovery of Oligonucleotide Resuspend->Final

Caption: Workflow for the quantitative precipitation of oligonucleotides using LPA.

References

Application Notes and Protocols for Incorporating Linear Polyacrylamide in Nucleic Acid Purification Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear Polyacrylamide (LPA) is a chemically synthesized, inert co-precipitant that significantly enhances the recovery of small quantities of nucleic acids during alcohol precipitation.[1] Unlike traditional carriers such as glycogen (B147801) or yeast tRNA, which are derived from biological sources, LPA is free from nucleic acid and nuclease contamination, ensuring the purity of the isolated sample.[1][2] This makes it an ideal choice for sensitive downstream applications where the presence of exogenous nucleic acids could interfere with results.[1][3] LPA is effective for precipitating DNA fragments larger than 20 base pairs and is compatible with various downstream applications, including PCR, ligation, and sequencing.[4][5]

Advantages of Using this compound (LPA)

  • High Purity: As a synthetic polymer, LPA is free from contaminating DNA, RNA, and enzymes that can be present in biological carriers like glycogen.[1][2]

  • Inert Nature: LPA does not interfere with enzymatic reactions such as PCR, reverse transcription, or ligation, nor does it affect spectrophotometric readings of nucleic acid concentration.[6][7]

  • Enhanced Recovery: LPA efficiently precipitates picogram amounts of nucleic acids, making it invaluable for working with dilute or low-concentration samples.[8]

  • Versatility: It can be used for the precipitation of various types of nucleic acids, including genomic DNA, plasmid DNA, PCR products, and RNA.[4][9]

  • Selective RNA Precipitation: Under specific conditions, LPA can be used to selectively precipitate RNA, leaving DNA in the supernatant.[10][11]

Experimental Data: Comparison of Co-precipitants

The choice of co-precipitant can significantly impact the recovery of nucleic acids, especially at low concentrations. The following tables summarize the recovery rates of different nucleic acids using this compound (LPA) and Glycogen with both ethanol (B145695) and isopropanol (B130326) precipitation.

Table 1: Nucleic Acid Recovery with Ethanol Precipitation [9]

Nucleic Acid TypeNo Co-precipitantGlycogenThis compound (LPA)
miRNA (22 nt)-89%-
Primer (20 nt)-90%-
PCR Product (150 bp)63%72%72%
Plasmid DNA--93%

Table 2: Nucleic Acid Recovery with Isopropanol Precipitation [9]

Nucleic Acid TypeNo Co-precipitantGlycogenThis compound (LPA)
miRNA (22 nt)--73%
Primer (20 nt)-76%-
PCR Product (150 bp)54%65%67%
Plasmid DNA--80%

Note: The working concentrations were 50 µg/mL for glycogen and 20 µg/mL for LPA.[9]

Experimental Workflows

General Nucleic Acid Precipitation Workflow

General Nucleic Acid Precipitation Workflow start Nucleic Acid Sample add_lpa Add Linear Polyacrylamide (LPA) start->add_lpa add_salt Add Salt (e.g., Sodium Acetate) add_lpa->add_salt add_alcohol Add Alcohol (Ethanol or Isopropanol) add_salt->add_alcohol incubate Incubate (e.g., -20°C) add_alcohol->incubate centrifuge Centrifuge to Pellet Nucleic Acid incubate->centrifuge wash Wash Pellet with 70% Ethanol centrifuge->wash dry Air-Dry Pellet wash->dry resuspend Resuspend in Buffer or Water dry->resuspend end Purified Nucleic Acid resuspend->end

Caption: General workflow for nucleic acid precipitation using LPA.

Selective RNA Precipitation Workflow

Selective RNA Precipitation Workflow start Nucleic Acid Mix (DNA + RNA) add_lpa Add Linear Polyacrylamide (LPA) start->add_lpa add_low_alcohol Add Low Concentration of Alcohol add_lpa->add_low_alcohol adjust_conditions Adjust pH, Salt, and Temperature add_low_alcohol->adjust_conditions centrifuge Centrifuge adjust_conditions->centrifuge separate centrifuge->separate pellet RNA Pellet separate->pellet supernatant Supernatant (contains DNA) separate->supernatant

Caption: Workflow for the selective precipitation of RNA using LPA.

Protocols

Protocol 1: Preparation of this compound (LPA) Stock Solution (5 mg/mL)

This protocol describes the synthesis of a 5 mg/mL stock solution of this compound.

Materials:

  • Acrylamide (molecular biology grade, do not use bis-acrylamide)

  • 1 M Tris-HCl, pH 8.0

  • 3 M Sodium Acetate, pH 7.5

  • 0.5 M EDTA

  • 10% Ammonium Persulfate (APS) (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Nuclease-free water

  • 95% Ethanol

  • 70% Ethanol

Procedure: [12]

  • In a 50 mL conical tube, combine the following in order:

    • 0.25 g Acrylamide

    • 4.25 mL Nuclease-free water

    • 200 µL of 1 M Tris-HCl, pH 8.0

    • 33 µL of 3 M Sodium Acetate, pH 7.5

    • 10 µL of 0.5 M EDTA

  • Add 50 µL of 10% APS and 5 µL of TEMED. Mix well to initiate polymerization.

  • Incubate at room temperature for 30 minutes. The solution will become viscous.

  • Add 12.5 mL of 95% ethanol to precipitate the this compound.

  • Mix and let stand for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

  • Carefully decant the supernatant.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Remove as much of the ethanol as possible and air-dry the pellet for approximately 10 minutes.

  • Resuspend the pellet in nuclease-free water to a final volume of 50 mL to achieve a concentration of 5 mg/mL. This may require gentle shaking overnight to fully dissolve.

  • Aliquot and store at -20°C.

Protocol 2: General Nucleic Acid Precipitation using LPA

This protocol is suitable for the routine precipitation of DNA and RNA from aqueous solutions.

Materials:

  • This compound (LPA) stock solution (e.g., 5 mg/mL)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold) or Isopropanol

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

Procedure:

  • To your nucleic acid sample, add LPA to a final concentration of 10-20 µg per precipitation (e.g., 2-4 µL of a 5 mg/mL stock).[12]

  • Add 1/10 volume of 3 M Sodium Acetate, pH 5.2. Mix thoroughly.

  • Add 2.5 volumes of ice-cold 100% ethanol or 0.8 volumes of isopropanol.[7] Mix well by inverting the tube several times.

  • Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, incubation can be extended overnight.

  • Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C. A small white pellet should be visible.

  • Carefully decant the supernatant without disturbing the pellet. Note: The LPA pellet may not adhere tightly to the tube wall.[13]

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol.

  • Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

  • Carefully decant the 70% ethanol.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the nucleic acid pellet in a desired volume of nuclease-free water or TE buffer.

Protocol 3: Selective Precipitation of RNA using LPA

This method allows for the separation of RNA from a mixture of DNA and RNA. The principle is based on the differential precipitation of RNA with LPA at a low alcohol concentration.[10][11]

Materials:

  • This compound (LPA) stock solution (e.g., 5 mg/mL)

  • Salt solution (e.g., 5 M NaCl)[14]

  • Low concentration ethanol (e.g., 24-28.5%)[10]

  • Nuclease-free water

Procedure: [10]

  • To your nucleic acid mixture, add LPA. The optimal LPA to RNA ratio may need to be determined empirically but is often near 1:1 by mass.[2]

  • Add a salt solution to the desired final concentration (e.g., 0.1 M).

  • Add a low concentration of ethanol (e.g., to a final concentration of 24-28.5%).

  • Adjust the pH and temperature as required to maintain DNA solubility while promoting the precipitation of the RNA-LPA complex. This step is crucial and may require optimization.[10]

  • Incubate under the optimized conditions.

  • Centrifuge to pellet the RNA-LPA complex.

  • The supernatant, containing the DNA, can be carefully transferred to a new tube for subsequent DNA precipitation (using standard ethanol precipitation).

  • The RNA pellet can be washed with 70% ethanol and resuspended as described in Protocol 2. For samples with high DNA content, re-precipitation of the RNA pellet may be necessary to improve purity.[10]

Downstream Applications and Considerations

Nucleic acids purified using LPA are suitable for a wide range of molecular biology applications, including:

  • PCR and qPCR[6]

  • Reverse Transcription (RT-PCR)[10]

  • DNA sequencing[15]

  • Cloning and ligation

  • Southern and Northern blotting

Important Considerations:

  • Pellet Visibility: The LPA pellet is typically small and white. Careful aspiration of the supernatant is crucial to avoid losing the pellet.[13]

  • Small Nucleic Acids: For very short nucleic acid fragments (<20 nt), glycogen may be a more efficient co-precipitant than LPA.[9]

  • Environmental and Ancient DNA: LPA has been shown to be highly effective in purifying DNA from complex environmental and ancient samples, where inhibitors are often present.[15][16]

By incorporating this compound into nucleic acid purification kits, researchers can achieve higher yields and purity, particularly when working with challenging samples. This leads to more reliable and reproducible results in downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Linear Polyacrylamide (LPA) Nucleic Acid Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize nucleic acid precipitation using linear polyacrylamide (LPA) as a carrier, ensuring higher yields and purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LPA) and why is it used in nucleic acid precipitation?

This compound (LPA) is an inert carrier molecule used to enhance the recovery of small quantities of DNA or RNA during ethanol (B145695) or isopropanol (B130326) precipitation.[1][2] It is particularly effective for precipitating picogram amounts of nucleic acids from dilute solutions.[3][4] LPA co-precipitates with the nucleic acids, forming a visible pellet that is easier to handle and reduces the loss of genetic material.[5]

Q2: What are the advantages of using LPA over other carriers like glycogen (B147801) or tRNA?

LPA offers several advantages over other carriers:

  • Inertness: Unlike tRNA, LPA is not a nucleic acid and will not interfere with downstream enzymatic reactions such as PCR, ligation, or sequencing.[4][5] It is also not phosphorylated by polynucleotide kinase.[3]

  • Purity: LPA does not contribute to A260/280 absorbance readings, ensuring more accurate quantification of the precipitated nucleic acid.[2]

  • Efficiency: It facilitates the complete recovery of nucleic acid fragments larger than 20 base pairs.[3]

Q3: Can LPA be used to precipitate both DNA and RNA?

Yes, LPA is an effective carrier for the precipitation of both DNA and RNA with ethanol or isopropanol.[1][3][6]

Q4: Will LPA interfere with my downstream applications?

LPA is generally considered inert and does not inhibit most common enzymatic reactions in molecular biology.[2][4] However, if you suspect interference, particularly with sensitive applications, it is crucial to ensure the final pellet is thoroughly washed with 70% ethanol to remove any residual contaminants.

Q5: How much LPA should I use for precipitation?

Typically, 10-20 µg of LPA is recommended for a standard precipitation reaction.[1][3][4] Using a stock solution of 5 µg/µL, this corresponds to 2-4 µL per reaction.

Troubleshooting Guide: Low Nucleic Acid Yield

Low or no nucleic acid yield after precipitation with LPA can be frustrating. This guide addresses common causes and provides systematic solutions.

Problem Potential Cause Troubleshooting Steps
No visible pellet Very low initial nucleic acid concentration • Increase the amount of starting material if possible.• Ensure the recommended amount of LPA (10-20 µg) is added.[1][3][4]
Incomplete precipitation Salt Concentration: Ensure the presence of sufficient salt (e.g., 0.1-0.3 M sodium acetate).[2][3]• Alcohol Volume: Use the correct volume of cold ethanol (2.5 volumes) or isopropanol (0.8 volumes).[2]• Incubation: Increase the incubation time at -20°C or -70°C (e.g., from 10 minutes to 30 minutes or overnight).[3]
Pellet loss during aspiration • The LPA pellet can be loose and may not adhere tightly to the tube wall.[1][4] Be extremely careful when removing the supernatant.• Centrifuge again for a few minutes after the initial spin to ensure the pellet is firmly at the bottom.
Low A260/230 ratio Contamination with salts or organic solvents Washing: Ensure the pellet is thoroughly washed with 70% ethanol to remove residual salts. Perform a second wash if necessary.• Drying: Completely air-dry the pellet to evaporate any remaining ethanol before resuspension.
Degraded nucleic acid RNase/DNase contamination • Use nuclease-free water, reagents, and equipment throughout the procedure.[7]• Process samples quickly and keep them on ice to minimize enzymatic degradation.
LPA not working Improperly prepared or stored LPA solution • If prepared in-house, ensure the polymerization process was successful.[1][4]• Store the LPA solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1]

Experimental Protocol: Nucleic Acid Precipitation with LPA

This protocol outlines the standard procedure for precipitating DNA or RNA from an aqueous solution using LPA.

Materials:

  • This compound (LPA) solution (e.g., 5 µg/µL)

  • 3 M Sodium Acetate, pH 5.2 (or equivalent salt)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer for resuspension

  • Microcentrifuge

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Sample Preparation: Start with your nucleic acid sample in an aqueous solution in a microcentrifuge tube.

  • Add Salt: Add 1/10th volume of 3 M Sodium Acetate to your sample and mix gently by vortexing.

  • Add LPA: Add 10-20 µg of LPA to the sample. For a 5 µg/µL stock solution, this is 2-4 µL. Mix gently.

  • Add Alcohol: Add 2.5 volumes of ice-cold 100% ethanol.

  • Precipitation: Invert the tube several times to mix and incubate at -20°C for at least 30 minutes or at -70°C for 10-15 minutes. For very dilute samples, an overnight incubation at -20°C may improve yield.[3]

  • Centrifugation: Centrifuge the sample at maximum speed (≥12,000 x g) in a microcentrifuge for 10-15 minutes at 4°C to pellet the nucleic acid-LPA complex.

  • Aspiration: Carefully aspirate and discard the supernatant without disturbing the pellet. The pellet may be small and translucent.

  • Washing: Add 500 µL of ice-cold 70% ethanol to the tube. Centrifuge at maximum speed for 5 minutes at 4°C.

  • Final Aspiration: Carefully aspirate and discard the supernatant.

  • Drying: Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.

  • Resuspension: Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting low nucleic acid yield when using LPA.

TroubleshootingWorkflow start Start: Low Nucleic Acid Yield check_pellet Is a pellet visible after centrifugation? start->check_pellet no_pellet No Pellet check_pellet->no_pellet No yes_pellet Pellet Visible check_pellet->yes_pellet Yes check_protocol Review Precipitation Protocol: - Correct salt concentration? - Correct alcohol volume? - Sufficient incubation time/temp? no_pellet->check_protocol check_quant Quantify Nucleic Acid (e.g., NanoDrop). Is the yield low? yes_pellet->check_quant check_lpa Check LPA Solution: - Correct concentration used? - Properly stored? - In-house prep quality? check_protocol->check_lpa Protocol OK increase_incubation Action: Increase incubation time (e.g., overnight at -20°C). check_lpa->increase_incubation LPA OK low_yield Low Yield check_quant->low_yield Yes good_yield Yield OK check_quant->good_yield No check_aspiration Potential Issue: Pellet loss during aspiration. Be gentle when removing supernatant. low_yield->check_aspiration check_wash Review Washing/Drying Steps: - Thorough 70% ethanol wash? - Pellet completely dried? check_aspiration->check_wash check_resuspension Review Resuspension: - Pellet fully dissolved? - Appropriate buffer used? check_wash->check_resuspension

Caption: Troubleshooting workflow for low nucleic acid yield with LPA.

References

Technical Support Center: Dissolving Linear Polyacrylamide (LPA) and DNA Co-precipitated Pellets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties in dissolving DNA pellets co-precipitated with linear polyacrylamide (LPA).

Frequently Asked Questions (FAQs)

Q1: Why is my DNA/LPA pellet not dissolving?

A1: Several factors can impede the dissolution of a DNA/LPA pellet. Common causes include:

  • Over-drying the pellet: Excessive drying can make the pellet highly insoluble.[1][2][3] It is recommended to air-dry the pellet for a short period (5-10 minutes) until the ethanol (B145695) has evaporated, but the pellet still appears translucent.[1][4]

  • High salt concentration: Residual salts from the precipitation step can interfere with dissolution. Ensure the pellet is properly washed with 70% ethanol to remove excess salt.[1]

  • Insufficient resuspension buffer: The volume of buffer may be too low for the amount of nucleic acid and LPA present.[1]

  • Incorrect buffer pH: The optimal pH for dissolving DNA is slightly alkaline. TE buffer with a pH of 8.0 is commonly recommended.[1] Water can sometimes be slightly acidic due to dissolved CO2 and may not be as effective.

  • High molecular weight of DNA: Very large DNA molecules naturally take longer to dissolve and can result in a viscous solution.[4][5]

  • Protein contamination: Co-precipitated proteins can make the pellet difficult to dissolve.

Q2: What is the ideal buffer for dissolving my DNA/LPA pellet?

A2: A low-salt, slightly alkaline buffer is ideal. The most common and recommended buffer is TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) . Tris provides a stable pH environment, and EDTA chelates divalent cations that can be cofactors for DNases, thus protecting your DNA from degradation. For particularly stubborn pellets, a mild alkaline solution like 8 mM NaOH can be used, followed by pH adjustment.[2][5]

Q3: How long should it take for the pellet to dissolve?

A3: Dissolution time can vary significantly based on the size of the pellet, the molecular weight of the DNA, and the resuspension conditions. Small pellets of low molecular weight DNA may dissolve within minutes with gentle agitation. However, large pellets or those containing high molecular weight DNA may require several hours or even overnight incubation to fully dissolve.[2][6]

Q4: My pellet appears gelatinous or "snot-like". Is this normal?

A4: Yes, a gelatinous or viscous appearance is common, especially when working with high concentrations of high molecular weight genomic DNA. This indicates that the DNA is long and intact. Be patient with the dissolution process and avoid vigorous mixing, which can shear the DNA.

Q5: The LPA pellet is not sticking to the tube wall. How can I avoid losing it?

A5: A known characteristic of LPA is that it forms a diffuse pellet that may not adhere tightly to the tube.[7] To avoid accidental aspiration of the pellet, be extra cautious when removing the supernatant after centrifugation. Use a fine-tipped pipette and remove the liquid from the side of the tube opposite the pellet.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Pellet is visible but will not dissolve Over-drying of the pellet.Add TE buffer (pH 8.0) and incubate at 37°C or 55-60°C for 10-60 minutes with periodic gentle flicking.[1][2][3] Avoid boiling. For over-dried pellets, it may be necessary to leave them in the refrigerator overnight to rehydrate.[2]
High salt concentration.Re-precipitate the DNA. Dissolve the pellet as much as possible in water, then add ethanol to precipitate the DNA again. Wash the resulting pellet thoroughly with 70% ethanol.[3]
Insufficient buffer volume.Increase the volume of TE buffer in increments. Gently pipette the solution over the pellet to aid in dissolution.
Solution is very viscous and pellet is still visible High concentration of high molecular weight DNA.Be patient. Continue to incubate at room temperature or 4°C overnight with gentle rocking.[6] Avoid vigorous vortexing to prevent shearing the DNA. Gentle flicking of the tube is preferred.
Pellet has a brownish or off-white color Protein or polysaccharide contamination.If the DNA is still required for downstream applications, consider performing a phenol-chloroform extraction followed by ethanol precipitation to purify the DNA further.
No visible pellet after centrifugation Low concentration of DNA.Ensure that the recommended amount of LPA (10-20 µg) was added as a carrier.[8] Increase centrifugation time and/or speed. Chill the sample at -20°C or -80°C for a longer period before centrifugation.[7]

Experimental Protocols

Protocol 1: Standard Dissolution of DNA/LPA Pellet
  • Preparation: After the final 70% ethanol wash, carefully decant or pipette off all the supernatant. Be cautious as the LPA pellet may be loose.[7]

  • Drying: Air-dry the pellet at room temperature for 5-10 minutes. The pellet should become translucent, not chalky white. Do not over-dry.[1]

  • Resuspension: Add an appropriate volume of TE buffer (pH 8.0) to the tube.

  • Dissolution: Gently flick the tube to dislodge the pellet. Incubate at room temperature for 10-15 minutes. For larger pellets, incubate at 37°C.[1]

  • Verification: Gently pipette the solution up and down a few times to ensure homogeneity. Check for any remaining undissolved material. If the solution is viscous, this indicates the presence of high molecular weight DNA.

Protocol 2: Dissolution of High Molecular Weight DNA/LPA Pellet
  • Preparation and Drying: Follow steps 1 and 2 from the standard protocol. It is critical not to over-dry HMW DNA pellets.

  • Resuspension: Add TE buffer (pH 8.0). For viscous samples, a larger volume of buffer may be necessary.

  • Dissolution: Incubate the tube at 4°C overnight with gentle rocking.[6] Alternatively, incubate at 37°C for 1-2 hours with periodic, gentle flicking of the tube.[2] Avoid vortexing.

  • Homogenization: If the solution remains heterogeneous, use a wide-bore pipette tip to gently mix the solution.

Data Presentation

Table 1: Recommended Incubation Conditions for Pellet Dissolution

DNA Type Temperature Time Agitation
Plasmids / PCR productsRoom Temperature10-20 minGentle vortexing/flicking
Plasmids / PCR products (difficult)37°C - 50°C30-60 minPeriodic flicking
High Molecular Weight Genomic DNA4°COvernightGentle rocking
High Molecular Weight Genomic DNA37°C1-2 hoursPeriodic gentle flicking
Over-dried Pellets55-65°C15-60 minPeriodic gentle flicking[3][4]

Table 2: Comparison of Common Resuspension Buffers

Buffer Composition Pros Cons
TE Buffer 10 mM Tris-HCl, 1 mM EDTA, pH 8.0Protects against DNase degradation; maintains a stable pH.EDTA can inhibit some downstream enzymatic reactions (e.g., PCR, sequencing).
Nuclease-free Water H₂ONo EDTA to interfere with downstream applications.pH can be slightly acidic, which is not optimal for long-term DNA stability or dissolution.[1]
8 mM NaOH 8 mM Sodium HydroxideCan dissolve very stubborn or over-dried pellets quickly.[2][5]Requires subsequent pH neutralization (e.g., with HEPES) before use in most applications.

Visualizations

experimental_workflow cluster_precipitation Co-precipitation cluster_wash Washing cluster_dissolution Dissolution start DNA Sample in Solution add_salt Add Salt (e.g., Sodium Acetate) start->add_salt add_lpa Add this compound (10-20 µg) add_salt->add_lpa add_etoh Add Cold Ethanol/Isopropanol add_lpa->add_etoh incubate Incubate (-20°C or -80°C) add_etoh->incubate centrifuge1 Centrifuge to Pellet incubate->centrifuge1 decant1 Carefully Decant Supernatant centrifuge1->decant1 wash Add 70% Ethanol decant1->wash centrifuge2 Centrifuge Briefly wash->centrifuge2 decant2 Carefully Decant Supernatant centrifuge2->decant2 air_dry Air-dry Pellet (5-10 min) decant2->air_dry add_buffer Add TE Buffer (pH 8.0) air_dry->add_buffer incubate_dissolve Incubate with Gentle Agitation add_buffer->incubate_dissolve end Dissolved DNA Solution incubate_dissolve->end

Caption: Experimental workflow for DNA/LPA co-precipitation and dissolution.

troubleshooting_guide q_node q_node s_node Consult further if problem persists. c_node c_node start Pellet Not Dissolving? q1 Is the pellet over-dried (chalky white)? start->q1 s1 Incubate at 55-65°C in TE buffer. Consider overnight rehydration at 4°C. q1->s1 Yes q2 Is the DNA high molecular weight? q1->q2 No s2 Incubate overnight at 4°C with gentle rocking. Use wide-bore pipette tips for mixing. q2->s2 Yes q3 Was the pellet washed with 70% ethanol? q2->q3 No c1 High salt may be present. q3->c1 No q4 Is buffer volume sufficient and pH correct? q3->q4 Yes s3 Re-precipitate and wash pellet thoroughly. c1->s3 q4->s_node Yes s4 Increase TE buffer (pH 8.0) volume. q4->s4 No

Caption: Troubleshooting logic for dissolving DNA/LPA pellets.

References

Technical Support Center: Optimizing Linear Polyacrylamide (LPA) for RNA Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using linear polyacrylamide (LPA) as a co-precipitant for RNA isolation. Find troubleshooting advice, frequently asked questions, detailed protocols, and key data to enhance the recovery of even minute quantities of RNA.

Troubleshooting Guide

This guide addresses common issues encountered during RNA precipitation with LPA in a direct question-and-answer format.

Question: I don't see an RNA pellet after centrifugation. What should I do?

Answer: A lack of a visible pellet is common when precipitating low concentrations of RNA.[1][2]

  • Low RNA Content: For samples with low expected RNA yield, the pellet may be invisible.[1] Do not decant the supernatant; instead, carefully remove it with a pipette to avoid aspirating the pellet.[1] Using a co-precipitant like LPA is crucial for maximizing the recovery of these small amounts.[1][2]

  • Incubation: To improve precipitation efficiency for low-concentration samples, consider extending the incubation time after adding alcohol. Options include incubating for over 4 hours (or overnight) at -20°C, or for 20-30 minutes in a dry ice/ethanol (B145695) bath.[3][4]

  • Centrifugation: Increase the centrifugation time to 20-30 minutes at maximum speed in a cooled centrifuge (4°C) to ensure effective pelleting.[2][4]

Question: I lost the pellet during the washing step. How can I prevent this?

Answer: The pellet formed with LPA may not adhere as tightly to the tube wall as pellets formed with other carriers or high nucleic acid concentrations.[2][5][6]

  • Careful Aspiration: When removing the supernatant and wash solutions, pipette carefully from the side of the tube opposite the pellet.

  • Gentle Washing: Add the 70% ethanol wash solution gently without disturbing the pellet. Do not vortex the pellet during the wash step; gentle inversion of the tube is sufficient.[4]

Question: My final RNA has a low A260/230 ratio. Could LPA be the cause?

Answer: While LPA itself does not interfere with spectrophotometric readings at 260nm and 280nm, a low A260/230 ratio typically indicates contamination with substances that absorb at 230nm, such as residual salts or ethanol.[7][8]

  • Incomplete Washing: Ensure the pellet is thoroughly washed with 70% ethanol to remove salts used during precipitation.

  • Incomplete Drying: After the final wash, make sure to remove all residual ethanol before resuspending the RNA. Over-drying can make the pellet difficult to dissolve, so air-dry just until the pellet is translucent.

  • Alternative Purification: If the issue persists, consider using a spin column-based purification kit with a desalting or washing step to remove small impurities.[8]

Question: I am concerned about DNA contamination in my RNA sample.

Answer: A recent study has proposed a method for the selective precipitation of RNA using LPA, leaving most of the DNA in the supernatant.[9][10][11]

  • Selective Precipitation Method: This technique is based on the different tendencies of RNA and DNA to bind with LPA under specific pH, salt, and alcohol concentrations.[9][10][11] It allows for the collection of RNA while maintaining high solubility for DNA.[9][10][11] The precipitated RNA can be used directly for applications like RT-qPCR.[9][10]

Frequently Asked Questions (FAQs)

What is this compound (LPA)?

This compound (LPA) is a chemically synthesized, inert polymer used as a co-precipitant to aid in the recovery of nucleic acids during alcohol precipitation.[5][12] It is particularly effective for quantitatively recovering picogram or nanogram amounts of DNA and RNA from dilute solutions.[7][12]

What are the advantages of LPA over other co-precipitants like glycogen (B147801)?

LPA offers several key advantages:

  • Purity: Being chemically synthesized, LPA is free from the biological and nucleic acid contamination that can be found in carriers derived from biological sources like glycogen (from oysters) or tRNA.[5][12][13][14][15] This makes it an ideal choice for sensitive downstream applications such as PCR and RT-PCR.[16]

  • Inert Nature: LPA does not interfere with the activity of enzymes commonly used in molecular biology.[6][12][17]

  • No Spectrophotometer Interference: It does not affect A260/280 readings used for nucleic acid quantification.[7][12][16][17]

What is the recommended concentration of LPA for RNA precipitation?

A final working concentration of 10-20 µg/mL is generally recommended.[16] For a typical 500 µL precipitation reaction, adding 5-10 µg of LPA (e.g., 1-2 µL of a 5 mg/mL stock solution) is adequate.[2][5]

What is the smallest size of nucleic acid that LPA can precipitate?

LPA has been shown to effectively precipitate nucleic acid fragments larger than 15-20 base pairs, while shorter fragments and unincorporated nucleotides are not efficiently precipitated.[12][13][16][17] This property is useful for purifying reaction products.[16]

How should I store LPA solution?

LPA stock solutions should be stored at -20°C.[5][6] Some formulations may be stable at 2-8°C.[12] Always refer to the manufacturer's instructions for optimal storage conditions.

Quantitative Data Summary

The following table summarizes key parameters for successful RNA precipitation using LPA.

ParameterRecommended Value/RangeNotes
LPA Final Concentration 10 - 20 µg/mLFor a 500 µL sample, 1-2 µL of a 5 mg/mL stock is sufficient.[2][5][16]
Salt (Monovalent Cations) 0.3 M Sodium Acetate (pH 5.2-5.5)This is the most standard salt. Other options include Ammonium Acetate (2.5 M) or Sodium Chloride (0.2-0.3 M) depending on the sample matrix.[5]
Alcohol Volume (Ethanol) 2.5 - 3 volumes of 100% EthanolFor RNA precipitation.[2][4]
Alcohol Volume (Isopropanol) 0.8 - 1 volume of 100% IsopropanolRequires a smaller volume, which can be advantageous for large samples.[2][17]
Incubation Temperature -20°C or -80°CIncubation at -70°C or -80°C can increase precipitation efficiency for very small amounts of nucleic acid.[2]
Incubation Time 30 minutes to overnightLonger incubation times (e.g., overnight at -20°C) are recommended for low-concentration samples.[3][4] A 20-minute incubation on dry ice is also effective.[4]
Centrifugation Speed ≥12,000 x g (Max speed in a microfuge)High speed is necessary to pellet the nucleic acid complex.
Centrifugation Time 10 - 30 minutesLonger spin times (up to 30 minutes) improve recovery of low-concentration nucleic acids.[2][4]
Wash Step 1 wash with 500 µL - 1 mL of 70-80% ethanolCrucial for removing residual salts.[4]

Experimental Protocols

Standard Protocol for RNA Precipitation using LPA

This protocol is designed for a starting sample volume of up to 500 µL. Adjust volumes proportionally for different sample sizes.

  • Initial Sample: Start with your aqueous RNA sample in a nuclease-free microcentrifuge tube.

  • Add Salt: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2). For a 500 µL sample, add 50 µL. Mix gently by flicking the tube.

  • Add LPA: Add 1-2 µL of 5 mg/mL LPA solution (final concentration of 10-20 µg/mL). Mix gently.

  • Add Alcohol: Add 2.5 volumes of ice-cold 100% ethanol. For a 552 µL sample (500 µL RNA + 50 µL NaOAc + 2 µL LPA), add 1.38 mL of ethanol.

  • Precipitate: Invert the tube several times to mix and incubate at -20°C for at least 1 hour (overnight is recommended for very dilute samples).

  • Centrifuge: Centrifuge the sample at ≥12,000 x g for 30 minutes at 4°C.

  • Wash Pellet: Carefully decant or pipette off the supernatant. A small, translucent, or white pellet should be visible. Add 1 mL of ice-cold 70% ethanol.

  • Centrifuge Again: Centrifuge at ≥12,000 x g for 5-10 minutes at 4°C.

  • Dry Pellet: Carefully remove all the supernatant with a pipette. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make it difficult to resuspend.

  • Resuspend RNA: Resuspend the pellet in a desired volume of nuclease-free water or buffer.

Visualized Workflow

RNA_Precipitation_Workflow cluster_prep Sample Preparation cluster_precip Precipitation & Wash cluster_analysis Analysis & Troubleshooting start Aqueous RNA Sample add_salt Add 1/10 vol 3M NaOAc start->add_salt add_lpa Add 10-20 µg/mL LPA add_salt->add_lpa add_etoh Add 2.5 vol 100% Ethanol add_lpa->add_etoh incubate Incubate at -20°C (≥1 hr to Overnight) add_etoh->incubate centrifuge1 Centrifuge ≥12,000 x g (30 min, 4°C) incubate->centrifuge1 wash Wash with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge ≥12,000 x g (10 min, 4°C) wash->centrifuge2 dry Air-dry Pellet centrifuge2->dry resuspend Resuspend RNA dry->resuspend assess Assess Yield & Purity (e.g., Spectrophotometry) resuspend->assess troubleshoot Problem? (e.g., Low Yield, Low Purity) assess->troubleshoot troubleshoot->start Yes (Re-optimize Protocol) success Proceed to Downstream Application troubleshoot->success No

Caption: Workflow for optimizing RNA precipitation using LPA.

References

Technical Support Center: Managing Linear Polyacrylamide (LPA) in Downstream Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential interference from linear polyacrylamide (LPA) in sensitive downstream molecular biology applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LPA) and why is it used?

A: this compound (LPA) is an inert, synthetic polymer used as a co-precipitant to enhance the recovery of small quantities of nucleic acids (DNA and RNA) during alcohol precipitation.[1] It is particularly useful for precipitating picogram amounts of nucleic acids from dilute solutions, where the nucleic acid pellet might otherwise be invisible or lost.[1] Unlike other carriers like glycogen (B147801) or tRNA, LPA is chemically synthesized, ensuring it is free from nuclease and nucleic acid contamination.[2][3]

Q2: Is this compound (LPA) supposed to interfere with downstream enzymatic reactions?

A: Generally, LPA is considered an inert carrier that should not inhibit enzymatic reactions such as PCR, ligation, or restriction digestion, nor interfere with spectrophotometric readings at 260/280 nm.[1][2] However, issues can arise, particularly if residual LPA is carried over into the final sample, or when nucleic acids are eluted from polyacrylamide gels, which can be a source of contaminating water-soluble this compound.[4][5]

Q3: When should I be concerned about LPA interference?

A: You should suspect LPA interference if you observe the following issues after precipitating nucleic acids with LPA:

  • Low A260/230 ratios in spectrophotometric readings, as LPA can sometimes contribute to absorbance at 230 nm.[5]

  • Inconsistent or failed enzymatic reactions (PCR, ligation, restriction digest) where other factors have been ruled out.

  • Visible, difficult-to-dissolve pellets after precipitation.

  • Artifacts in sensitive applications like Sanger sequencing or qPCR melt curve analysis.[6][7]

Q4: What are the alternatives to LPA for co-precipitation?

A: The most common alternatives to LPA are glycogen and yeast tRNA. However, glycogen can sometimes be contaminated with nucleic acids and may interfere with downstream enzymatic reactions.[8] tRNA is a nucleic acid itself and will contribute to A260 readings and could serve as a substrate in certain enzymatic reactions.

Troubleshooting Guides

Issue 1: PCR/qPCR Failure or Inhibition

Symptoms:

  • No amplification product or significantly reduced yield.

  • Increased Cq values in qPCR.[9]

  • Abnormal melt curves in SYBR Green-based qPCR, such as broadened peaks or the appearance of multiple peaks.[7][10]

Possible Cause: High concentrations of residual LPA in the nucleic acid sample may inhibit the activity of DNA polymerase.[11][12] The mechanism could involve direct interaction with the enzyme or sequestration of essential cofactors like Mg2+.

Troubleshooting Steps:

  • Dilute the Template: Perform a serial dilution of your nucleic acid template. If inhibition is present, you may observe better amplification in more diluted samples.[11]

  • Re-precipitate the Nucleic Acid: If dilution is not feasible or desirable, consider removing the LPA. See the LPA removal protocols below.

  • Optimize PCR Reaction Components: In some cases of mild inhibition, increasing the concentration of MgCl2 or DNA polymerase in the PCR master mix can overcome the inhibitory effect. However, this requires careful optimization.

Issue 2: Ligation Failure

Symptoms:

  • Few or no colonies after transformation of the ligation product.

  • Analysis by gel electrophoresis shows only un-ligated vector and insert.

Possible Cause: Residual LPA may interfere with the activity of T4 DNA Ligase. High viscosity due to LPA could also hinder the molecular interactions required for successful ligation.

Troubleshooting Steps:

  • Clean up the DNA: Before setting up the ligation reaction, purify the LPA-precipitated vector and insert DNA using one of the LPA removal methods outlined below.

  • Verify DNA Quality and Quantity: Ensure that the A260/230 ratio of your DNA is optimal (ideally ~1.8-2.0). Low ratios can indicate contamination.

  • Ligation Controls: Always include proper controls in your ligation experiment:

    • Vector only (no insert, no ligase)

    • Vector only with ligase (to check for vector re-ligation and background)

    • A control ligation with a known good vector and insert.[13]

Issue 3: Incomplete or Failed Restriction Digestion

Symptoms:

  • Incomplete linearization of a plasmid or no digestion of a PCR product.

  • The banding pattern on a gel does not match the expected digestion pattern.

Possible Cause: LPA present in the DNA sample may inhibit the restriction enzyme.

Troubleshooting Steps:

  • Purify the DNA: The most effective solution is to remove the LPA from your DNA sample prior to digestion using one of the protocols provided below.

  • Increase Enzyme Concentration or Incubation Time: For valuable samples where re-purification is not possible, you can try to overcome potential mild inhibition by increasing the units of restriction enzyme (e.g., from 5-10 units to 20 units per µg of DNA) or extending the incubation time. Be aware that excessive enzyme concentration or prolonged incubation can lead to star activity (non-specific cleavage).[14]

  • Perform a Control Digest: Test the activity of your restriction enzyme on a control DNA template that is known to be clean and digestible.

Issue 4: Sanger Sequencing Artifacts

Symptoms:

  • Poor quality sequence reads with low signal strength.

  • Sudden drops in signal or loss of peak resolution in the chromatogram.[6]

  • "Dye blobs" or other artifacts that obscure the true sequence.[15][16]

Possible Cause: Residual LPA can interfere with the capillary electrophoresis step of Sanger sequencing, leading to poor data quality.

Troubleshooting Steps:

  • Template Purification: Ensure the DNA template submitted for sequencing is free of LPA. If LPA was used in the final precipitation step of your template preparation, use one of the removal protocols below.

  • Consult Your Sequencing Provider: Discuss the issue with your sequencing facility. They may have specific recommendations or cleanup protocols for samples that are difficult to sequence.

Quantitative Data Summary

Downstream Application Potential for LPA Interference Observed Symptoms Recommended Action
PCR ModerateReduced or no amplification, increased CqDilute template, remove LPA
qPCR (SYBR Green) Moderate to HighIncreased Cq, altered melt curveDilute template, remove LPA
Ligation ModerateLow or no ligation efficiencyRemove LPA
Restriction Digestion Low to ModerateIncomplete or no digestionRemove LPA
Sanger Sequencing Moderate to HighLow-quality reads, signal loss, artifactsRemove LPA

Experimental Protocols

Protocol 1: Methanol (B129727) Precipitation for LPA Removal from DNA

This method selectively precipitates DNA while leaving the more soluble LPA in the supernatant. This protocol is adapted from methodologies suggesting differential solubility in methanol-based solutions.[4]

Materials:

  • DNA sample containing LPA

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 100% Methanol, chilled at 4°C

  • 70% Ethanol, chilled at -20°C

  • Nuclease-free water or TE buffer

Procedure:

  • To your DNA sample, add 3 M NaOAc to a final concentration of 0.3 M.

  • Add 1 volume of chilled 100% methanol.

  • Mix gently by inverting the tube several times.

  • Incubate at 4°C for 30 minutes. Crucially, do not incubate on dry ice or at -20°C , as this may cause the LPA to co-precipitate.

  • Centrifuge at >12,000 x g for 15 minutes at 4°C. A small DNA pellet should be visible.

  • Carefully aspirate and discard the supernatant, which contains the dissolved LPA.

  • Gently wash the pellet with 500 µL of chilled 70% ethanol. This removes residual methanol and salts.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

  • Resuspend the purified DNA pellet in the desired volume of nuclease-free water or TE buffer.

Protocol 2: Spin-Column Based Removal of LPA

This protocol uses the principle of solid-phase extraction, where DNA binds to a silica (B1680970) membrane in the presence of chaotropic salts, allowing LPA and other impurities to be washed away.[17][18]

Materials:

  • DNA sample containing LPA

  • A commercial DNA cleanup spin-column kit (e.g., PCR purification kit)

  • Binding Buffer (containing a chaotropic salt like guanidine (B92328) hydrochloride)

  • Wash Buffer (containing ethanol)

  • Elution Buffer (e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free water

Procedure:

  • Follow the manufacturer's instructions for the DNA cleanup kit. The general steps are as follows:

  • Add 5 volumes of Binding Buffer to 1 volume of your DNA sample. Mix well.

  • Transfer the mixture to the provided spin column placed in a collection tube.

  • Centrifuge for 1 minute at >10,000 x g. Discard the flow-through.

  • Add 700 µL of Wash Buffer to the spin column.

  • Centrifuge for 1 minute at >10,000 x g. Discard the flow-through.

  • Repeat the wash step (steps 5 and 6).

  • Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.

  • Place the spin column in a clean 1.5 mL microcentrifuge tube.

  • Add 30-50 µL of Elution Buffer or nuclease-free water directly to the center of the silica membrane.

  • Incubate at room temperature for 1-2 minutes.

  • Centrifuge for 1 minute at >10,000 x g to elute the purified DNA.

Visualizations

experimental_workflow cluster_start Starting Sample cluster_methanol Method 1: Methanol Precipitation cluster_column Method 2: Spin-Column Purification cluster_end Result start Nucleic Acid Sample (Post-LPA Precipitation) meth1 Add 0.1 vol 3M NaOAc & 1 vol 100% Methanol start->meth1 col1 Add Binding Buffer start->col1 meth2 Incubate at 4°C meth1->meth2 meth3 Centrifuge & Discard Supernatant (LPA remains dissolved) meth2->meth3 meth4 Wash Pellet with 70% EtOH meth3->meth4 meth5 Resuspend Purified DNA meth4->meth5 end_node LPA-free Nucleic Acid Ready for Downstream Apps meth5->end_node col2 Bind to Silica Column col1->col2 col3 Wash Column col2->col3 col4 Elute Purified DNA col3->col4 col4->end_node troubleshooting_pathway start Downstream Application Fails (e.g., PCR, Ligation) q1 Was LPA used as a co-precipitant? start->q1 a1_yes Suspect LPA Interference q1->a1_yes Yes a1_no Troubleshoot other common causes (Enzyme, Buffer, Template Quality) q1->a1_no No q2 Is template dilution feasible? a1_yes->q2 a2_yes Perform Serial Dilution of Template q2->a2_yes Yes a2_no Proceed to LPA Removal q2->a2_no No q3 Did dilution resolve the issue? a2_yes->q3 action1 Remove LPA using Methanol Precipitation or Spin-Column a2_no->action1 q4 Did LPA removal resolve the issue? action1->q4 a3_yes Inhibition Confirmed. Proceed with diluted template. q3->a3_yes Yes a3_no Inhibition is strong. Proceed to LPA Removal. q3->a3_no No a3_no->action1 a4_yes LPA Interference Confirmed. Proceed with purified sample. q4->a4_yes Yes a4_no Issue is not LPA-related. Re-evaluate other variables. q4->a4_no No

References

Technical Support Center: Troubleshooting Linear Polyacrylamide (LPA) Pellet Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with linear polyacrylamide (LPA) as a co-precipitant for nucleic acid precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my LPA pellet invisible after centrifugation?

There are several reasons why you might not see a pellet after centrifugation:

  • Low quantity of nucleic acid: LPA is used to precipitate picogram and nanogram amounts of nucleic acids, which may not form a visible pellet on their own. The LPA pellet itself can also be small and difficult to see.[1][2]

  • Insufficient centrifugation: The centrifugation speed or time may not have been adequate to effectively pellet the nucleic acid-LPA complex.

  • Loose pellet: LPA pellets do not always adhere firmly to the side of the tube.[1][3] Be extremely careful when decanting the supernatant.

  • Incorrect reagent concentrations: The final concentrations of alcohol (ethanol or isopropanol) and salt are critical for efficient precipitation.[4][5]

Q2: I can't see a pellet. What should I do?

Even if a pellet is not visible, it may still be present. Proceed with caution:

  • Mark the outside of the tube to indicate the expected location of the pellet based on the centrifuge rotor's orientation.

  • Carefully aspirate the supernatant with a pipette instead of pouring it off.

  • When adding the 70% ethanol (B145695) wash, add it gently down the side of the tube opposite to where the pellet should be.

  • After the final wash and centrifugation, remove as much of the ethanol as possible and briefly air-dry the pellet before resuspension.

If you consistently fail to recover your nucleic acid, you should optimize your precipitation protocol.

Q3: How can I optimize my nucleic acid precipitation with LPA?

The optimal conditions for nucleic acid precipitation can vary depending on the type and size of the nucleic acid.[5][6] Key factors to consider for optimization include:

  • Choice of Alcohol: Isopropanol is often more effective for precipitating smaller amounts of DNA.

  • Salt Concentration: Sodium acetate (B1210297) is a commonly used salt, but others like magnesium chloride may be more effective for short DNA molecules.[6]

  • Incubation Time and Temperature: While overnight incubation at -20°C is common, shorter incubation times on ice can also be effective.[7]

  • Centrifugation Speed and Time: Higher centrifugation forces can improve the recovery of smaller nucleic acids.[6]

Data Presentation: Optimized Precipitation Parameters

The following tables summarize key findings from a systematic investigation into nucleic acid precipitation to guide your optimization efforts.

Table 1: Optimal Centrifugation Force for Different Nucleic Acids

Nucleic Acid TypeOptimal Centrifugation Force (x g)
miRNA (short RNA)21,000
Primer (short DNA)21,000
PCR Product (medium DNA)12,000
Plasmid (long DNA)12,000
Data adapted from a systematic investigation of nucleic acid precipitation.[6][8]

Table 2: Recommended Reagent Concentrations and Volumes

ReagentWorking Concentration/Volume
This compound (LPA)10-20 µg per precipitation[1][3]
Sodium Acetate (NaAc)0.3 M (final concentration)[4][6]
Ethanol (95-100%)2.5-3 volumes[4]
Isopropanol (100%)0.8-1 volume[4]
70% EthanolFor washing the pellet[3][4]

Experimental Protocols

Protocol 1: Preparation of a 5 mg/mL this compound (LPA) Stock Solution

This protocol is adapted from standard molecular biology methods.[1][3]

Materials:

  • Acrylamide powder (do not use bis-acrylamide)

  • 1 M Tris-HCl, pH 8.0

  • 3 M Sodium Acetate, pH 7.5

  • 0.5 M EDTA

  • 10% Ammonium Persulfate (APS) (freshly prepared)

  • TEMED (N,N,N',N'-Tetramethylethylenediamine)

  • Nuclease-free water

  • 95% Ethanol

Procedure:

  • In a 50 mL conical tube, combine the following in order:

    • 4.25 mL Nuclease-free water

    • 0.25 g Acrylamide

    • 200 µL of 1 M Tris-HCl, pH 8.0

    • 33 µL of 3 M Sodium Acetate, pH 7.5

    • 10 µL of 0.5 M EDTA

  • Add 50 µL of 10% APS and 5 µL of TEMED.

  • Mix immediately and allow polymerization to proceed at room temperature for 30 minutes. The solution will become viscous.

  • Precipitate the LPA by adding 12.5 mL of 95% ethanol.

  • Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the LPA.

  • Carefully decant the supernatant. Wash the pellet with 70% ethanol and centrifuge again.

  • Remove all residual ethanol and air dry the pellet for 10-15 minutes.

  • Resuspend the pellet in nuclease-free water to a final volume of 50 mL. This may require gentle shaking overnight to fully dissolve.

  • The final concentration will be 5 mg/mL. Aliquot and store at -20°C.

Protocol 2: Nucleic Acid Precipitation Using LPA

Procedure:

  • To your aqueous nucleic acid sample, add salt (e.g., sodium acetate to a final concentration of 0.3 M).

  • Add 1-2 µL of the 5 mg/mL LPA stock solution (final amount of 5-10 µg).[2]

  • Vortex briefly to mix.

  • Add 2.5-3 volumes of cold 100% ethanol or 0.8-1 volume of isopropanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate the mixture. For maximal recovery, incubate at -20°C for at least one hour or overnight. For quicker precipitations, 15-30 minutes on ice is often sufficient.[7]

  • Centrifuge the sample at ≥12,000 x g for 15-30 minutes at 4°C.

  • Carefully remove the supernatant without disturbing the pellet. As LPA pellets can be loose, it is advisable to pipette off the supernatant.[1]

  • Gently add 500 µL of cold 70% ethanol to wash the pellet.

  • Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

  • Carefully remove the 70% ethanol supernatant.

  • Briefly air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

  • Resuspend the nucleic acid pellet in the desired volume of nuclease-free water or buffer.

Visualizations

LPA_Troubleshooting_Workflow start Start: No visible LPA pellet check_concentration Is nucleic acid concentration very low (<50 ng/mL)? start->check_concentration proceed_carefully Proceed with caution: - Mark tube - Pipette supernatant - Gentle wash check_concentration->proceed_carefully Yes check_centrifugation Were centrifugation speed and time sufficient? check_concentration->check_centrifugation No end_success Successful Pellet Recovery proceed_carefully->end_success increase_centrifugation Increase centrifugation speed/time (e.g., >12,000 x g for 30 min) check_centrifugation->increase_centrifugation No check_reagents Are alcohol and salt concentrations correct? check_centrifugation->check_reagents Yes increase_centrifugation->check_reagents optimize_reagents Adjust to optimal concentrations: - 2.5-3 vol Ethanol - 0.3 M NaAc check_reagents->optimize_reagents No end_fail Still no pellet? Re-evaluate a next experimental step. check_reagents->end_fail Yes optimize_reagents->end_fail

Caption: Troubleshooting workflow for invisible LPA pellets.

LPA_Precipitation_Mechanism cluster_solution Aqueous Solution with Salt cluster_precipitation Addition of Alcohol NA Nucleic Acid (-) Complex Nucleic Acid-Cation-LPA Complex LPA LPA (inert) Salt Cations (+) Pellet Precipitated Pellet Complex->Pellet Centrifugation

Caption: Mechanism of LPA-mediated nucleic acid precipitation.

References

removing residual linear polyacrylamide from a purified DNA sample

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during DNA purification.

Troubleshooting Guide: Removing Residual Linear Polyacrylamide (LPA)

This compound (LPA) is a widely used co-precipitant that enhances the recovery of small amounts of DNA. However, residual LPA can interfere with downstream applications. This guide provides solutions for identifying and removing LPA contamination from your purified DNA samples.

Problem: Poor performance in downstream enzymatic reactions (e.g., PCR, restriction digests) after DNA precipitation with LPA.

Possible Cause: Residual this compound in the DNA sample is inhibiting enzymes.

Solution: Remove the LPA from your DNA sample using a methanol (B129727) precipitation protocol. This method selectively precipitates the DNA, leaving the LPA in the supernatant.

Problem: Low A260/230 ratio in your purified DNA sample.

Possible Cause: Contamination with substances that absorb light at 230 nm. This compound is known to contribute to absorbance at this wavelength, leading to a suppressed A260/230 ratio. A pure DNA sample typically has an A260/230 ratio of 2.0-2.2.[1][2]

Solution:

  • Confirm LPA Contamination: If you used LPA as a co-precipitant, it is a likely cause of a low A260/230 ratio.

  • Methanol Precipitation: Perform a methanol precipitation to remove the residual LPA. This should improve the A260/230 ratio of your sample.

Problem: Visible pellet after precipitation is larger than expected for the amount of DNA.

Possible Cause: The pellet contains a significant amount of co-precipitated this compound in addition to your DNA.

Solution: Re-dissolve the pellet in a suitable buffer and perform a methanol precipitation to separate the DNA from the LPA.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in DNA precipitation?

A1: this compound is an inert carrier that is highly effective for precipitating picogram amounts of nucleic acids with ethanol (B145695).[3] It helps to form a visible pellet, which is particularly useful when working with low concentrations of DNA.

Q2: How does residual this compound interfere with downstream applications?

A2: Residual LPA can inhibit enzymatic reactions. Since its molecular weight can be in a similar range to DNA fragments, it is difficult to remove by standard methods like gel filtration or dialysis.[4]

Q3: Can I use standard ethanol or isopropanol (B130326) precipitation to remove LPA?

A3: No, standard ethanol and isopropanol precipitation will co-precipitate both DNA and this compound.[4] A different solvent system, such as methanol, is required for selective precipitation.

Q4: Will the methanol precipitation method result in significant loss of my DNA sample?

A4: When performed correctly, the methanol precipitation method is effective at precipitating DNA while leaving LPA in solution, with DNA recovery rates generally being high. Following the protocol carefully, especially the incubation temperature, is crucial for optimal recovery.

Experimental Protocols

Protocol 1: Methanol Precipitation for the Removal of this compound

This protocol is designed to selectively precipitate DNA from a solution containing this compound.

Materials:

  • DNA sample contaminated with LPA, dissolved in TE buffer or nuclease-free water.

  • 3 M Sodium Acetate, pH 5.2

  • 100% Methanol, molecular biology grade

  • 70% Ethanol, molecular biology grade, ice-cold

  • Microcentrifuge

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • To your DNA sample, add 3 M Sodium Acetate (pH 5.2) to a final concentration of 0.3 M.

  • Add 1 volume of 100% methanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate at room temperature (above 4°C) for 10 minutes. It is critical to keep the temperature above 4°C to prevent the precipitation of LPA.[4]

  • Centrifuge at 12,000 x g for 15 minutes at room temperature.

  • Carefully decant the supernatant, which contains the dissolved LPA.

  • Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully decant the ethanol wash.

  • Air-dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry.

  • Resuspend the DNA pellet in the desired volume of TE buffer or nuclease-free water.

Data Presentation

The following table summarizes the expected outcomes of DNA purity and yield after cleaning up a DNA sample contaminated with LPA using the methanol precipitation protocol.

ParameterDNA Sample with LPA ContaminationDNA Sample after Methanol Precipitation
A260/280 Ratio 1.7 - 1.91.8 - 2.0
A260/230 Ratio < 1.82.0 - 2.2
DNA Recovery N/A> 85%

Note: These are typical expected values. Actual results may vary depending on the initial concentration of DNA and LPA, and adherence to the protocol.

Visualizations

Experimental Workflow: Removal of this compound

LPA_Removal_Workflow cluster_start Initial Sample cluster_precipitation Selective Precipitation cluster_separation Separation cluster_wash Washing cluster_final Final Product start DNA Sample with LPA Contamination add_naoac Add 0.3 M NaOAc (pH 5.2) start->add_naoac add_methanol Add 1 vol. 100% Methanol add_naoac->add_methanol incubate Incubate at Room Temp (>4°C) for 10 min add_methanol->incubate centrifuge1 Centrifuge 12,000 x g for 15 min incubate->centrifuge1 decant_supernatant Decant Supernatant (Contains LPA) centrifuge1->decant_supernatant dna_pellet DNA Pellet add_ethanol Add 70% Ethanol dna_pellet->add_ethanol centrifuge2 Centrifuge 12,000 x g for 5 min add_ethanol->centrifuge2 decant_wash Decant Ethanol centrifuge2->decant_wash dry_pellet Air-dry Pellet decant_wash->dry_pellet resuspend Resuspend in Buffer dry_pellet->resuspend end Purified DNA Sample (LPA-free) resuspend->end

Caption: Workflow for removing residual this compound from a DNA sample.

Troubleshooting Logic: Low A260/230 Ratio

Troubleshooting_A260_230 cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution cluster_outcome Expected Outcome problem Low A260/230 Ratio (<1.8) lpa_used Was LPA used as a co-precipitant? problem->lpa_used other_contaminants Consider other contaminants: - Phenol - Guanidine salts - Carbohydrates lpa_used->other_contaminants No methanol_precip Perform Methanol Precipitation to remove LPA lpa_used->methanol_precip Yes repurify Re-purify sample using a spin column or other method other_contaminants->repurify outcome Improved A260/230 Ratio (2.0 - 2.2) methanol_precip->outcome repurify->outcome

References

impact of temperature on linear polyacrylamide precipitation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of temperature on the precipitation efficiency of linear polyacrylamide (LPA) for nucleic acid recovery.

Troubleshooting Guides and FAQs

This section addresses common issues researchers may encounter during this compound precipitation of nucleic acids.

Q1: My nucleic acid yield is low after precipitation with LPA. Could the incubation temperature be the cause?

A1: Yes, incubation temperature and time are critical factors that can significantly impact the recovery of nucleic acids, especially for different types and sizes of nucleic acids. While colder temperatures are traditionally used, this is not always optimal for all nucleic acid types. For instance, some studies have shown that for certain nucleic acids, precipitation at room temperature can be more effective than at very low temperatures like -80°C.[1] It is crucial to optimize the incubation conditions based on the specific nucleic acid you are precipitating.

Q2: I don't see a pellet after centrifugation. What should I do?

A2: The pellet formed during precipitation with this compound can be very small and almost invisible, particularly with low concentrations of nucleic acids. Additionally, the LPA pellet may not adhere tightly to the tube wall. Before assuming the precipitation has failed, carefully aspirate the supernatant from the side opposite to where the pellet would be expected to form. A subsequent wash with 70% ethanol (B145695) and re-centrifugation can make the pellet more visible. If you still have concerns, consider increasing the centrifugation time or speed.

Q3: Does the optimal precipitation temperature depend on the type of nucleic acid I am isolating?

A3: Absolutely. Different types of nucleic acids exhibit different precipitation efficiencies at various temperatures. For example, one systematic study found that the highest recovery for miRNA and PCR products was achieved with an overnight incubation at -20°C, while primers showed maximum recovery after an overnight incubation at 4°C.[1] It is recommended to consult literature specific to your nucleic acid of interest to determine the optimal precipitation conditions.

Q4: Can I incubate my sample at -80°C to speed up the precipitation process?

A4: While a short incubation at -80°C may seem like a way to expedite precipitation, it can sometimes be less effective than a longer incubation at -20°C or even incubation at room temperature for certain nucleic acids.[1] Rapidly dropping the temperature to -80°C can in some cases suppress the formation of the nucleic acid precipitate.[1]

Q5: I am trying to selectively precipitate RNA away from DNA. How does temperature play a role?

A5: Temperature is a key parameter in protocols for the selective precipitation of RNA using this compound. In such methods, the temperature is carefully adjusted to maintain the high solubility of DNA and other contaminants while promoting the aggregation and precipitation of the RNA-LPA complex.[2][3][4] This differential solubility allows for the separation of RNA from DNA.

Data Presentation

The following table summarizes the recovery rates of different nucleic acids using this compound (LPA) as a co-precipitant under various incubation temperatures and durations. This data is based on a systematic investigation into the key factors of nucleic acid precipitation.

Nucleic Acid TypeIncubation ConditionRecovery Rate (%) with LPA
miRNA -20°C Overnight61% (Highest Recovery)
4°C OvernightLower than -20°C Overnight
-20°C for 2 hoursLower than -20°C Overnight
-80°C for 5 minutesLower than -20°C Overnight
Room Temperature (0 min)Lower than -20°C Overnight
PCR Product -20°C Overnight33% (Highest Recovery)
4°C OvernightLower than -20°C Overnight
-20°C for 2 hoursLower than -20°C Overnight
-80°C for 5 minutesSignificant drop in recovery
Room Temperature (0 min)Lower than -20°C Overnight
Plasmid -20°C OvernightComparable to Room Temp.
4°C OvernightComparable to Room Temp.
-20°C for 2 hoursComparable to Room Temp.
-80°C for 5 minutesSignificant drop in recovery
Room Temperature (0 min)High Recovery
Primer -20°C OvernightLower than 4°C Overnight
4°C Overnight72% (Highest Recovery)
-20°C for 2 hoursLower than 4°C Overnight
-80°C for 5 minutesLower than 4°C Overnight
Room Temperature (0 min)Lower than 4°C Overnight

Data adapted from a systematic study on nucleic acid precipitation. The study highlights that optimal conditions can vary significantly based on the type of nucleic acid.[1]

Experimental Protocols

General Protocol for Nucleic Acid Precipitation using this compound

This protocol is a general guideline and should be optimized for specific applications.

Materials:

  • Nucleic acid sample in aqueous solution

  • This compound (LPA) solution (e.g., 20 mg/mL)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer

Procedure:

  • To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

  • Add 1-2 µL of this compound solution.

  • Add 2.5 to 3 volumes of ice-cold 100% ethanol.

  • Vortex the solution gently to mix.

  • Incubate the mixture at the desired temperature and for the appropriate duration (refer to the data table above for guidance).

  • Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-30 minutes at 4°C.

  • Carefully decant or aspirate the supernatant, being cautious not to disturb the pellet, which may be small and loosely attached.

  • Gently add 500 µL of ice-cold 70% ethanol to wash the pellet.

  • Centrifuge at high speed for 5-10 minutes at 4°C.

  • Carefully remove the supernatant.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

  • Resuspend the nucleic acid pellet in an appropriate volume of nuclease-free water or TE buffer.

Visualizations

experimental_workflow start Start: Nucleic Acid Sample add_salt Add Salt (e.g., 3M NaOAc) start->add_salt add_lpa Add Linear Polyacrylamide add_salt->add_lpa add_etoh Add Cold Ethanol add_lpa->add_etoh incubate Incubate (Optimize Temperature and Time) add_etoh->incubate centrifuge1 Centrifuge to Pellet Nucleic Acid incubate->centrifuge1 wash Wash Pellet with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge to Collect Pellet wash->centrifuge2 dry Air-Dry Pellet centrifuge2->dry resuspend Resuspend in Buffer/Water dry->resuspend end End: Purified Nucleic Acid resuspend->end

Caption: Experimental workflow for nucleic acid precipitation using this compound.

logical_relationship temp Incubation Temperature efficiency Precipitation Efficiency temp->efficiency Influences na_type Nucleic Acid Type (Size/Structure) na_type->efficiency Influences inc_time Incubation Time inc_time->efficiency Influences carrier Co-precipitant (LPA) carrier->efficiency Enhances

Caption: Factors influencing this compound precipitation efficiency.

References

Technical Support Center: A260/230 Ratio Issues with Linear Polyacrylamide (LPA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing A260/230 ratio problems when using linear polyacrylamide (LPA) for nucleic acid precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the A260/230 ratio and why is it important?

The A260/230 ratio is a common measure of nucleic acid purity, assessed using a spectrophotometer. The absorbance at 260 nm is where nucleic acids (DNA and RNA) have their peak absorbance, while absorbance at 230 nm reflects contamination by certain organic compounds and salts. A low A260/230 ratio can indicate the presence of substances that may inhibit downstream enzymatic reactions like PCR, ligation, or sequencing. For a sample to be considered pure, the expected A260/230 ratio is typically in the range of 2.0-2.2.[1][2]

Q2: What are the common causes of a low A260/230 ratio?

A low A260/230 ratio suggests the presence of contaminants that absorb light at or near 230 nm. Common culprits include:

  • Chaotropic Salts: Guanidine (B92328) hydrochloride or guanidine thiocyanate, often found in nucleic acid extraction buffers from column-based kits.[1][2][3]

  • Phenol (B47542): Residual phenol from extraction protocols absorbs strongly around 230 nm and 270 nm.[1][2][4]

  • Carbohydrates: Polysaccharide carryover can be an issue, particularly when extracting nucleic acids from plant tissues or organisms with chitin (B13524) exoskeletons.[1][5]

  • EDTA: This common buffer component has some absorbance near 230 nm.[2]

  • Improper Blanking: Using water to blank the spectrophotometer when the nucleic acid is dissolved in a buffer (like TE) can artificially lower the A260/230 ratio.[1][6][7]

Q3: What is this compound (LPA) and why is it used?

This compound (LPA) is a chemically synthesized, inert polymer used as a co-precipitant in nucleic acid purification.[8][9] Its primary function is to enhance the recovery of very small amounts of DNA or RNA from dilute solutions during alcohol precipitation, forming a more visible pellet.[9][10] Unlike other carriers like glycogen (B147801) or tRNA, LPA is advantageous because it is nuclease-free and generally does not interfere with downstream enzymatic reactions.[9][11]

Q4: Can this compound (LPA) itself cause a low A260/230 ratio?

This is a critical point of consideration. While some manufacturers state that LPA does not interfere with spectrophotometric readings, multiple user experiences and some studies suggest otherwise.[8][12][13] Residual LPA in the final nucleic acid solution can contribute to absorbance in the 200-230 nm range.[12][14][15] This effect is often more pronounced in samples with low nucleic acid concentrations, where the relative amount of LPA to nucleic acid is higher.[12] Therefore, a low A260/230 ratio could be due to excess LPA that was not removed during the washing steps.

Troubleshooting Guide for Low A260/230 Ratios

If you are using LPA and observing a low A260/230 ratio, follow these steps to diagnose and resolve the issue.

Step 1: Verify Your Spectrophotometer Blank

  • Question: Did you use the correct solution to blank the spectrophotometer?

  • Action: Always use the exact same buffer for your blank measurement that you used to resuspend your final nucleic acid pellet. Using water as a blank for a sample in TE buffer is a common mistake that can lead to inaccurate ratios.[1][6]

Step 2: Assess Potential Contamination from Reagents

  • Question: Could contaminants from your extraction protocol be the cause?

  • Action: Review your extraction method. If you used a column-based kit before precipitation, residual guanidine salts are a likely culprit. If you performed a phenol-chloroform extraction, residual phenol is a possibility. Inadequate washing is the primary reason these contaminants are carried over.

Step 3: Optimize the Ethanol (B145695) Wash Steps

  • Question: Was the pellet washing step sufficient to remove salts and excess LPA?

  • Action: The wash step is crucial for removing contaminants that absorb at 230 nm.

    • After precipitation and centrifugation, carefully decant the supernatant.

    • Add at least 500 µL of fresh, cold 70-80% ethanol.

    • Gently dislodge the pellet from the side of the tube and wash it by inverting the tube several times. This is more effective than simply adding ethanol without resuspending the pellet.

    • Centrifuge again to re-pellet the nucleic acid.

    • Consider a second wash. For persistent issues, repeating the ethanol wash can be highly effective.[5]

    • Ensure all residual ethanol is removed by air-drying or using a vacuum centrifuge before resuspension. Do not over-dry the pellet, as this can make it difficult to dissolve.

Step 4: Re-purify the Nucleic Acid Sample

  • Question: If the ratio is still low, how can the sample be cleaned?

  • Action: If optimizing the wash step is not sufficient, you may need to re-purify your sample.

    • Ethanol Re-precipitation: The simplest method is to precipitate your sample again. Dilute the sample in a suitable buffer, add salt (e.g., sodium acetate), LPA, and ethanol as per the standard protocol. Perform two thorough 70% ethanol washes on the resulting pellet.[5][16]

    • Column-Based Cleanup: Use a commercial DNA/RNA cleanup kit. These kits are effective at removing salts and other contaminants. However, be aware that some sample loss may occur.[12][15]

Data Presentation

The following table summarizes the expected spectrophotometric ratios for pure nucleic acids and the effects of common contaminants.

Analyte/ContaminantIdeal A260/A280Ideal A260/A230Effect on A260/A230 Ratio
Pure dsDNA ~1.8[2][17]2.0 - 2.2[1][2][17]N/A
Pure RNA ~2.0[2][18]2.0 - 2.2[1][2][18]N/A
Guanidine Salts ~1.5 - 1.8<< 2.0Decreases ratio significantly
Phenol ~1.2[4]<< 2.0Decreases ratio significantly
Carbohydrates > 1.8<< 2.0Decreases ratio significantly
This compound > 1.8Can be < 2.0May decrease ratio, especially at low NA concentrations[12]

Experimental Protocols

Protocol 1: Standard Nucleic Acid Precipitation with LPA

This protocol is designed for the efficient recovery of small quantities of DNA or RNA.

  • Initial Sample: Start with your aqueous nucleic acid sample. Ensure it is in a microcentrifuge tube.

  • Add Salt: Add 1/10th volume of a salt solution (e.g., 3 M Sodium Acetate, pH 5.2). Mix gently.

  • Add LPA: Add 1 µL of LPA solution (typically 5-20 µg).[8][11] Mix gently.

  • Add Alcohol: Add 2.5 volumes of cold 100% ethanol or 0.8 volumes of isopropanol.[8]

  • Incubate: Mix by inverting the tube until the solution is homogenous. Incubate at -20°C for at least 30 minutes to precipitate the nucleic acid. For very dilute samples, overnight incubation may improve yield.

  • Centrifuge: Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C. A small, potentially translucent pellet should be visible.

  • Wash: Carefully decant the supernatant without disturbing the pellet. Add 500-1000 µL of fresh, cold 70% ethanol.

  • Re-Centrifuge: Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Dry: Carefully decant the ethanol. Remove any remaining droplets with a pipette. Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend: Resuspend the pellet in the desired volume of nuclease-free water or a suitable buffer (e.g., TE buffer).

Protocol 2: Clean-up of Samples with Low A260/230 Ratios

This protocol uses re-precipitation to remove contaminants.

  • Dilute Sample: Take your contaminated, resuspended nucleic acid sample and add nuclease-free water or TE buffer to a final volume of at least 50-100 µL. This dilution helps ensure contaminants are not trapped during re-precipitation.

  • Repeat Precipitation: Repeat steps 2-10 from Protocol 1 (Standard Nucleic Acid Precipitation with LPA).

  • Perform a Second Wash: After the first 70% ethanol wash (Step 7), decant the supernatant and perform a second wash with another 500-1000 µL of 70% ethanol. This is the most critical step for removing residual salts.

  • Final Resuspension: After drying, resuspend the final, clean pellet in your desired buffer. Measure the A260/230 ratio again.

Visualizations

Troubleshooting_Workflow start Start: Low A260/230 Ratio with LPA Precipitation check_blank Step 1: Verify Spectrophotometer Blank (Is it the same as sample buffer?) start->check_blank reblank Re-blank with correct buffer and re-measure sample check_blank->reblank No optimize_wash Step 2: Optimize Wash Protocol (Perform two washes with 70-80% ethanol) check_blank->optimize_wash Yes reblank->check_blank check_ratio1 Is A260/230 ratio now > 1.8? optimize_wash->check_ratio1 repurify Step 3: Re-purify Sample (Ethanol re-precipitation or column cleanup) check_ratio1->repurify No proceed Proceed to Downstream Application check_ratio1->proceed Yes check_ratio2 Is A260/230 ratio now > 1.8? repurify->check_ratio2 check_ratio2->proceed Yes consider_inhibition Ratio still low. Consider if LPA itself is interfering. Proceed with caution or use alternative carrier. check_ratio2->consider_inhibition No

Caption: Troubleshooting workflow for low A260/230 ratios.

Contaminant_Sources cluster_extraction Extraction/Lysis Step cluster_precipitation Precipitation Step cluster_elution Elution/Measurement Guanidine Guanidine Salts Result Low A260/230 Ratio Guanidine->Result Phenol Phenol Phenol->Result Carbs Carbohydrates Carbs->Result LPA Excess LPA LPA->Result Salts Precipitation Salts (e.g., NaOAc) Salts->Result EDTA EDTA from TE Buffer EDTA->Result Blank Incorrect Blank Blank->Result

Caption: Potential sources of contamination affecting the A260/230 ratio.

References

Technical Support Center: Best Practices for Washing Linear Polyacrylamide-Nucleic Acid Pellets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions (FAQs) for washing linear polyacrylamide (LPA)-nucleic acid pellets.

Experimental Protocol: Washing an LPA-Nucleic Acid Pellet

This protocol outlines the standard procedure for washing a nucleic acid pellet co-precipitated with this compound.

Materials:

Procedure:

  • Initial Pelleting: After precipitation with salt and isopropanol (B130326) or ethanol, centrifuge the sample to form the initial nucleic acid-LPA pellet.

  • Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the pellet. An LPA-nucleic acid pellet can be less adherent to the tube wall than a pellet without a carrier.

  • Ethanol Wash: Add 500 µL to 1 mL of ice-cold 70% ethanol to the tube. The volume should be sufficient to cover the pellet completely.

  • Dislodging the Pellet (Optional but Recommended): Gently vortex or flick the tube to dislodge the pellet. This ensures the ethanol wash removes residual salts effectively.[1]

  • Centrifugation: Centrifuge the sample to re-pellet the nucleic acid-LPA complex. See the table below for recommended centrifugation parameters.

  • Final Supernatant Removal: Carefully remove the ethanol wash solution with a pipette. Be cautious as the pellet may be loose.[2] A second brief centrifugation or "pulse spin" can help collect any remaining liquid for complete removal.

  • Drying the Pellet: Air-dry the pellet for 5-15 minutes at room temperature.[2] It is crucial not to over-dry the pellet, as this can make it difficult to resuspend.[3][4] The pellet is sufficiently dry when it appears translucent or the milky-white color at the borders disappears.[3]

  • Resuspension: Resuspend the clean, dried pellet in the desired buffer (e.g., TE buffer or nuclease-free water).

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for the ethanol wash step of an LPA-nucleic acid pellet.

ParameterRecommended RangeNotes
Ethanol Concentration 70-80%70% ethanol is commonly used for both DNA and RNA to keep the nucleic acid insoluble while dissolving salts.[1][5]
Ethanol Volume 200 µL - 1 mLThe volume should be sufficient to completely cover the pellet.[1][6]
Centrifugation Speed >12,000 x g to 16,000 x gHigh speeds are generally recommended to ensure the pellet is collected firmly.[2][3]
Centrifugation Time 1 - 15 minutesShorter times are often sufficient for the wash step compared to the initial precipitation.[2]
Centrifugation Temperature 4°C to Room TemperatureWhile 4°C is common, room temperature centrifugation can also be effective.[3]
Drying Time 5 - 15 minutes (air-dry)Avoid over-drying to ensure the pellet can be easily redissolved.[2][4]

Experimental Workflow

experimental_workflow start Start: LPA-Nucleic Acid Pellet in Supernatant pellet Initial Centrifugation to Form Pellet start->pellet remove_supernatant Carefully Remove Supernatant pellet->remove_supernatant add_ethanol Add 70-80% Ice-Cold Ethanol remove_supernatant->add_ethanol wash_pellet Vortex/Flick to Wash Pellet add_ethanol->wash_pellet centrifuge_wash Centrifuge to Re-pellet wash_pellet->centrifuge_wash remove_wash Carefully Remove Ethanol Wash centrifuge_wash->remove_wash dry_pellet Air-Dry Pellet (Do Not Over-dry) remove_wash->dry_pellet resuspend Resuspend in Desired Buffer dry_pellet->resuspend end End: Purified Nucleic Acid Solution resuspend->end

Caption: Workflow for washing a this compound-nucleic acid pellet.

Troubleshooting Guide

This section addresses common issues encountered during the washing of LPA-nucleic acid pellets.

Q1: My LPA-nucleic acid pellet is loose and easily dislodged. How can I prevent losing it?

A1: The loose nature of LPA-nucleic acid pellets is a known characteristic.[2][7] To prevent loss:

  • Pour off the supernatant slowly and carefully, watching the pellet to ensure it remains in the tube.[2]

  • Alternatively, use a pipette to remove the supernatant, which offers more control.

  • When removing the final ethanol wash, a brief second centrifugation (a "pulse spin") can help to collect any remaining droplets at the bottom of the tube for easier removal by pipette.

Q2: I can't see the pellet after adding the wash solution. What should I do?

A2: LPA-nucleic acid pellets, especially with very small amounts of nucleic acid, can be nearly invisible.

  • Proceed with the protocol as if the pellet is there. The centrifugation step will re-collect the pellet at the bottom of the tube.

  • Ensure your centrifuge is properly balanced and that you note the orientation of the tube in the rotor. The pellet will be on the outer wall of the tube upon centrifugation.

Q3: My A260/230 ratio is low after resuspending the pellet. What could be the cause?

A3: A low A260/230 ratio often indicates contamination with residual salts or other contaminants from the precipitation or wash steps.

  • Inadequate Washing: Ensure the pellet is fully submerged and, if possible, dislodged in the 70% ethanol to effectively wash away salts.[1]

  • Incomplete Supernatant Removal: After centrifugation of the wash, meticulously remove all of the ethanol. Any remaining ethanol can carry over dissolved salts into your final sample.

Q4: The dried pellet is difficult to resuspend. What went wrong?

A4: Over-drying the pellet is a common cause of resuspension difficulties.[3][4]

  • Drying Time: Limit air-drying to the recommended 5-15 minutes.[2] Avoid using a vacuum centrifuge (SpeedVac) to dry the pellet, as this can lead to over-drying.[3]

  • Resuspension Aid: If the pellet is difficult to dissolve, gentle heating (e.g., 55-60°C for 10-15 minutes) or repeated pipetting can aid in resuspension.

Logical Troubleshooting Flow

troubleshooting_flow issue Problem Encountered pellet_loss Pellet is Loose/Lost issue->pellet_loss low_purity Low A260/230 Ratio issue->low_purity resuspension_issue Difficulty Resuspending Pellet issue->resuspension_issue solution_pellet Solution: - Decant slowly - Pipette supernatant - Note tube orientation pellet_loss->solution_pellet solution_purity Solution: - Ensure complete ethanol coverage - Vortex during wash - Meticulously remove all ethanol low_purity->solution_purity solution_resuspension Solution: - Avoid over-drying (limit air-dry time) - Do not use a SpeedVac - Gentle heating to aid resuspension resuspension_issue->solution_resuspension

Caption: Troubleshooting logic for common issues in pellet washing.

Frequently Asked Questions (FAQs)

Q: Why is this compound used as a co-precipitant?

A: this compound is an inert carrier that enhances the recovery of small amounts of nucleic acids (DNA or RNA) from dilute solutions.[7] It helps in visualizing the pellet and improves the efficiency of precipitation.

Q: Can I use a different concentration of ethanol for the wash step?

A: 70-80% ethanol is optimal because it keeps the nucleic acids precipitated while effectively dissolving and washing away salts.[1] Using a lower concentration of ethanol risks solubilizing and losing your nucleic acid pellet, while a much higher concentration may not effectively remove all salts.

Q: Is it necessary to use ice-cold 70% ethanol?

A: While many protocols recommend using cold ethanol, performing the wash at room temperature is also effective for removing salts. The low temperature primarily helps to ensure the nucleic acid remains fully precipitated during the wash.

Q: Does this compound interfere with downstream applications?

A: Generally, this compound is considered inert and does not interfere with most downstream enzymatic reactions such as PCR, ligation, or sequencing. However, in some sensitive applications, it might be necessary to remove it, which can be achieved through methods like spin-column purification.[8]

References

Technical Support Center: Linear Polyacrylamide (LPA) in Nucleic Acid Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Linear Polyacrylamide (LPA) as a carrier in nucleic acid precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure successful and clean nucleic acid preparations.

Troubleshooting Guide

Low nucleic acid yield, poor purity ratios, and downstream enzymatic inhibition are common issues encountered during nucleic acid precipitation. The following guide provides solutions to specific problems that may arise when using this compound (LPA) as a co-precipitant.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Visible Pellet - Insufficient amount of starting nucleic acid. - Incomplete precipitation. - Pellet loss during aspiration.- Ensure you are starting with a sufficient quantity of nucleic acid. For very dilute samples (pg amounts), LPA is essential. - Optimize salt concentration (e.g., 0.3 M Sodium Acetate (B1210297), pH 5.2). - Ensure thorough mixing of LPA, salt, and alcohol with the sample. - Increase incubation time at low temperatures (e.g., -20°C for 1 hour or -80°C for 30 minutes). - LPA pellets can be loose and glassy; be extra cautious when decanting or aspirating the supernatant.[1] Centrifuge with the hinge of the tube facing outward to know where the pellet is located.
Low A260/230 Ratio (<1.8) - Guanidine salt contamination: Guanidine thiocyanate (B1210189) from lysis buffers is a strong absorbent at 230 nm.[2][3] - Phenol contamination: Phenol has an absorbance peak around 270 nm but can also affect the 230 nm reading. - Carbohydrate carryover: Some lysis protocols may result in carbohydrate contamination. - Residual ethanol (B145695): Incomplete removal of ethanol from the final pellet.- For Guanidine Salts: Ensure to perform a thorough 70% ethanol wash. For persistent contamination, re-precipitate the nucleic acid. Dissolve the pellet in nuclease-free water, add 1/10th volume of 3M sodium acetate (pH 5.2), and 2-2.5 volumes of 100% ethanol. Incubate and centrifuge again. - For Phenol Contamination: Perform an additional chloroform (B151607) extraction before precipitation. - For Carbohydrate Carryover: Use a high-salt precipitation method to leave carbohydrates in the supernatant. - For Residual Ethanol: After the 70% ethanol wash, carefully remove all supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry as it can make resuspension difficult.
Low A260/280 Ratio (<1.8) - Protein contamination: Incomplete removal of proteins during the extraction process.- Perform an additional phenol:chloroform extraction prior to precipitation. - Ensure the aqueous phase is carefully collected without disturbing the interphase.
Difficulty Resuspending Pellet - Over-dried pellet: Excessive drying makes the nucleic acid and LPA pellet difficult to dissolve. - High molecular weight DNA: Very large DNA molecules naturally take longer to dissolve. - Inappropriate resuspension buffer: Using a buffer with a low pH.- Air-dry the pellet briefly (5-10 minutes) until it is translucent, not bone-dry. - If over-dried, gently heat the sample at 55-65°C for 5-10 minutes in a suitable buffer (e.g., TE buffer). - For high molecular weight DNA, allow for a longer resuspension time at room temperature or 4°C with occasional gentle tapping. - Ensure the resuspension buffer has a pH of 8.0 or higher, as DNA is less soluble in acidic conditions.[4]
Inhibition of Downstream Applications (e.g., PCR, Ligation) - Salt co-precipitation: High concentrations of salts (e.g., sodium chloride, magnesium chloride) can inhibit enzymes.[5] - Residual ethanol: Ethanol is a known inhibitor of many enzymatic reactions.- Salt Removal: Perform one to two washes of the pellet with 70% ethanol. Ensure the pellet is gently dislodged during the wash to maximize surface area exposure. For a more rigorous clean-up, see the detailed salt removal protocol below. - Ethanol Removal: Be meticulous in removing all the 70% ethanol wash solution before air-drying the pellet. A brief spin after aspiration can help collect residual droplets for removal.

Quantitative Data Summary

The use of a carrier like LPA is critical for the efficient recovery of small amounts of nucleic acids. Below is a summary of expected recovery efficiencies.

Nucleic Acid TypeStarting AmountCarrierAlcoholExpected Recovery Rate
PCR Product (150 bp)50 ngNoneEthanol~63%
PCR Product (150 bp)50 ngLPA Ethanol~72% [6]
miRNALowLPA Isopropanol>70%
Plasmid DNA (10 kbp)50 ngLPA Isopropanol~80%

Experimental Protocols

Standard Protocol for Nucleic Acid Precipitation with LPA

This protocol is suitable for the precipitation of DNA and RNA from aqueous solutions.

Reagents and Materials:

  • This compound (LPA) solution (5 mg/mL)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To your aqueous nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

  • Add 1-2 µL (10-20 µg) of LPA solution.[1] Mix gently by flicking the tube.

  • Add 2.5-3 volumes of ice-cold 100% ethanol.

  • Mix thoroughly by inverting the tube several times until the solution is homogeneous. A precipitate may become visible.

  • Incubate at -20°C for at least 30 minutes. For very dilute samples, incubation can be extended to overnight.

  • Centrifuge at >12,000 x g for 15-30 minutes at 4°C.

  • Carefully decant or aspirate the supernatant, being mindful that the LPA pellet may be translucent and not firmly attached to the tube wall.

  • Add 500 µL of ice-cold 70% ethanol to wash the pellet. This step is crucial for removing co-precipitated salts.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant.

  • Air-dry the pellet for 5-10 minutes at room temperature. Avoid over-drying.

  • Resuspend the pellet in the desired volume of nuclease-free water or TE buffer.

Detailed Protocol for Removing Salt Contamination

This protocol is an enhanced washing procedure for samples with persistent salt contamination, as indicated by a low A260/230 ratio.

Procedure:

  • After the initial precipitation and centrifugation (Step 7 of the standard protocol), remove the supernatant.

  • Add 1 mL of ice-cold 70% ethanol to the tube.

  • Gently vortex or flick the tube to dislodge and break up the pellet. This increases the surface area for the wash.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully aspirate the supernatant.

  • Repeat steps 2-5 for a second wash.

  • After the final wash, briefly centrifuge the tube again to collect any residual ethanol at the bottom, and carefully remove it with a fine pipette tip.

  • Proceed with air-drying and resuspension.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LPA) and how does it work? A1: this compound is an inert polymer that acts as a carrier to facilitate the precipitation of small quantities of nucleic acids.[7] It forms a microscopic lattice that traps the nucleic acid molecules, and upon addition of salt and alcohol, this complex becomes insoluble and can be pelleted by centrifugation.

Q2: What are the advantages of using LPA over other carriers like glycogen (B147801) or yeast tRNA? A2: LPA is a synthetic polymer and is therefore free from contaminating nucleic acids and enzymes that can be present in biologically derived carriers like glycogen and tRNA.[1] It does not interfere with A260/280 spectrophotometric readings and is reported to not inhibit downstream enzymatic reactions such as PCR and ligation.[1][7]

Q3: Can LPA be used to precipitate small nucleic acids like miRNAs and siRNAs? A3: Yes, LPA is very effective for the precipitation of small RNA species, including miRNAs and siRNAs, which are often present in low concentrations and can be difficult to recover otherwise.

Q4: Will LPA interfere with my downstream applications like qPCR or Next-Generation Sequencing (NGS)? A4: LPA is generally considered inert and should not interfere with most downstream applications, including qPCR and NGS.[8] However, it is crucial to ensure that all co-precipitated contaminants, such as salts and ethanol, are thoroughly removed, as these are the more likely sources of inhibition.

Q5: My LPA pellet is difficult to see. How can I avoid losing it? A5: The LPA pellet is often a small, glassy, and translucent deposit that may not adhere tightly to the tube wall.[1] To avoid losing the pellet, always centrifuge the tube in the same orientation in the microcentrifuge (e.g., with the hinge facing outwards). This will ensure you know the location of the pellet. When removing the supernatant, use a fine-tipped pipette and aspirate from the side of the tube opposite to where the pellet is located.

Q6: Can I make my own LPA solution? A6: Yes, you can synthesize LPA in the lab. A common method involves polymerizing a 5% acrylamide (B121943) solution (without bis-acrylamide) using ammonium (B1175870) persulfate (APS) and TEMED. The resulting viscous solution is then precipitated with ethanol, and the pellet is washed and resuspended to the desired concentration.[9]

Visualizations

Experimental_Workflow cluster_precipitation Precipitation cluster_washing Washing cluster_final Final Product start Nucleic Acid Sample add_salt Add Salt (e.g., 0.3M NaOAc) start->add_salt add_lpa Add LPA Carrier (10-20 µg) add_salt->add_lpa add_etoh Add Ice-Cold Ethanol (2.5-3 volumes) add_lpa->add_etoh incubate Incubate (-20°C, ≥30 min) add_etoh->incubate centrifuge1 Centrifuge (>12,000 x g, 15-30 min) incubate->centrifuge1 wash Wash with 70% Ethanol centrifuge1->wash Remove Supernatant centrifuge2 Centrifuge (>12,000 x g, 5 min) wash->centrifuge2 dry Air-Dry Pellet (5-10 min) centrifuge2->dry resuspend Resuspend in Buffer dry->resuspend qc Quality Control (A260/280, A260/230) resuspend->qc downstream Downstream Applications qc->downstream

Caption: Experimental workflow for nucleic acid precipitation using LPA.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions low_yield Low Yield / No Pellet cause_yield Incomplete Precipitation Pellet Loss low_yield->cause_yield low_230 Low A260/230 Ratio cause_230 Guanidine / Phenol Ethanol Residue low_230->cause_230 low_280 Low A260/280 Ratio cause_280 Protein Contamination low_280->cause_280 inhibition Downstream Inhibition cause_inhibit Salt / Ethanol Residue inhibition->cause_inhibit sol_yield Optimize Incubation Careful Aspiration cause_yield->sol_yield sol_230 Re-precipitate Thorough Wash & Dry cause_230->sol_230 sol_280 Phenol:Chloroform Extraction cause_280->sol_280 sol_inhibit Perform Double Wash Ensure Complete Drying cause_inhibit->sol_inhibit

References

Validation & Comparative

A Researcher's Guide to Co-precipitants in RNA-Seq: Linear Polyacrylamide vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of co-precipitants for robust and reliable RNA sequencing.

For researchers in molecular biology and drug development, the quality of RNA sequencing (RNA-seq) data is paramount. The initial step of isolating high-quality RNA is critical, and for samples with low RNA concentrations, the use of a co-precipitant is often essential to ensure efficient recovery. This guide provides a detailed comparison of linear polyacrylamide (LPA) with other commonly used co-precipitants—glycogen (B147801) and yeast tRNA—to help you make an informed decision for your RNA-seq workflows.

The Role of Co-precipitants in RNA Precipitation

During ethanol (B145695) or isopropanol (B130326) precipitation, a co-precipitant acts as a carrier molecule, aggregating with the nucleic acids to form a visible pellet that can be easily collected by centrifugation.[1][2] This is particularly crucial when working with dilute or low-yield RNA samples, where the target RNA alone may not form a pellet substantial enough for recovery.[3]

Performance Comparison of Co-precipitants

The choice of co-precipitant can significantly impact the purity, integrity, and accurate quantification of the recovered RNA, which are critical parameters for successful RNA-seq library preparation. Here, we compare the performance of this compound (LPA), glycogen, and yeast tRNA.

This compound (LPA)

LPA is a synthetic, inert polymer that has emerged as a superior choice for applications demanding high purity, such as RNA-seq.[3][4][5]

  • Mechanism of Action: LPA acts as a flocculant, effectively gathering RNA molecules to form an aggregate that precipitates out of solution in the presence of alcohol.[6][7]

  • Advantages:

    • High Purity: Being chemically synthesized, LPA is free from nucleic acid, RNase, and DNase contamination, ensuring that it does not interfere with downstream enzymatic reactions or contribute to background signal in sequencing.[3][4][5]

    • Accurate Quantification: LPA does not absorb at 260 nm, meaning it does not interfere with spectrophotometric quantification of the precipitated RNA.[3][5]

    • High Recovery: It is highly effective in precipitating picogram to nanogram amounts of nucleic acids from dilute solutions.[7][8]

    • Selectivity: Under specific pH and temperature conditions, LPA can be used to selectively precipitate RNA while leaving DNA in the supernatant.[6][7]

  • Limitations:

    • Some studies suggest that LPA may be less efficient than glycogen for the precipitation of very short RNA or DNA fragments (less than 20 nucleotides).[9]

Glycogen

Glycogen, a branched polysaccharide, is a widely used co-precipitant that enhances pellet visibility.[2][10]

  • Mechanism of Action: Glycogen forms a visible precipitate in alcohol, trapping the RNA molecules and aiding in their pelleting.[1][2]

  • Advantages:

    • Enhanced Pellet Visibility: Glycogen forms a distinct white or, in the case of dyed versions like GlycoBlue™, a colored pellet, which is beneficial when working with very small amounts of RNA.[2][10]

    • Effective for Short Nucleic Acids: It is efficient in precipitating short RNA and DNA fragments.[9][11]

  • Limitations:

    • Potential for Contamination: As a biological product, typically derived from mussels, glycogen can be contaminated with nucleic acids, which can lead to inaccurate quantification and the presence of non-target sequences in RNA-seq data.[11][12][13]

    • Interference with Spectrophotometry: Contaminants in glycogen preparations can lead to an increased absorbance at 230 nm, affecting the A260/A230 purity ratio.[11]

    • Inhibition of Downstream Reactions: Residual glycogen can potentially interfere with downstream enzymatic reactions, though some sources suggest it can be removed with a 70% ethanol wash.[14] It can also interfere with silica (B1680970) column-based purification methods.[15]

Yeast tRNA

Yeast tRNA is a biological co-precipitant that has been historically used but is generally not recommended for RNA-seq.

  • Advantages:

    • Can increase the total amount of pelleted nucleic acid.[4][16]

  • Limitations:

    • Inaccurate Quantification: Being a nucleic acid itself, yeast tRNA will significantly contribute to the A260 reading, making it impossible to accurately determine the concentration of the target RNA.[9][14]

    • Inhibition of Enzymatic Reactions: It can inhibit downstream enzymes used in library preparation, such as reverse transcriptase and ligases.[4][14]

    • Contamination of Sequencing Data: As an exogenous RNA, it will be carried through the library preparation process and will generate sequencing reads, confounding the experimental results.[9]

Quantitative Data Summary

The following table summarizes the key performance metrics for each co-precipitant based on available data and literature.

FeatureThis compound (LPA)GlycogenYeast tRNA
Source SyntheticBiological (e.g., mussels)Biological (yeast)
Nucleic Acid Contamination NonePotential for DNA/RNA contamination[11][12]Is a nucleic acid
Interference with A260/A280 No[3][5]No (if pure)Yes[9][14]
Interference with A260/A230 NoYes (potential for contaminants)[11]Yes
Downstream Enzyme Inhibition No[8]Minimal to none (if pure)[14]Yes[4][14]
Suitability for RNA-seq Excellent Good (with caution for purity)Not Recommended
Recovery of Short Fragments (<20 nt) Less efficient[9]More efficient[9]Efficient
Recovery of Longer Fragments Excellent [9]GoodGood

Experimental Protocols

Below are generalized protocols for RNA precipitation using each co-precipitant. Specific volumes and concentrations may need to be optimized for your particular application.

Protocol 1: RNA Precipitation with this compound (LPA)
  • To your RNA sample in an RNase-free microcentrifuge tube, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

  • Add 1-2 µl of LPA solution (typically 5-20 mg/ml).

  • Add 2.5-3 volumes of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Centrifuge at >12,000 x g for 15-30 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet with 500 µl of ice-cold 70% ethanol.

  • Centrifuge at >12,000 x g for 5-10 minutes at 4°C.

  • Carefully decant the supernatant.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

Protocol 2: RNA Precipitation with Glycogen
  • To your RNA sample in an RNase-free microcentrifuge tube, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

  • Add 1 µl of glycogen solution (typically 20 mg/ml).

  • Add 2.5-3 volumes of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Centrifuge at >12,000 x g for 15-30 minutes at 4°C.

  • Carefully decant the supernatant. A visible pellet should be present.

  • Wash the pellet with 500 µl of ice-cold 70% ethanol.

  • Centrifuge at >12,000 x g for 5-10 minutes at 4°C.

  • Carefully decant the supernatant.

  • Air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the RNA precipitation workflow and the decision-making process for choosing a co-precipitant.

RNA_Precipitation_Workflow cluster_0 RNA Precipitation Protocol RNA_Sample RNA Sample in Solution Add_Salt Add Salt (e.g., NaOAc) RNA_Sample->Add_Salt Add_CoPrecipitant Add Co-precipitant (LPA or Glycogen) Add_Salt->Add_CoPrecipitant Add_Alcohol Add Cold Alcohol (Ethanol or Isopropanol) Add_CoPrecipitant->Add_Alcohol Incubate Incubate (-20°C or -80°C) Add_Alcohol->Incubate Centrifuge Centrifuge to Pellet RNA Incubate->Centrifuge Wash Wash Pellet with 70% Ethanol Centrifuge->Wash Resuspend Resuspend Purified RNA Wash->Resuspend

Caption: General workflow for RNA precipitation using a co-precipitant.

CoPrecipitant_Decision_Tree Start Choosing a Co-precipitant for RNA-seq Purity_Critical Is absolute purity and accurate quantification critical? Start->Purity_Critical Avoid_tRNA Avoid Yeast tRNA Start->Avoid_tRNA Use_LPA Use this compound (LPA) Purity_Critical->Use_LPA Yes Consider_Glycogen Consider Glycogen (Nucleic-acid free grade) Purity_Critical->Consider_Glycogen No Short_RNA Are you precipitating very short RNA fragments (<20 nt)? Consider_Glycogen->Short_RNA Short_RNA->Use_LPA No Short_RNA->Consider_Glycogen Yes

Caption: Decision tree for selecting an appropriate co-precipitant for RNA-seq.

Conclusion and Recommendations

For RNA-seq applications, where the accuracy of downstream data is highly dependent on the quality of the starting material, This compound (LPA) is the recommended co-precipitant. Its inert, synthetic nature ensures that it does not introduce nucleic acid contaminants or interfere with quantification and enzymatic reactions.[3][4][5]

While glycogen can be an effective co-precipitant, particularly for enhancing pellet visibility, the potential for nucleic acid contamination poses a significant risk to the integrity of RNA-seq data.[11][12] If glycogen is to be used, it is imperative to source a high-purity, nucleic-acid-free grade and to be aware of its potential impact on A260/A230 ratios.

Yeast tRNA is not a suitable co-precipitant for RNA-seq due to its inherent nucleic acid composition, which interferes with accurate quantification and can contaminate the sequencing results.[9][14]

By selecting the appropriate co-precipitant, researchers can improve the yield and quality of their RNA preparations, leading to more reliable and reproducible RNA-seq outcomes.

References

A Comparative Performance Analysis of Commercial Linear Polyacrylamide (LPA) Reagents for Nucleic Acid Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize nucleic acid precipitation, the choice of a co-precipitant is critical for maximizing yield and ensuring the purity of the recovered DNA or RNA. Linear polyacrylamide (LPA) has emerged as a superior, inert carrier for this purpose. This guide provides an objective comparison of the performance of commercial this compound reagents, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.

This compound is a chemically synthesized polymer that offers significant advantages over traditional biological co-precipitants like glycogen (B147801) or yeast tRNA. Its synthetic origin ensures that it is free from nucleic acid and nuclease contamination, which could otherwise interfere with sensitive downstream applications such as PCR, qPCR, and next-generation sequencing.[1][2][3] Furthermore, LPA does not interfere with spectrophotometric readings at 260 nm and 280 nm, allowing for accurate quantification of the precipitated nucleic acids.[1][4] Commercial LPA solutions are available from several reputable suppliers, each offering a high-quality product suitable for a range of molecular biology applications.

Performance Comparison of Co-Precipitants

The following table summarizes the nucleic acid recovery rates achieved with this compound (LPA) as a co-precipitant using either ethanol (B145695) or isopropanol (B130326) for precipitation. This data is extracted from the study by Li et al. (2020) and serves as a performance benchmark for what researchers can expect when using a high-quality commercial LPA reagent.[5]

Nucleic Acid TypeInitial ConcentrationPrecipitating AgentCo-precipitantRecovery Rate (%)[5]
miRNA100 ng/µlEthanolLPA~70%
miRNA100 ng/µlIsopropanolLPA73%
Primer (short DNA)100 ng/µlEthanolLPA~70%
Primer (short DNA)100 ng/µlIsopropanolLPA~65%
PCR Product (150 bp)100 ng/µlEthanolLPA72%
PCR Product (150 bp)100 ng/µlIsopropanolLPA67%
Plasmid DNA100 ng/µlEthanolLPA93%
Plasmid DNA100 ng/µlIsopropanolLPA80%

The study also demonstrated that for longer nucleic acids like plasmid DNA, LPA showed a higher recovery rate with ethanol precipitation compared to glycogen.[5] For shorter nucleic acids like miRNA and primers, glycogen resulted in slightly higher recovery with ethanol.[5] However, the key advantage of LPA lies in its purity, making it the preferred choice for applications sensitive to biological contaminants.[2][6]

Commercially Available this compound Reagents

Several leading biotechnology companies offer high-quality this compound solutions. While performance is expected to be comparable due to the synthetic nature of the product, researchers may consider factors such as concentration, volume, and cost when selecting a reagent.

  • Thermo Fisher Scientific: Offers Linear Acrylamide (5 mg/mL) which is ideal for PCR and RT-PCR applications due to its lack of contaminating nucleic acids.[7]

  • AMD Biotech: Provides this compound Solution (LPA) (5mg/ml) that is rigorously tested for nuclease contamination and does not interfere with enzymatic reactions.[4]

  • Biofargo: Their Linear Poly Acrylamide (LPA) Solution (5mg/ml) is chemically synthesized to eliminate the risk of trace contaminants.[1]

  • Bio Basic: Offers Linear Poly Acrylamide (LPA) Solution (5mg/ml) as a cost-effective option that is tested for nuclease contamination.[3]

  • Eurofins Scientific: Provides SynPure LPA, a high-quality synthetic this compound proven to be free of biological contaminants.

  • Genelink: Their Linear Acrylamide Solution (5mg/mL) is validated to be free of DNase, RNase, proteases, and nucleic acids.[8][9]

Experimental Protocols

Below are detailed methodologies for nucleic acid precipitation using this compound as a co-precipitant.

Standard DNA/RNA Precipitation Protocol

This protocol is a general guideline for the effective precipitation of nucleic acids from aqueous solutions.

Materials:

  • This compound (LPA) solution (typically 5 mg/mL)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold) or Isopropanol

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

  • Microcentrifuge

  • Pipettes and nuclease-free tips

Procedure:

  • To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently by vortexing.

  • Add 1-2 µL of this compound (LPA) solution (final concentration of 10-20 µg/mL). Mix gently.[9]

  • Add 2 to 2.5 volumes of ice-cold 100% ethanol or 0.7 to 1 volume of isopropanol.[10]

  • Invert the tube several times to mix and incubate at -20°C for at least 30 minutes. For very low concentrations of nucleic acids, incubation can be extended overnight.

  • Centrifuge the sample at ≥12,000 x g for 15-30 minutes at 4°C.[10]

  • Carefully decant the supernatant without disturbing the pellet. A small, often invisible, pellet will be present.

  • Gently wash the pellet with 500 µL of ice-cold 70% ethanol. This step removes residual salts.

  • Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

  • Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to redissolve.

  • Resuspend the nucleic acid pellet in a desired volume of nuclease-free water or TE buffer.

Protocol for Selective Precipitation of RNA

This method can be used to enrich for RNA from a mixture of DNA and RNA.[11]

Materials:

  • This compound (LPA) solution

  • Low-concentration ethanol (e.g., 24-28.5%)

  • Appropriate buffer and salt conditions (pH, salt concentration, and temperature need to be optimized based on the specific application)[11]

Procedure:

  • Adjust the salt and pH conditions of the nucleic acid mixture.

  • Add LPA as a flocculant.

  • Add a low concentration of ethanol to selectively precipitate the RNA-LPA aggregate.[11]

  • Incubate at a specific temperature to maintain the solubility of DNA.[11]

  • Centrifuge to pellet the RNA-LPA complex.

  • Proceed with washing and resuspension as in the standard protocol.

Visualizing the Workflow

The following diagrams illustrate the key steps in the nucleic acid precipitation workflow and the decision-making process for choosing a co-precipitant.

G cluster_0 start Nucleic Acid Sample add_salt Add Salt (e.g., 3M NaOAc) start->add_salt add_lpa Add Linear Polyacrylamide add_salt->add_lpa add_etoh Add Cold Ethanol or Isopropanol add_lpa->add_etoh incubate Incubate at -20°C add_etoh->incubate centrifuge1 Centrifuge to Pellet Nucleic Acid incubate->centrifuge1 wash Wash with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge Again wash->centrifuge2 dry Air-dry Pellet centrifuge2->dry resuspend Resuspend in Buffer/Water dry->resuspend end Purified Nucleic Acid resuspend->end

Caption: Experimental workflow for nucleic acid precipitation using LPA.

G start Need to Precipitate Nucleic Acid decision Is the downstream application sensitive to biological contaminants? start->decision lpa Use this compound (LPA) decision->lpa Yes glycogen Glycogen or tRNA can be considered decision->glycogen No

Caption: Decision tree for selecting a nucleic acid co-precipitant.

References

Linear Polyacrylamide in Spectrophotometry: A Researcher's Guide to Uninterrupted Readings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in nucleic acid and protein quantification, the choice of a co-precipitant is critical. An ideal co-precipitant should facilitate the quantitative recovery of target molecules without interfering with downstream applications, including spectrophotometric analysis. This guide provides a comprehensive comparison of Linear Polyacrylamide (LPA) with other alternatives, supported by experimental data, to demonstrate its suitability for accurate spectrophotometric readings.

This compound is widely regarded as an inert carrier that does not interfere with spectrophotometric readings at 260 nm and 280 nm, the standard wavelengths for quantifying nucleic acids.[1][2][3][4] This lack of interference is a significant advantage, ensuring that the absorbance values obtained are representative of the nucleic acid concentration alone.

Impact on Spectrophotometric Ratios

While LPA is non-interfering at A260 and A280, it has been observed to have an impact on absorbance at 230 nm.[5] This can lead to a lower A260/A230 ratio, which is a key indicator of sample purity.[5] A low A260/A230 ratio typically suggests contamination with substances like guanidinium (B1211019) salts or phenol. However, when using LPA, a depressed ratio may be attributable to the co-precipitant itself.[5] Researchers should be aware of this potential effect and consider it during data interpretation.

Comparison with Alternatives: LPA vs. Glycogen (B147801)

Glycogen is another commonly used co-precipitant in nucleic acid precipitation. While effective in pelleting nucleic acids, commercially available glycogen can be a source of nucleic acid contamination.[6] This contamination can lead to erroneously high spectrophotometric readings, misrepresenting the actual yield of the target nucleic acid. In contrast, LPA is a synthetic polymer and is guaranteed to be free of nucleic acids, DNases, and RNases, thus providing a cleaner background for quantification.[4][6]

FeatureThis compound (LPA)Glycogen
Interference at A260/A280 NoNo (but can be contaminated)
Interference at A230 Yes, can lower the A260/A230 ratioMinimal
Nucleic Acid Contamination No (synthetic origin)Yes (biological origin)
Downstream Enzyme Inhibition NoMinimal

Experimental Protocol: Nucleic Acid Precipitation with LPA

This protocol outlines the standard procedure for precipitating nucleic acids using LPA as a co-precipitant.

Materials:

  • DNA/RNA sample

  • This compound (LPA) solution (typically 5 mg/mL)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

  • Microcentrifuge

  • Pipettes and nuclease-free tips

Procedure:

  • To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

  • Add 1-2 µL of LPA solution (5 mg/mL).

  • Add 2.5-3 volumes of ice-cold 100% ethanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate at -20°C for at least 30 minutes to precipitate the nucleic acids. For very dilute samples, overnight incubation is recommended.

  • Centrifuge at maximum speed (≥12,000 x g) in a microcentrifuge for 15-30 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the pellet. The pellet may be invisible or appear as a small white precipitate.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol.

  • Centrifuge at maximum speed for 5 minutes at 4°C.

  • Carefully decant the supernatant.

  • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

  • Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

Workflow for Nucleic Acid Precipitation and Analysis

cluster_precipitation Nucleic Acid Precipitation cluster_analysis Spectrophotometric Analysis A Nucleic Acid Sample B Add Salt and LPA A->B C Add Cold Ethanol B->C D Incubate & Centrifuge C->D E Wash with 70% Ethanol D->E F Air Dry & Resuspend E->F G Measure Absorbance (A260, A280, A230) F->G Proceed to Quantification H Calculate Concentration & Purity Ratios G->H

Nucleic acid precipitation and analysis workflow.

References

validating the integrity of RNA precipitated with linear polyacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of isolated RNA is paramount for the accuracy and reliability of downstream applications such as RT-qPCR, RNA sequencing, and microarray analysis. The precipitation step is critical for concentrating and purifying RNA, often requiring a co-precipitant to enhance the recovery of low-concentration samples. This guide provides an objective comparison of Linear Polyacrylamide (LPA) and other common co-precipitants, supported by experimental data, to aid in the selection of the most appropriate method for validating RNA integrity.

The Critical Role of Co-Precipitants in RNA Precipitation

Alcohol precipitation of nucleic acids can be inefficient for dilute solutions or small RNA species. Co-precipitants are inert molecules that form a precipitate with the nucleic acids, aiding in the visualization and recovery of the pellet. The ideal co-precipitant should not interfere with downstream enzymatic reactions, be free of nucleic acid contamination, and ensure the recovery of high-quality, intact RNA. The most commonly used co-precipitants include this compound (LPA), glycogen (B147801), and yeast tRNA.

Comparative Analysis of Co-Precipitant Performance

This compound (LPA) has emerged as a superior choice for many applications due to its synthetic nature, which eliminates the risk of biological contamination present in other co-precipitants.[1][2]

A key concern with biologically derived co-precipitants like glycogen is the potential for nucleic acid contamination. A study by Bartram et al. (2009) investigated commercially available glycogen and LPA preparations and found detectable levels of DNA and RNA contamination in several glycogen lots, whereas all tested LPA samples were free of such contamination.[3][4][5] This intrinsic purity of LPA is a significant advantage in sensitive downstream applications where contaminating nucleic acids could lead to false-positive results.

In terms of recovery efficiency, the same study demonstrated that there was no significant difference in the recovery of DNA when using either LPA or glycogen as a co-precipitant.[3][4] While this study focused on DNA, the chemical principles of precipitation are similar for RNA. Another study focusing on miRNA recovery also showed comparable performance between LPA and glycogen.[6]

Table 1: Quantitative Comparison of Co-Precipitants for Nucleic Acid Precipitation

FeatureThis compound (LPA)GlycogenYeast tRNA
Source SyntheticBiological (e.g., oysters, mussels)[3]Biological
Nucleic Acid Contamination None detected[3][4][5]Can contain pg/µL of DNA and ng/µL of RNA[3][4][5]Is a source of nucleic acids
Recovery Efficiency High, comparable to glycogen for nucleic acids[3][4]High[7]High
Interference with A260/280 No[1]NoYes
Interference with A260/230 NoCan lower the ratio, indicating potential contamination[8][9]Yes
Downstream Enzyme Inhibition No[2]Generally no, but contamination can be an issueCan inhibit some enzymes
Pellet Visibility Forms a distinct pelletForms a distinct pelletForms a distinct pellet

Experimental Protocols

RNA Precipitation with this compound (LPA)

This protocol describes the precipitation of RNA from an aqueous solution using LPA as a co-precipitant.

Materials:

  • RNA sample in RNase-free water or buffer

  • This compound (LPA), 20 mg/mL solution

  • 3 M Sodium Acetate, pH 5.2 (RNase-free)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold, prepared with RNase-free water)

  • RNase-free microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To your RNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

  • Add 1 µL of 20 mg/mL LPA solution for a typical precipitation.

  • Mix the solution gently by vortexing.

  • Add 2.5 to 3 volumes of ice-cold 100% ethanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, overnight incubation is recommended.

  • Centrifuge at 12,000 - 16,000 x g for 15-30 minutes at 4°C.

  • Carefully decant the supernatant without disturbing the pellet. The LPA pellet should be visible as a small white speck.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 - 16,000 x g for 5 minutes at 4°C.

  • Carefully decant the 70% ethanol.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet as it can be difficult to resuspend.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

RNA Integrity Validation

The integrity of the precipitated RNA should be assessed before downstream applications.

1. Spectrophotometry (A260/A280 and A260/A230 Ratios):

  • Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm, 280 nm, and 230 nm.

  • A260/A280 ratio: Should be between 1.8 and 2.1 for pure RNA. A lower ratio may indicate protein contamination.

  • A260/A230 ratio: Should be greater than 1.8. A lower ratio can indicate contamination with salts, phenol, or other organic compounds.[8]

2. Denaturing Agarose (B213101) Gel Electrophoresis:

  • Run the RNA sample on a 1-1.5% denaturing agarose gel.

  • For intact total RNA from eukaryotic samples, two distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA) should be visible. The intensity of the 28S band should be approximately twice that of the 18S band.

  • RNA degradation will appear as a smear below the rRNA bands.

3. Capillary Electrophoresis (e.g., Agilent Bioanalyzer):

  • This method provides a quantitative measure of RNA integrity, the RNA Integrity Number (RIN).

  • The RIN is calculated based on the entire electrophoretic trace and ranges from 1 (completely degraded) to 10 (fully intact).

  • A RIN value of 7 or higher is generally recommended for most downstream applications.[7]

Workflow and Pathway Diagrams

RNA_Precipitation_and_Validation_Workflow cluster_precipitation RNA Precipitation cluster_validation RNA Integrity Validation start RNA Sample add_salt Add Salt (e.g., 3M NaOAc) start->add_salt add_lpa Add Linear Polyacrylamide add_salt->add_lpa add_etoh Add Cold Ethanol add_lpa->add_etoh incubate Incubate (-20°C) add_etoh->incubate centrifuge1 Centrifuge incubate->centrifuge1 wash Wash with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge wash->centrifuge2 dry Air Dry Pellet centrifuge2->dry resuspend Resuspend in RNase-free H2O dry->resuspend resuspended_rna Precipitated RNA resuspend->resuspended_rna spectro Spectrophotometry (A260/280, A260/230) resuspended_rna->spectro gel Denaturing Agarose Gel Electrophoresis resuspended_rna->gel bioanalyzer Capillary Electrophoresis (RIN) resuspended_rna->bioanalyzer downstream Downstream Applications spectro->downstream Purity OK gel->downstream Integrity OK bioanalyzer->downstream RIN ≥ 7

Caption: Workflow for RNA precipitation with LPA and subsequent integrity validation.

Conclusion

Validating the integrity of precipitated RNA is a critical checkpoint in molecular biology workflows. While several co-precipitants are available, this compound (LPA) offers significant advantages over its biological counterparts. Its synthetic origin guarantees the absence of nucleic acid contamination, a crucial factor for sensitive downstream analyses.[3][4][5] Experimental data indicates that LPA provides recovery yields comparable to glycogen, making it a reliable and pure alternative.[3][4] For researchers aiming to ensure the highest quality and integrity of their RNA samples, LPA is a highly recommended co-precipitant. The choice of co-precipitant, coupled with rigorous integrity assessment using methods like capillary electrophoresis, will ultimately contribute to more accurate and reproducible experimental outcomes.

References

A Comparative Analysis of DNA Recovery Using Different Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient recovery of DNA is a critical step in a multitude of molecular biology applications. When working with low concentrations of nucleic acids, co-precipitants or carriers are often employed to enhance the precipitation and pelleting of DNA. This guide provides a comparative analysis of commonly used DNA carriers, supported by experimental data, to aid in the selection of the most appropriate carrier for your specific needs.

Overview of Common DNA Carriers

The most frequently utilized carriers in DNA precipitation are glycogen (B147801), linear polyacrylamide (LPA), and to a lesser extent, yeast tRNA and salmon sperm DNA. Each possesses distinct characteristics that influence their suitability for different downstream applications.

  • Glycogen: A polysaccharide derived from biological sources, typically oysters or mussels.[1] It is effective at forming a visible pellet, aiding in the handling of small amounts of DNA.[1] However, its biological origin is a significant drawback, as it can be contaminated with nucleic acids, which may interfere with sensitive downstream analyses.[2][3]

  • This compound (LPA): A chemically synthesized inert polymer.[1] Its primary advantage is its synthetic nature, ensuring it is free from nucleic acid and nuclease contamination.[1][2] LPA is a highly efficient carrier for precipitating picogram amounts of nucleic acids.[4]

  • Yeast tRNA: While historically used, tRNA is a biological product and a nucleic acid itself, making it unsuitable for applications where the carrier could interfere with subsequent quantification or analysis of the target DNA.

  • Salmon Sperm DNA: Another biological carrier, it can be used to increase DNA yield from certain sample types, such as cotton swabs.[5] However, its DNA content makes it inappropriate for most molecular biology applications where the purity of the target DNA is crucial.

Quantitative Comparison of Carrier Performance

A systematic investigation by Li et al. (2020) provides a quantitative comparison of the recovery rates of different nucleic acids using various carriers with either ethanol (B145695) or isopropanol (B130326) precipitation. The study evaluated the recovery of a microRNA (miRNA), a single-stranded DNA primer, a double-stranded PCR product, and a plasmid.

Table 1: Comparative Recovery Rates of Nucleic Acids with Different Carriers and Alcohols

Nucleic Acid TypePrecipitantNo CarrierGlycogenThis compound (LPA)Yeast tRNA
miRNA Ethanol53%61%61%58%
Isopropanol65%71%73%69%
Primer Ethanol48%65%65%55%
Isopropanol68%76%74%70%
PCR Product Ethanol63%72%72%68%
Isopropanol54%65%67%60%
Plasmid Ethanol72%79%79%75%
Isopropanol75%78%80%76%
Data summarized from Li et al., 2020.[6]

The results indicate that the addition of a carrier significantly improves the recovery rate of all tested nucleic acids compared to precipitation without a carrier.[6][7] In most cases, both glycogen and LPA performed comparably, yielding the highest recovery rates.[6] LPA showed a slight advantage in the isopropanol precipitation of miRNA, PCR products, and plasmids.[6]

Another study by Bartram et al. (2009) compared the efficiency of glycogen and LPA for precipitating genomic DNA and found no significant difference in DNA recovery efficiency between the two carriers, regardless of the starting amount of DNA (5 ng or 50 ng) or the precipitant used (polyethylene glycol or isopropanol).[2]

Experimental Protocols

Below are detailed methodologies for DNA precipitation using glycogen and this compound.

Protocol 1: DNA Precipitation with Glycogen or this compound (LPA)

This protocol is adapted from the methods described by Li et al. (2020) and Bartram et al. (2009).[2][6]

Materials:

  • DNA sample in aqueous solution (e.g., TE buffer)

  • Glycogen solution (20 mg/mL) or this compound (LPA) solution (5 mg/mL)

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • Ice-cold 100% Ethanol or Isopropanol

  • 70% Ethanol

  • Nuclease-free water or TE buffer for resuspension

  • Microcentrifuge

  • Pipettes and nuclease-free tips

Procedure:

  • To your DNA sample, add the following in order:

    • 1/10 volume of 3 M Sodium Acetate (pH 5.2).

    • 1 µL of glycogen (final concentration of approximately 20-50 µg/mL) or 1 µL of LPA (final concentration of approximately 20 µg/mL).[6] Mix gently by vortexing.

  • Add alcohol:

    • For ethanol precipitation: Add 2 to 2.5 volumes of ice-cold 100% ethanol.

    • For isopropanol precipitation: Add 0.7 to 1 volume of isopropanol.

  • Mix thoroughly by inverting the tube several times.

  • Incubate to precipitate the DNA. For low DNA concentrations, incubate at -20°C for at least one hour or overnight.[8]

  • Centrifuge the sample at maximum speed (≥12,000 x g) in a microcentrifuge for 15-30 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant without disturbing the pellet. The pellet may be invisible, so be cautious.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salts.

  • Centrifuge at maximum speed for 5 minutes at 4°C.

  • Carefully decant the 70% ethanol.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for DNA precipitation and the logical comparison of different carriers.

DNA_Precipitation_Workflow cluster_sample_prep Sample Preparation cluster_precipitation Precipitation cluster_recovery Recovery start DNA Sample add_salt Add Salt (e.g., NaOAc) start->add_salt add_carrier Add Carrier (Glycogen or LPA) add_salt->add_carrier add_alcohol Add Alcohol (Ethanol or Isopropanol) add_carrier->add_alcohol incubate Incubate (-20°C) add_alcohol->incubate centrifuge1 Centrifuge incubate->centrifuge1 wash Wash with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge wash->centrifuge2 dry Air Dry Pellet centrifuge2->dry resuspend Resuspend DNA dry->resuspend

Caption: Experimental workflow for DNA precipitation using a carrier.

Carrier_Comparison cluster_carriers DNA Precipitation Carriers cluster_properties Properties glycogen Glycogen origin Origin glycogen->origin Biological purity Purity glycogen->purity Potential Contamination efficiency Recovery Efficiency glycogen->efficiency High lpa This compound (LPA) lpa->origin Synthetic lpa->purity High lpa->efficiency High other Other (tRNA, Salmon Sperm DNA) other->origin Biological other->purity Inherent Contamination other->efficiency Variable

Caption: Logical comparison of different DNA carriers.

Conclusion and Recommendations

The choice of carrier for DNA precipitation is dependent on the specific requirements of the downstream application.

  • For routine applications where the starting amount of DNA is low and a visible pellet is desired, glycogen is a suitable and cost-effective option. However, it is crucial to use a high-quality, nuclease-free grade of glycogen to minimize the risk of nucleic acid contamination.[1]

  • For sensitive applications such as next-generation sequencing, qPCR, and analysis of low-biomass samples, This compound (LPA) is the recommended carrier.[2][3] Its synthetic origin guarantees the absence of contaminating nucleic acids and nucleases, ensuring the integrity of the experimental results.[1][2]

  • Carriers such as yeast tRNA and salmon sperm DNA should generally be avoided in quantitative and sensitive molecular assays due to their inherent nucleic acid content, which can interfere with the analysis of the target DNA.

References

A Researcher's Guide to Detecting Nuclease Contamination in Linear Polyacrylamide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and success of their experiments. Linear polyacrylamide (LPA) is a widely used inert carrier for nucleic acid precipitation, prized for its synthetic origin which theoretically renders it free from biological contaminants like nucleases. However, rigorous quality control is essential to verify the absence of these enzymes, which can degrade precious DNA and RNA samples. This guide provides a comprehensive comparison of common methods for detecting nuclease contamination in LPA solutions, complete with experimental protocols and performance data to aid in selecting the most appropriate assay for your needs.

Comparison of Nuclease Detection Methods

Three primary methods are employed for detecting nuclease activity: fluorescence-based assays, traditional gel-based assays, and enzyme-linked immunosorbent assays (ELISA). Each method offers a unique balance of sensitivity, speed, and cost. The choice of assay will depend on the specific requirements of the workflow, including the need for quantification, the sample throughput, and the level of sensitivity required. While direct comparative studies in a this compound matrix are not extensively available in the current literature, we can infer the potential performance based on the assay principles and the properties of viscous solutions.

FeatureFluorescence-Based Assay (e.g., NucleaseAlert™)Gel-Based AssayELISA-Based Assay
Principle Cleavage of a fluorescence-quenched substrate by nucleases results in a detectable fluorescent signal.Incubation of a nucleic acid substrate (plasmid DNA or RNA) with the sample, followed by agarose (B213101) or polyacrylamide gel electrophoresis to visualize degradation.Immobilized antibodies capture the nuclease, which is then detected by a second, enzyme-linked antibody, producing a colorimetric or chemiluminescent signal.
Detection of DNase and RNase activity (separate assays).DNase and RNase activity (can be adapted for both).Nuclease protein (specific to the target nuclease of the kit).
Quantitative? Yes, fluorescence intensity is proportional to nuclease activity.Semi-quantitative, based on the degree of substrate degradation.Yes, the signal is proportional to the amount of nuclease protein.
Sensitivity High (can detect picogram levels of nuclease).[1]Moderate to high (dependent on incubation time and visualization method). Can detect as low as 0.1 pg/ml of nuclease with radioactive probes.[1]High (can detect nanogram to picogram levels of nuclease).[2][3]
Time to Result Rapid (typically 30-60 minutes).Longer (several hours to overnight, including incubation and gel electrophoresis).Moderate (typically 2-4 hours).[2][4]
Throughput High (can be performed in a 96-well plate format).Low to moderate.High (typically performed in a 96-well plate format).
Cost per Sample Moderate.Low (reagents are common in molecular biology labs).Moderate to high.
Potential Performance in LPA Good. Likely less affected by the viscosity of LPA, especially if the sample is diluted. The small fluorescent substrate may diffuse more readily than larger nucleic acids.Moderate. The high viscosity of LPA could impede the diffusion of both the nuclease and the larger nucleic acid substrate, potentially reducing the apparent activity. Longer incubation times may be necessary.Moderate. The viscosity of the LPA solution could interfere with the binding kinetics of the antibodies to the nuclease. Sample dilution would likely be required.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for testing for nuclease contamination, from sample preparation to the selection of an appropriate detection method.

Nuclease_Testing_Workflow General Workflow for Nuclease Contamination Testing cluster_prep Sample Preparation cluster_assay Assay Selection cluster_results Result Analysis LPA_Solution This compound Solution Dilution Dilute Sample (if necessary) LPA_Solution->Dilution Assay_Choice Choose Detection Method Dilution->Assay_Choice Fluorescence Fluorescence-Based Assay Assay_Choice->Fluorescence Rapid, Quantitative Gel Gel-Based Assay Assay_Choice->Gel Cost-Effective, Visual ELISA ELISA-Based Assay Assay_Choice->ELISA High-Throughput, Specific Protein Fluorescence_Read Measure Fluorescence Fluorescence->Fluorescence_Read Gel_Image Visualize on Gel Gel->Gel_Image ELISA_Read Measure Signal ELISA->ELISA_Read Interpretation Interpret Results Fluorescence_Read->Interpretation Gel_Image->Interpretation ELISA_Read->Interpretation

Caption: General workflow for nuclease contamination testing in LPA solutions.

Detailed Experimental Protocols

Here, we provide detailed protocols for three common methods of nuclease detection.

Fluorescence-Based Nuclease Activity Assay (using a commercial kit)

This protocol is a general guideline for using commercially available fluorescence-based nuclease detection kits, such as the NucleaseAlert™ kits.

Materials:

  • Nuclease Detection Kit (containing fluorescent substrate, buffer, and positive control nuclease)

  • Nuclease-free water

  • This compound (LPA) solution to be tested

  • Fluorometer or microplate reader capable of fluorescence detection

  • Nuclease-free pipette tips and microcentrifuge tubes

Protocol:

  • Sample Preparation: If the LPA solution is highly viscous, prepare a series of dilutions (e.g., 1:10, 1:100) in nuclease-free water.

  • Reaction Setup:

    • In nuclease-free tubes or a 96-well plate, prepare the following reactions:

      • Test Sample: Add the recommended volume of reaction buffer, fluorescent substrate, and the LPA sample (or its dilution).

      • Positive Control: Add reaction buffer, fluorescent substrate, and the provided positive control nuclease.

      • Negative Control: Add reaction buffer, fluorescent substrate, and nuclease-free water.

  • Incubation: Incubate the reactions at the temperature and for the duration specified in the kit's protocol (typically 37°C for 30-60 minutes). Protect the reactions from light.

  • Detection:

    • Measure the fluorescence of each sample using a fluorometer at the appropriate excitation and emission wavelengths for the specific fluorescent dye in the kit.

  • Data Analysis:

    • Subtract the fluorescence reading of the negative control from all other readings.

    • Compare the fluorescence of the test sample to the positive control. A significant increase in fluorescence in the test sample compared to the negative control indicates the presence of nuclease contamination. For quantitative analysis, a standard curve can be generated using known concentrations of the nuclease.

Gel-Based Nuclease Activity Assay

This method provides a visual and semi-quantitative assessment of nuclease activity.

Materials:

  • Supercoiled plasmid DNA (for DNase detection) or a specific RNA transcript (for RNase detection)

  • 10x Nuclease Digestion Buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

  • Nuclease-free water

  • This compound (LPA) solution to be tested

  • DNase I or RNase A (for positive controls)

  • Agarose gel (1%) and electrophoresis system

  • DNA or RNA loading dye

  • Ethidium (B1194527) bromide or other nucleic acid stain

  • UV transilluminator and gel imaging system

Protocol:

  • Reaction Setup:

    • In nuclease-free microcentrifuge tubes, prepare the following reactions to a final volume of 20 µL:

      • Test Sample: 2 µL of 10x Nuclease Digestion Buffer, 500 ng of plasmid DNA or RNA transcript, and X µL of LPA solution (e.g., 1-5 µL). Adjust the final volume to 20 µL with nuclease-free water.

      • Positive Control: 2 µL of 10x Nuclease Digestion Buffer, 500 ng of plasmid DNA or RNA transcript, and a small amount of DNase I or RNase A.

      • Negative Control: 2 µL of 10x Nuclease Digestion Buffer, 500 ng of plasmid DNA or RNA transcript, and nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate all reactions at 37°C for 1 hour. For potentially low levels of contamination, the incubation time can be extended (e.g., 4 hours or overnight).

  • Reaction Termination: Stop the reaction by adding 4 µL of 6x DNA or RNA loading dye containing EDTA.

  • Gel Electrophoresis:

    • Load the entire reaction mixture into the wells of a 1% agarose gel.

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Visualization:

    • Stain the gel with ethidium bromide and visualize the DNA or RNA bands under UV light.

  • Data Analysis:

    • Examine the integrity of the nucleic acid substrate. The negative control should show a distinct, intact band (supercoiled for plasmid DNA). The positive control should show significant degradation (smearing or loss of the band).

    • The presence of smearing or a decrease in the intensity of the intact band in the test sample lane compared to the negative control indicates nuclease contamination.

Gel_Based_Assay_Workflow Workflow for Gel-Based Nuclease Assay Start Prepare Reactions (Sample, Positive & Negative Controls) Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction with Loading Dye Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Analyze Analyze for Substrate Degradation Visualize->Analyze

References

Evaluating the Efficacy of Linear Polyacrylamide for Low-Concentration Nucleic Acid Precipitation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient recovery of nucleic acids from dilute solutions is a critical step in many molecular biology workflows. This guide provides a comprehensive evaluation of linear polyacrylamide (LPA) as a co-precipitant, comparing its performance against other common alternatives like glycogen (B147801) and yeast tRNA, supported by experimental data and detailed protocols.

This compound (LPA) has emerged as a highly effective, inert carrier for the precipitation of picogram quantities of DNA and RNA.[1][2][3] Its synthetic origin ensures it is free from the nucleic acid and enzymatic contamination that can plague biological co-precipitants, making it a reliable choice for sensitive downstream applications.[4][5]

Performance Comparison of Co-Precipitants

The choice of co-precipitant can significantly impact the recovery of nucleic acids, particularly at low concentrations. The following table summarizes the performance of LPA in comparison to glycogen, a commonly used alternative.

FeatureThis compound (LPA)GlycogenYeast tRNA
Recovery Efficiency High, especially for fragments >20 bp.[1] Recovers picogram amounts of nucleic acids.[1][6]High, particularly effective for very short DNA/RNA fragments (<20 nt).[7]Effective, but introduces exogenous RNA.
Purity of Precipitate Inert and does not interfere with A260/280 readings.[4] Free of nuclease and nucleic acid contamination.[4][5]Can be a source of nucleic acid contamination. May interfere with some downstream enzymatic reactions.[1]Introduces significant RNA contamination, interfering with RNA quantification and analysis.
Downstream Applications Does not inhibit enzymatic reactions such as PCR, RT-PCR, and sequencing library construction.[4][6][8]Can inhibit the activity of some DNA-binding proteins.[6]Not suitable for RNA-based downstream applications.
Pellet Visibility Forms a visible pellet, aiding in handling.[5]Forms a visible pellet.Forms a visible pellet.
Source Synthetic.[4][5]Biological (often from mussels or oysters).[9]Biological.

A systematic investigation into nucleic acid precipitation demonstrated that for a 150 bp PCR product, both LPA and glycogen, when used with ethanol (B145695), resulted in a 72% recovery rate, compared to 63% without a co-precipitant.[7][10] With isopropanol, LPA achieved a 67% recovery rate, while glycogen yielded 65%, both outperforming the 54% recovery without a co-precipitant.[7] For larger DNA molecules like plasmids, LPA has been shown to have an advantage over glycogen.[7]

Experimental Workflow and Methodologies

The general workflow for nucleic acid precipitation using a co-precipitant involves the addition of the co-precipitant, salt, and alcohol to the sample, followed by incubation and centrifugation to pellet the nucleic acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_precipitation Precipitation Steps cluster_incubation_centrifugation Pelleting cluster_washing_resuspension Final Steps start Low-Concentration Nucleic Acid Sample add_lpa Add Linear Polyacrylamide (LPA) start->add_lpa add_salt Add Salt (e.g., Sodium Acetate) add_lpa->add_salt add_alcohol Add Alcohol (Ethanol or Isopropanol) add_salt->add_alcohol mix Vortex Briefly add_alcohol->mix incubate Incubate (e.g., -20°C or -80°C) mix->incubate centrifuge Centrifuge to Pellet Nucleic Acids incubate->centrifuge wash Wash Pellet with 70% Ethanol centrifuge->wash dry Air-Dry Pellet wash->dry resuspend Resuspend in Buffer or Water dry->resuspend end Purified Nucleic Acids resuspend->end

Nucleic acid precipitation workflow with LPA.

Detailed Experimental Protocol: Nucleic Acid Precipitation with LPA

This protocol is adapted from established methods for the precipitation of DNA and RNA from dilute solutions.[1][3][4]

Materials:

  • This compound (LPA) solution (e.g., 20 mg/mL)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol (ice-cold) or Isopropanol

  • 70% Ethanol (ice-cold)

  • Nuclease-free water or TE buffer

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Sample Preparation: To your nucleic acid sample in a microcentrifuge tube, add the following reagents in order.

  • Add LPA: Add 1 µL of a 20 mg/mL LPA solution (final concentration of 10-20 µg).[4][6]

  • Add Salt: Add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

  • Mix: Vortex the tube gently to mix the contents.

  • Add Alcohol:

    • For Ethanol Precipitation: Add 2.5 to 3 volumes of ice-cold 100% ethanol.[4]

    • For Isopropanol Precipitation: Add 0.8 to 1 volume of isopropanol.[4][11]

  • Mix Again: Invert the tube several times to mix.

  • Incubation: Incubate the mixture to allow the nucleic acid to precipitate.

    • For ethanol: -20°C for at least 30 minutes or -80°C for 15 minutes.[1]

    • For isopropanol: Room temperature for 10-15 minutes.[11]

  • Centrifugation: Centrifuge the tube at high speed (e.g., 12,000 x g) for 10-30 minutes at 4°C to pellet the nucleic acid-LPA complex.

  • Washing: Carefully decant the supernatant without disturbing the pellet. Add 500 µL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts.

  • Second Centrifugation: Centrifuge at high speed for 5 minutes at 4°C.

  • Drying: Carefully remove the supernatant. Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

  • Resuspension: Resuspend the pellet in a suitable volume of nuclease-free water or buffer (e.g., TE buffer).

Mechanism of Action

The process of nucleic acid precipitation with alcohol is facilitated by the presence of a salt and a co-precipitant.

mechanism_of_action cluster_initial_state Initial Solution cluster_additions Addition of Reagents cluster_process Precipitation Process cluster_final_state Result na Negatively Charged Nucleic Acids neutralize Cations Neutralize Phosphate (B84403) Backbone water Hydration Shell (Water Molecules) disrupt Alcohol Disrupts Hydration Shell salt Salt (Cations) salt->neutralize lpa LPA (Inert Carrier) aggregate LPA Facilitates Aggregation lpa->aggregate alcohol Alcohol alcohol->disrupt neutralize->aggregate disrupt->aggregate precipitate Insoluble Nucleic Acid -LPA Complex aggregate->precipitate

Mechanism of LPA-mediated nucleic acid precipitation.

In solution, the phosphate backbone of nucleic acids is negatively charged and surrounded by a hydration shell of water molecules, which keeps it soluble. The addition of salt provides cations that neutralize the negative charges on the phosphate backbone. Alcohol, being less polar than water, disrupts the hydration shell. This allows the neutralized nucleic acid molecules to come closer together. LPA acts as a carrier, forming a scaffold that facilitates the aggregation and precipitation of these nucleic acid molecules, even when they are present at very low concentrations.[8] This results in the formation of a visible pellet upon centrifugation, which would otherwise be difficult to achieve with picogram quantities of nucleic acids alone.[1]

Conclusion

This compound is a superior, inert co-precipitant for the quantitative recovery of small amounts of nucleic acids from dilute solutions. Its synthetic nature eliminates the risk of biological contamination, and it does not interfere with sensitive downstream enzymatic reactions. While glycogen may be a suitable alternative for very short nucleic acid fragments, LPA offers a more versatile and reliable option for a broader range of applications, particularly for DNA fragments larger than 20 base pairs. The provided protocol and workflow diagrams offer a practical guide for researchers to effectively implement LPA-mediated precipitation in their experiments.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Linear Polyacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, ensuring laboratory safety and environmental responsibility is paramount. The proper disposal of common laboratory materials, such as linear polyacrylamide, is a critical component of this commitment. While polymerized acrylamide (B121943) is generally not classified as hazardous waste, it often contains residual unpolymerized acrylamide, a known neurotoxin and suspected carcinogen.[1][2][3] Adherence to specific disposal protocols is therefore essential to minimize risks to personnel and the environment.

Core Disposal Principles: A Step-by-Step Guide

The fundamental principle for disposing of this compound and related gels is to treat them as chemical waste.[1][2][3] This ensures that any toxic unpolymerized acrylamide is managed through a controlled waste stream, rather than being introduced into general landfill or sanitary sewer systems.

Experimental Protocol for Disposal:

Materials:

  • Leak-proof plastic bags

  • Designated secondary waste container (e.g., labeled cardboard box or plastic pail with a tight-fitting lid)[3][4]

  • Chemical waste labels/tags

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Don PPE: Before handling any waste, ensure appropriate personal protective equipment is worn.

  • Primary Containment:

    • For polyacrylamide gels , carefully place the entire gel into a leak-proof plastic bag.[1][2] Multiple gels can be placed in a single bag, but do not overfill. Seal the bag securely.

    • For This compound solutions , consult your institution's specific guidelines for liquid chemical waste. Generally, this will involve collecting the solution in a designated, labeled, and sealed waste container.

  • Contaminated Debris: Place any gloves, bench paper, or other debris visibly contaminated with polyacrylamide into a separate, sealed plastic bag.[1][2][3]

  • Secondary Containment: Place all sealed bags into a designated secondary container.[3] This container should be clearly labeled and in good condition.

  • Labeling: Affix a completed chemical waste label to the outside of the secondary container. The label must clearly identify the contents, for example, as "Waste Polyacrylamide Gels" or "Waste this compound Solution".[1][2][3] If other hazardous substances, such as ethidium (B1194527) bromide, are present, they must also be listed on the label.[2]

  • Storage: Store the labeled container in a designated chemical waste accumulation area, away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal through your institution's Chemical Waste Program or Environmental Health and Safety (EHS) department.[1][2][4]

Prohibited Disposal Routes:

  • Regular trash[1][2][3]

  • Red biohazard bags[1][2][3][4]

  • Sanitary sewer[3]

Key Data for Safe Handling and Disposal

The following table summarizes essential information for the proper management of this compound waste.

ParameterGuidelineRationale
Waste Classification Chemical WastePresence of unpolymerized acrylamide, which is a toxic material.[1][2][3]
Primary Container Leak-proof, sealed plastic bag (for gels) or designated liquid waste container (for solutions).[1][2]To prevent leakage and contain the material.
Secondary Container Labeled cardboard box or designated plastic pail with a tight-fitting lid.[3][4]Provides structural integrity for transport and storage.
Labeling "Waste Polyacrylamide" with a completed chemical waste tag listing all components.[1][2][3]Ensures proper identification and handling by waste management personnel.
Contaminated PPE Segregate in a separate sealed bag and dispose of as chemical waste.[1][2][3]Prevents cross-contamination and ensures proper disposal of contaminated items.
Environmental Impact Can degrade into toxic acrylamide monomers and pose risks to aquatic ecosystems.[5][6][7]Highlights the importance of controlled chemical waste disposal.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and procedural flow.

start Start: Polyacrylamide Waste Generated is_gel Is the waste a gel? start->is_gel gel_containment Place gel in a sealed, leak-proof bag. is_gel->gel_containment Yes solution_containment Collect solution in a designated, sealed liquid waste container. is_gel->solution_containment No (Solution) ppe_containment Place contaminated gloves and debris in a separate sealed bag. gel_containment->ppe_containment solution_containment->ppe_containment secondary_container Place all sealed bags/containers into a designated secondary container. ppe_containment->secondary_container label_waste Affix a 'Waste Polyacrylamide' chemical waste tag, listing all components. secondary_container->label_waste store_waste Store in designated chemical waste accumulation area. label_waste->store_waste ehs_pickup Arrange for pickup by Chemical Waste Program / EHS. store_waste->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling LINEAR POLYACRYLAMIDE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Linear Polyacrylamide

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals working with this compound (LPA). Adherence to these procedures is critical for minimizing risks associated with residual acrylamide (B121943) monomer, a known neurotoxin and suspected carcinogen.[1] While polymerized acrylamide is largely considered non-hazardous, the potential presence of its unpolymerized precursor necessitates careful handling.[1]

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are paramount to ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound in various forms and situations.

Task/Condition Glove Type Eye/Face Protection Protective Clothing Respiratory Protection
Handling LPA Solution (Small Scale/Low Splash Risk) Single pair of nitrile gloves.[2]Safety glasses with side shields or chemical safety goggles.[3]Lab coat, long pants, and closed-toe shoes.[2][3]Not generally required with adequate ventilation.[4][5]
Handling LPA Solution (Large Scale/High Splash Risk) Double-layered nitrile gloves or butyl gloves.[1][2]Chemical splash goggles and a face shield.[2][6]Chemically resistant gown or apron over a lab coat; Tyvek sleeves can be used.[2]Not generally required; work in a chemical fume hood.[2]
Handling LPA Powder (Recommended to avoid) Double-layered nitrile gloves.[1]Chemical splash goggles and a face shield.[2]Lab coat, long pants, and closed-toe shoes.[2]Required. Work must be conducted in a chemical fume hood or other exhausted enclosure to prevent inhalation of dust.[7]

Standard Operating Protocol for Handling this compound

This protocol outlines the step-by-step methodology for the safe handling of this compound solutions. To minimize risk, it is strongly recommended to purchase ready-made solutions instead of working with acrylamide powder.[2][8][9]

1. Preparation and Designated Area:

  • Conduct all work with this compound in a well-ventilated area.[10]

  • For procedures with a high potential for aerosol generation or when handling large volumes, work within a certified chemical fume hood.[2]

  • Cover the work surface with disposable, absorbent bench pads to easily contain and clean up any potential spills.[2][9]

  • Ensure an eyewash station and safety shower are immediately accessible.[2]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the material, put on the appropriate PPE as specified in the table above.

  • Wear a lab coat, closed-toe shoes, and clothing that covers the legs.[2]

  • Don safety glasses with side shields or chemical splash goggles.[2][3]

  • Wear nitrile gloves.[2] For tasks with a higher splash risk, consider double-gloving or using more robust gloves like butyl rubber.[2]

  • Ensure there is no exposed skin between the glove and the lab coat sleeve.[2]

3. Handling and Dispensing:

  • Keep containers of this compound closed when not in use.[2]

  • When dispensing, do so carefully to avoid splashes.

  • If any amount of the solution comes into contact with your gloves, change them immediately.[2]

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][3]

4. Spill and Emergency Procedures:

  • Small Liquid Spill: Absorb the spill with non-combustible material like spill pads or diatomaceous earth.[1][2] Place the absorbent material into a sealed container for disposal as hazardous waste.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

5. Decontamination:

  • Wipe down all surfaces where this compound was used with a detergent and water solution.[2][9]

  • For thorough decontamination, you can use a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite (B1197395) solution.[2][7] Let this stand for 30 minutes before wiping down with plenty of water.[2][7]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination from unpolymerized acrylamide.[11][12]

1. Waste Collection:

  • Polyacrylamide Gels: Although the polymer is considered non-hazardous, gels may contain un-polymerized acrylamide and must be disposed of as chemical waste.[11][12]

    • Place solidified gels into a leak-proof plastic bag and seal it.[11][12]

    • Place the sealed bag into a clearly labeled, rigid secondary container, such as a cardboard box or a designated pail.[11][13]

  • Liquid Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any items visibly contaminated with this compound, such as gloves, bench pads, and paper towels, should be collected in a separate, sealed plastic bag and disposed of as chemical waste.[11][12]

2. Labeling and Storage:

  • Clearly label all waste containers. For gels, the label should read "Waste Polyacrylamide Gels".[11][13] If other hazardous substances like ethidium (B1194527) bromide are present, they must also be listed on the label.[13]

  • Store waste containers in a designated and secure chemical waste accumulation area until they are collected by environmental health and safety personnel.

3. Prohibited Disposal Methods:

  • DO NOT dispose of polyacrylamide gels or solutions in the regular trash.[11][12]

  • DO NOT dispose of this waste in biohazard bags.[11][12]

  • DO NOT pour liquid waste down the sanitary sewer.[5][13]

Visual Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Procedure cluster_disposal 4. Waste Management prep1 Designate Work Area (Fume Hood if applicable) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Perform Experiment prep2->handle1 handle2 Monitor for Spills handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 spill Spill Occurs handle2->spill clean2 Segregate Waste clean1->clean2 clean3 Remove PPE clean2->clean3 disp1 Package & Label Chemical Waste (Gels, Liquids, Contaminated PPE) clean2->disp1 clean4 Wash Hands Thoroughly clean3->clean4 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3 spill_proc Follow Spill Cleanup Protocol spill->spill_proc spill_proc->clean2

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.